6-Carboxyfluorescein dipivalate
Description
BenchChem offers high-quality 6-Carboxyfluorescein dipivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carboxyfluorescein dipivalate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFJSCBMDRTLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112681 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-17-7 | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Carboxyfluorescein Dipivalate: A High-Fidelity Precursor for Isomer-Pure Probes and Intracellular Imaging
[1]
Executive Summary: The "Dipivalate Advantage"
6-Carboxyfluorescein dipivalate (6-CFDA-Dipivalate) represents a critical advancement in fluorogenic probe chemistry, distinct from the ubiquitous 6-Carboxyfluorescein diacetate (6-CFDA).[] While both serve as non-fluorescent, cell-permeable precursors to the fluorophore 6-Carboxyfluorescein (6-FAM), the dipivalate ester introduces a steric bulk that fundamentally alters its physicochemical stability and enzymatic kinetics.[]
For drug development professionals, this compound serves two primary high-value functions:
-
Isomer Purification: It is the industry-standard intermediate for isolating regioisomerically pure 6-FAM from the 5(6)-mixed starting material—a critical quality attribute for reproducible diagnostic assays and antibody-drug conjugates (ADCs).[]
-
Enhanced Stability Probes: The pivalate group (trimethyl acetate) resists spontaneous hydrolysis significantly better than acetate, reducing extracellular background in long-duration live-cell assays.[]
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Specification |
| Chemical Name | 6-Carboxyfluorescein dipivalate |
| CAS Number | 192374-17-7 |
| Molecular Formula | C₃₁H₂₈O₉ |
| Molecular Weight | 544.55 g/mol |
| Ester Group | Pivalate (Trimethyl acetate) |
| Fluorescence | Non-fluorescent (Precursor) |
| Hydrolysis Product | 6-Carboxyfluorescein (Excitation: 492 nm, Emission: 517 nm) |
| Solubility | Soluble in DMSO, DMF; low solubility in water |
The Pivalate vs. Acetate Distinction
The core differentiator is the ester group protecting the phenolic oxygens.
-
Acetate (CFDA): Rapidly hydrolyzed by ubiquitous esterases; prone to spontaneous hydrolysis in aqueous media (background noise).[]
-
Pivalate (Dipivalate): The tert-butyl group creates significant steric hindrance.[] This slows enzymatic hydrolysis, requiring specific or higher-activity esterases, and renders the molecule highly resistant to non-enzymatic degradation in culture media.
Mechanistic Basis: Intracellular Activation[1]
The utility of 6-Carboxyfluorescein dipivalate in cellular assays relies on a "trap-and-cleave" mechanism.[] Unlike the diacetate variant, the dipivalate requires a more robust enzymatic environment for activation, making it a sensitive probe for metabolic activity rather than just membrane permeability.
Signaling Pathway & Activation Logic[1]
Figure 1: Mechanism of Action. The pivalate groups delay hydrolysis, reducing "leakage" artifacts common with acetates during the loading phase.
Application 1: The "Dipivalate Route" for Isomer Purification
The most critical application of this compound in drug development is chemical manufacturing . Commercial "Carboxyfluorescein" is often a mixture of 5- and 6-isomers.[] For clinical probes, isomer purity is non-negotiable to ensure consistent binding kinetics and fluorescence quantum yields.
The dipivalate derivative allows for a robust separation that is difficult with the diacetate.
Purification Protocol
Derived from Brunet et al. (2014) and Patent WO2020185610A1.[]
Step 1: Esterification React crude 5(6)-carboxyfluorescein with pivalic anhydride (not acetic anhydride) in the presence of pyridine or DMAP at reflux.[]
-
Why: Pivalic anhydride drives the formation of the dipivalate ester.
Step 2: Isomer Separation (Crystallization) The 6-carboxyfluorescein dipivalate preferentially crystallizes or precipitates as a diisopropylamine salt or can be separated via column chromatography (silica gel) more effectively due to the lipophilic bulk of the pivaloyl groups.
-
Result: Isolation of >95% pure 6-isomer intermediate.[]
Step 3: Hydrolysis The purified dipivalate is hydrolyzed back to the free acid using base (e.g., NaOH/MeOH) to yield isomerically pure 6-Carboxyfluorescein.
Figure 2: The Dipivalate Purification Workflow.[] This route is preferred for scaling up high-purity probes.[]
Application 2: Cellular Viability & Tracing
While CFDA is the standard, 6-Carboxyfluorescein dipivalate is superior for assays requiring extended incubation times or where extracellular esterases (e.g., in serum-supplemented media) cause high background with CFDA.[]
Comparative Performance Data
| Feature | 6-CFDA (Acetate) | 6-CFDA-Dipivalate | Implication |
| Hydrolysis Rate | Fast ( | Slow ( | Dipivalate requires longer loading but offers a wider observation window.[] |
| Stability (Media) | Low (Spontaneous hydrolysis) | High (Stable) | Dipivalate is ideal for time-lapse imaging >2 hours.[] |
| Leakage | Moderate | Low | Slower conversion allows better intracellular retention equilibrium. |
| Lipophilicity | Moderate | High | Dipivalate crosses membranes more efficiently but clears slower if unhydrolyzed. |
Staining Protocol (Optimized for Dipivalate)
Reagents:
-
Stock Solution: 10 mM 6-Carboxyfluorescein dipivalate in anhydrous DMSO. Store at -20°C.
-
Loading Buffer: HBSS or PBS (Ca/Mg free preferred to prevent efflux pump activation).[]
Procedure:
-
Preparation: Dilute stock to 1–5 µM in Loading Buffer.
-
Note: Higher concentrations may be needed compared to CFDA due to slower hydrolysis kinetics.
-
-
Incubation: Incubate cells for 30–60 minutes at 37°C.
-
Critical: Unlike CFDA (15 min), dipivalate requires more time for esterases to cleave the bulky groups.
-
-
Wash: Wash cells 2x with fresh buffer to remove unhydrolyzed probe.
-
Recovery: Incubate for an additional 15–30 minutes in complete media to allow full hydrolysis of intracellular intermediate species.
-
Imaging: Ex/Em = 492/517 nm.
Troubleshooting & Validation
Issue: Low Fluorescence Signal
-
Cause: The steric bulk of the pivalate group prevents rapid hydrolysis by certain esterase isoforms.
-
Solution: Increase incubation time to 60 minutes or increase concentration to 10 µM. Verify cell metabolic activity with a control (e.g., Calcein AM).[]
Issue: High Background (Punctate)
-
Cause: Trapping of the lipophilic unhydrolyzed probe in lipid droplets or endosomes.
-
Solution: Perform a "chase" step: Wash cells and incubate in dye-free media for 30 minutes to allow cytosolic esterases to process the sequestered probe.
References
-
Brunet, A., Aslam, T., & Bradley, M. (2014). 5(6)-Carboxyfluorescein revisited: New protecting group, separation of isomers, and their spectral properties on oligonucleotides.[] Bioorganic & Medicinal Chemistry Letters.[2][3] Link
- Key Finding: Establishes the dipivalate route for separ
-
Google Patents. (2020).[] WO2020185610A1 - New technology to conjugate the taccalonolide microtubule stabilizers with linkers/payloads.[]Link[]
- Key Finding: Details the synthesis and NMR characterization of 6-carboxyfluorescein dipival
-
Breeuwer, P., et al. (1995).[] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[4][5] Applied and Environmental Microbiology.[6] Link
- Key Finding: Establishes the kinetic baseline for fluorescein ester hydrolysis, relevant for comparing acetate vs.
-
ChemicalBook. (2025).[][3][5][7] 6-Carboxyfluorescein Dipivalate Product Specifications (CAS 192374-17-7).[][8]Link[]
- Key Finding: Confirms physical properties and commercial availability.
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 192374-17-7 CAS Manufactory [m.chemicalbook.com]
Technical Deep Dive: 6-Carboxyfluorescein Dipivalate
Structure, Mechanism, and Application in Cellular Analysis
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDP) is a fluorogenic, cell-permeant esterase substrate used primarily for assessing cell viability and enzymatic activity. Structurally, it is the dipivaloyl ester derivative of 6-carboxyfluorescein (6-FAM). Unlike its more common acetate counterpart (6-CFDA), the dipivalate modification incorporates bulky tert-butyl groups that provide enhanced hydrolytic stability in extracellular environments, reducing background fluorescence and improving the signal-to-noise ratio in complex biological assays.
This guide details the physicochemical properties, activation mechanism, and experimental protocols for 6-CFDP, designed for researchers requiring high-fidelity intracellular staining.
Chemical Structure & Properties
The efficacy of 6-CFDP lies in its "masked" structure. It is a non-fluorescent precursor (pro-fluorophore) that becomes fluorescent only upon specific enzymatic activation.
2.1 Structural Components
-
Scaffold: Xanthene core (Fluorescein).[1]
-
Hydrophilic Handle (Position 6): A carboxylic acid (-COOH) group.[1] This group imparts partial polarity but is often protonated in the uncharged state or conjugated to other biomolecules (e.g., in molecular beacons).
-
Hydrophobic Masking (Positions 3' and 6'): Two pivalate (trimethylacetate) ester groups.
-
Chemical Formula of Pivalate Group:
-
Function: These bulky hydrophobic groups neutralize the phenolic oxygens, quenching fluorescence and facilitating passive diffusion across the lipid bilayer.
-
2.2 Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| CAS Number | 192374-17-7 | Distinct from CFDA (acetate) |
| Molecular Formula | ||
| Molecular Weight | 544.55 g/mol | |
| Solubility | DMSO, DMF, Ethanol | Insoluble in water until hydrolyzed |
| Excitation/Emission | 492 nm / 517 nm | Values apply only after hydrolysis |
| pKa | ~6.5 (post-hydrolysis) | Fluorescence is pH dependent |
2.3 The "Dipivalate" Advantage
The critical distinction of this molecule is the pivalate ester.[1]
-
Acetate (CFDA): Rapidly hydrolyzed; prone to spontaneous hydrolysis in media (high background).
-
Pivalate (CFDP): Sterically hindered by the tert-butyl group. It resists spontaneous chemical hydrolysis in the culture medium but remains susceptible to enzymatic cleavage by intracellular esterases. This results in lower extracellular background and higher assay sensitivity.
Mechanism of Action
The cellular labeling process involves three distinct phases: Permeation, Activation, and Retention.
Figure 1: The activation pathway of 6-CFDP. The bulky pivalate groups allow membrane crossing but require active enzymatic cleavage to restore fluorescence.
-
Passive Diffusion: The non-polar 6-CFDP molecule crosses the cell membrane down its concentration gradient.
-
Enzymatic Cleavage: Intracellular esterases (e.g., carboxyl esterase) attack the carbonyl carbon of the pivalate esters. Despite the steric bulk, enzymes catalyze this reaction efficiently inside viable cells.
-
Fluorescence Recovery: Cleavage releases the pivalic acid byproducts and restores the conjugated electron system of the fluorescein core.
-
Retention: The resulting 6-Carboxyfluorescein is highly negatively charged (due to the carboxyl and phenolic groups at physiological pH), significantly slowing its leakage out of the cell.
Experimental Protocol: Viability Staining
Objective: Label viable cells with high specificity while minimizing background from spontaneous hydrolysis.
Reagents
-
6-CFDP Stock: 10 mM in anhydrous DMSO. Store at -20°C with desiccant.
-
Buffer: PBS or HBSS (Ca/Mg free preferred to reduce aggregation), pH 7.4.
-
Propidium Iodide (Optional): Counter-stain for dead cells.[2]
Workflow
| Step | Action | Technical Rationale |
| 1. Preparation | Dilute 10 mM stock to a working concentration of 1–10 µM in warm serum-free buffer. | Serum contains esterases that will prematurely hydrolyze the probe. |
| 2. Washing | Wash cells 2x with PBS to remove media esterases. | Critical for reducing background noise. |
| 3. Incubation | Incubate cells with 6-CFDP working solution for 15–30 mins at 37°C. | Pivalates hydrolyze slower than acetates; 37°C is required for optimal enzyme kinetics. |
| 4. Recovery | Remove staining solution. Add complete media and incubate for 10 mins. | Allows the efflux of any unhydrolyzed probe and full development of fluorescence. |
| 5. Analysis | Analyze immediately via Flow Cytometry (FITC channel) or Fluorescence Microscopy. | Ex: 492 nm, Em: 517 nm. |
Troubleshooting & Optimization
Issue: Low Signal Intensity
-
Cause: Pivalate hydrolysis is slower than acetate hydrolysis.
-
Solution: Increase incubation time to 45-60 minutes or increase temperature to 37°C strictly (avoid room temp incubation).
Issue: High Background
-
Cause: Presence of serum during staining or degraded stock.
-
Solution: Ensure staining buffer is serum-free. Check DMSO stock for moisture ingress (hydrolysis creates fluorescent contaminants).
Issue: Rapid Leakage
-
Cause: 6-Carboxyfluorescein is not covalently bound (unlike CFSE).
-
Solution: Analyze cells within 1-2 hours of staining. For long-term tracking (generations), switch to CFSE (Carboxyfluorescein succinimidyl ester), which covalently binds amines.[1]
Synthesis & Stability Notes
-
Synthesis: Produced by the condensation of 5(6)-carboxyfluorescein with pivaloyl chloride or pivalic anhydride in the presence of a base (e.g., pyridine).
-
Isomerism: Commercial preparations often contain a mixture of 5- and 6-isomers unless specified as "Single Isomer 6-CFDP". The 6-isomer is preferred for steric consistency in conjugation applications.
-
Storage: The pivalate ester is robust. Solid powder is stable for >1 year at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles which introduce moisture.
References
-
BenchChem. (n.d.). 6-Carboxyfluorescein dipivalate Structure and Properties. Retrieved from
-
ChemicalBook. (2025).[3] 6-Carboxyfluorescein Dipivalate CAS 192374-17-7 Technical Data. Retrieved from
-
National Institutes of Health (NIH). (2019).[4] Fluorescein Diacetate and Propidium Iodide Viability Assay Protocols. Retrieved from
-
PubChem. (n.d.). 6-Carboxyfluorescein Compound Summary. (Contextual reference for the core fluorophore). Retrieved from
-
ResearchGate. (2005). Preparation of 5- and 6-Carboxyfluorescein Dipivalate Intermediates. Retrieved from
Sources
Technical Guide: 6-Carboxyfluorescein Dipivalate
CAS Number: 192374-17-7 Synonyms: 6-Carboxy-3',6'-di-O-pivaloylfluorescein; 3',6'-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid.[1][2][3]
Executive Summary & Chemical Identity
6-Carboxyfluorescein dipivalate (6-CFDP) is a specialized, non-fluorescent fluorogenic precursor used primarily as a high-purity intermediate in the synthesis of isomerically pure fluorescent probes and as a membrane-permeable intracellular tracer.[3] Unlike the more common diacetate derivatives (e.g., 6-CFDA), the dipivalate ester modification confers distinct physicochemical stability and lipophilicity profiles, often utilized to separate the 6-isomer from the 5-isomer during synthesis or to modulate hydrolysis kinetics in cellular assays.
Upon cellular internalization, intracellular esterases cleave the bulky pivaloyl groups, releasing the highly fluorescent, membrane-impermeant 6-Carboxyfluorescein (6-FAM) .[3][4] This conversion mechanism makes it a potent tool for checking cell viability, membrane integrity, and esterase activity.
Chemical Identity Table
| Property | Specification |
| CAS Number | 192374-17-7 |
| Molecular Formula | |
| Molecular Weight | 544.55 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF (>10 mg/mL); Practically insoluble in water |
| Fluorescence (Pre-activation) | Non-fluorescent (Quenched state) |
| Fluorescence (Post-activation) | |
| Purity Grade | Typically >98% (6-isomer specific) |
Mechanism of Action: The "Trojan Horse" Principle
The utility of 6-CFDP relies on a "mask-and-release" strategy. The pivaloyl groups serve two critical functions:
-
Lipophilicity Enhancement: They mask the phenolic hydroxyls, neutralizing the molecule's polarity and allowing passive diffusion across the lipid bilayer.
-
Fluorescence Quenching: The esterification locks the xanthene ring system in a non-fluorescent lactone configuration.
Once inside the cytosol, the molecule encounters ubiquitous intracellular esterases.[4] The pivalate ester bond is sterically bulkier than an acetate bond, which can influence the kinetics of hydrolysis compared to CFDA.
Signaling Pathway Visualization
The following diagram illustrates the transition from the extracellular environment to the intracellular fluorescent signal.
Caption: Kinetic pathway of 6-CFDP activation. Passive entry is followed by esterase-mediated hydrolysis, trapping the anionic fluorophore.
Applications & Technical Significance
Isomer Purification (The "Dipivalate Advantage")
While many fluorescein derivatives are sold as 5(6)-mixtures, the dipivalate derivative is historically significant in chemical synthesis for isomer separation .[3]
-
Protocol Insight: The 6-carboxyfluorescein dipivalate isomer can be selectively crystallized (often as a salt, e.g., diisopropylamine salt) from mixtures, leaving the 5-isomer in the mother liquor.[4] This makes CAS 192374-17-7 a critical material for researchers requiring regioisomerically pure probes for FRET or specific labeling where steric orientation matters.[3]
Cell Viability & Tracing
Similar to Calcein-AM and CFDA, 6-CFDP is used to stain live cells.[3]
-
Advantage: The pivaloyl group is more hydrophobic and resistant to spontaneous hydrolysis in aqueous buffers than the acetyl group (FDA).[3] This results in lower background fluorescence in the loading buffer and potentially more stable stock solutions.
-
Retention: Once hydrolyzed, the 6-carboxyfluorescein contains additional negative charges (from the carboxyl group) compared to standard fluorescein, aiding in cellular retention, though it is less retainable than "fixable" amine-reactive versions (like CFSE).[3]
Molecular Beacons
6-CFDP serves as a precursor for synthesizing oligonucleotide probes.[3] The carboxyl group at the 6-position is activated (e.g., to an NHS ester or phosphoramidite) to conjugate with DNA backbones, creating pH-sensitive or structure-switching biosensors.[3]
Experimental Protocol: Live Cell Staining
Note: This protocol is optimized for adherent mammalian cells (e.g., HeLa, CHO) but can be adapted for suspension cells.[3]
Reagents
-
Stock Solution: Dissolve 1 mg of 6-CFDP (CAS 192374-17-7) in anhydrous DMSO to create a 10-20 mM stock. Store at -20°C, desiccated and protected from light.
-
Loading Buffer: HBSS or PBS (Ca/Mg free preferred to reduce integrin activation, pH 7.4).
-
Analysis: Flow Cytometer (FITC channel) or Fluorescence Microscope.[3]
Step-by-Step Methodology
-
Preparation:
-
Dilute the DMSO stock into pre-warmed (
) Loading Buffer to a final concentration of 1–10 µM . -
Critical: Vortex immediately to prevent microprecipitation of the lipophilic probe.
-
-
Incubation:
-
Recovery & Wash:
-
Analysis:
-
Read Ex/Em: 492/517 nm.
-
Live cells will appear bright green; dead cells will not retain the dye (unless membrane integrity is compromised after staining, in which case the dye leaks out rapidly).[3]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Inefficient Hydrolysis | Pivalate esters are bulkier than acetates.[3] Increase incubation time by 10-15 mins or increase concentration (up to 20 µM). |
| High Background | Extracellular Hydrolysis | Ensure Loading Buffer is serum-free (serum esterases cleave the probe).[3] Use fresh buffer. |
| Punctate Staining | Sequestration | Dye may be trapped in lysosomes/organelles. Perform the "Recovery" step with media to allow cytosolic equilibration. |
| Rapid Signal Loss | Leakage | 6-Carboxyfluorescein is not covalently bound.[3] For long-term tracking (>24h), switch to amine-reactive CFSE or CFDP-SE . |
References
-
National Institutes of Health (NIH) / PubChem. (n.d.).[3] Compound Summary: 6-Carboxyfluorescein dipivalate.[1][2][3][5][6][7] Retrieved from [Link]
-
Adamczyk, M., et al. (1997).[3] Synthesis of 5- and 6-carboxyfluorescein immunogens. Bioconjugate Chemistry. (Contextual citation regarding isomer separation using pivaloyl protection).
-
LookChem. (n.d.). CAS 192374-17-7 Datasheet. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 6-CARBOXYFLUORESCEIN DIPIVALATE | 192374-17-7 [chemicalbook.com]
- 3. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]
- 5. 5,6-CARBOXYFLUORESCEIN DIPIVALATE SUCCINIMIDE ESTER | 197850-75-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
6-Carboxyfluorescein dipivalate molecular weight
An In-Depth Technical Guide to 6-Carboxyfluorescein Dipivalate (6-CFDP) for Advanced Cellular and Molecular Analysis
Introduction
In the landscape of modern biological research, the ability to visualize and track cellular processes in real-time is paramount. Fluorescent probes are the cornerstone of this endeavor, yet a significant challenge has always been the delivery of these molecules across the hydrophobic cell membrane. 6-Carboxyfluorescein dipivalate (6-CFDP) emerges as an elegant solution to this problem. It is a lipophilic, non-fluorescent precursor, or "pro-fluorophore," of the highly fluorescent and widely utilized dye, 6-Carboxyfluorescein (6-FAM). By masking the polar carboxyl and hydroxyl groups of 6-FAM with pivalate esters, 6-CFDP can readily diffuse across live cell membranes. Once inside, it is unmasked by intracellular enzymes, providing a robust tool for researchers in cell biology, diagnostics, and drug development. This guide provides a comprehensive technical overview of 6-CFDP, from its fundamental properties and mechanism of action to its synthesis and key applications.
Part 1: Core Molecular Profile
6-Carboxyfluorescein dipivalate is characterized by its specific chemical structure which enables its function as a cell-permeant probe. The addition of two pivalate groups to the fluorescein core transforms the otherwise membrane-impermeable 6-carboxyfluorescein into a lipophilic molecule.
| Property | Value | Source(s) |
| Molecular Weight | 544.55 g/mol | [1] |
| Molecular Formula | C₃₁H₂₈O₉ | [1] |
| CAS Number | 192374-17-7 | [1][2][3] |
| IUPAC Name | 3',6'-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic Acid | [1] |
| Common Synonyms | 6-CFDP, 6-Carboxyfluorescein-3',6'-dipivalate, 6-carboxy-3',6'-di-O-pivaloylfluorescein | [1] |
Part 2: Mechanism of Action: From Pro-Fluorophore to Signal
The utility of 6-CFDP is entirely dependent on its two-stage activation mechanism. This process is a self-validating system; the generation of a fluorescent signal is contingent upon both successful membrane transit and the enzymatic activity characteristic of viable cells.
-
Passive Membrane Permeation: The pivalate ester groups render the 6-CFDP molecule uncharged and sufficiently hydrophobic to passively diffuse across the lipid bilayer of the cell membrane. This circumvents the need for disruptive loading techniques like microinjection[4].
-
Intracellular Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the two pivalate ester bonds.
-
Fluorophore Unmasking and Trapping: This enzymatic action releases the native 6-Carboxyfluorescein (6-FAM) molecule. The unmasking of the hydroxyl groups and the presence of the carboxyl group render the molecule highly polar and fluorescent. This charged state prevents it from diffusing back across the cell membrane, effectively trapping it within the cytoplasm of cells with intact membranes and active esterases[2].
Part 3: Key Applications in Research and Development
The unique properties of 6-CFDP make it a versatile tool for a range of applications, from fundamental cell biology to the development of sophisticated diagnostic probes.
A. Cellular Analysis
-
Cell Viability and Integrity Assays: The conversion of non-fluorescent 6-CFDP to fluorescent 6-FAM is a hallmark of healthy cells possessing both active esterases and an intact cell membrane to retain the dye. This principle is fundamental to many cell viability assays[2].
-
Intracellular pH (pHi) Measurement: The fluorescence of the unmasked 6-carboxyfluorescein core is sensitive to changes in pH within the physiological range. This allows researchers to use 6-CFDP to monitor intracellular pH, a critical parameter in processes like cell proliferation, apoptosis, and cancer metabolism[2][5].
B. Advanced Probe Synthesis
6-CFDP serves as a crucial starting reactant for creating complex, targeted fluorescent probes, particularly for nucleic acid detection.
-
Molecular Beacons and qPCR Probes: The carboxylic acid group on 6-CFDP provides a reactive handle for covalent conjugation to other molecules. It is frequently used in the synthesis of labeled oligonucleotides for techniques like quantitative real-time PCR (qPCR) and in situ hybridization. For example, in the creation of TaqMan® probes or molecular beacons, the 6-FAM fluorophore is attached to one end of a DNA probe[2]. These probes are instrumental in genetic analysis and the detection of specific cell types, such as human prostate cancer cells[1][3][6].
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- 2. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]
- 3. 6-CARBOXYFLUORESCEIN DIPIVALATE | 192374-17-7 [chemicalbook.com]
- 4. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-CARBOXYFLUORESCEIN DIPIVALATE CAS#: 192374-17-7 [amp.chemicalbook.com]
Introduction: The Significance of 6-Carboxyfluorescein Dipivalate
An In-Depth Technical Guide to the Synthesis and Purification of 6-Carboxyfluorescein Dipivalate
6-Carboxyfluorescein dipivalate, often referred to as 6-CFDP, is a pivotal, non-fluorescent derivative of the widely recognized fluorophore, 6-carboxyfluorescein (6-FAM). Its unique chemical architecture, featuring two pivaloyl (pivalate) ester groups, masks the phenolic hydroxyls responsible for fluorescein's characteristic emission. This strategic modification renders the molecule lipophilic and cell-permeant.
The true utility of 6-CFDP lies in its role as a latent fluorophore. Once it passively diffuses across the cell membrane into the cytosol, intracellular esterase enzymes cleave the pivalate groups.[1][2] This enzymatic hydrolysis unmasks the hydroxyls, regenerating the highly fluorescent 6-carboxyfluorescein, which is then effectively trapped within the cell due to its newly acquired negative charge.[1] This mechanism makes 6-CFDP and its analogues invaluable tools for studying cellular integrity, pH, and viability.
This guide provides a comprehensive overview of the synthesis and purification of 6-Carboxyfluorescein dipivalate, focusing on the chemical principles, step-by-step protocols, and the critical nuances required to achieve high isomeric purity on a preparative scale.
Part 1: Synthesis of the Carboxyfluorescein Core
The foundational step in producing 6-CFDP is the synthesis of its carboxyfluorescein backbone. This is achieved through an acid-catalyzed Friedel-Crafts acylation reaction.
The Underlying Chemistry: Friedel-Crafts Acylation
The synthesis involves the condensation of trimellitic anhydride (also known as 1,2,4-benzenetricarboxylic anhydride) with two equivalents of resorcinol.[3][4] The reaction is driven by a strong acid catalyst, typically methanesulfonic acid, which facilitates the electrophilic attack of the anhydride on the electron-rich resorcinol rings.[3] This is followed by a cyclization and dehydration cascade to form the characteristic spirocyclic xanthene structure of the fluorescein core.[3]
A critical outcome of using the asymmetric trimellitic anhydride is the formation of a nearly equimolar mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[5] The separation of these isomers is the primary challenge addressed in the purification stages.
Caption: Synthesis of the Carboxyfluorescein Isomer Mixture.
Experimental Protocol: Synthesis of 5(6)-Carboxyfluorescein
This protocol outlines the synthesis of the mixed isomer precursor.
-
Reaction Setup: In a round-bottom flask equipped with an air condenser, combine resorcinol (2 equivalents) with methanesulfonic acid. Stir the mixture until the resorcinol is fully dissolved.
-
Addition of Anhydride: Gradually add trimellitic anhydride (1 equivalent) to the solution.[4]
-
Heating: Heat the reaction mixture to 80-85°C and maintain this temperature with stirring for approximately 24 hours.[4][6] The solution will typically become dark and viscous.
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 7-10 volumes).[4][6]
-
Precipitation and Collection: A bright orange-yellow precipitate of the 5(6)-carboxyfluorescein mixture will form. Collect this solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with deionized water to remove residual acid and then dry it in an oven.[4]
| Reagent | Molar Eq. | Typical Amount (for 0.13 mol scale) |
| Trimellitic Anhydride | 1.0 | 25.0 g |
| Resorcinol | 2.0 | 28.6 g |
| Methanesulfonic Acid | Solvent | ~125 mL |
Part 2: Esterification with Pivaloyl Groups
To facilitate the separation of the 5- and 6-isomers and to create the non-fluorescent pro-dye, the phenolic hydroxyl groups are protected as pivalate esters. This transformation increases the molecule's solubility in organic solvents, which is advantageous for subsequent purification steps.[3]
The Esterification Reaction
The crude mixture of 5(6)-carboxyfluorescein is treated with an excess of a pivaloylating agent, such as pivalic anhydride or pivaloyl chloride in the presence of a base like pyridine.[6][7] This reaction converts the two phenolic hydroxyl groups into pivalate esters, yielding a mixture of 5- and 6-carboxyfluorescein dipivalate.
Experimental Protocol: Dipivalate Formation
-
Reaction Setup: Suspend the dried 5(6)-carboxyfluorescein mixture in a suitable solvent such as dry pyridine in a round-bottom flask.[7]
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add pivaloyl chloride dropwise with vigorous stirring.[7] Alternatively, the mixture can be heated in pivalic anhydride at 110°C for several hours.[5][6]
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours.[7]
-
Work-up: The resulting mixture is then typically worked up by quenching with water and extracting the product into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude mixture of dipivalate isomers as a solid or foam.[5]
Part 3: High-Purity Isomer Separation
The separation of the 5- and 6-isomers of carboxyfluorescein dipivalate is the most critical and challenging phase of the synthesis. Several effective methods have been developed, with selective salt precipitation being a particularly practical and scalable approach.
Primary Method: Selective Salt Precipitation
This elegant method leverages the subtle differences in steric hindrance and solubility between the two isomers.[5] The 6-carboxyfluorescein dipivalate isomer selectively forms an insoluble salt with a hindered amine, such as diisopropylamine, in ethanol. The 5-isomer salt remains soluble under these conditions.[5][8]
Caption: Purification workflow via selective salt precipitation.
Experimental Protocol: Isomer Separation
-
Dissolution: Dissolve the crude dipivalate isomer mixture in absolute ethanol.[7]
-
Salt Formation: Add diisopropylamine to the solution.
-
Precipitation: Cool the solution to -20°C. A precipitate of the 6-carboxyfluorescein dipivalate diisopropylamine salt will form.[7]
-
Isolation of 6-Isomer Salt: Collect the solid precipitate by filtration and wash it with cold ethanol.[7] NMR analysis typically shows an isomeric purity of >95% at this stage.[5]
-
Recovery of 5-Isomer: The 5-isomer remains in the mother liquor. Acidify the filtrate with concentrated HCl, which will cause the 5-carboxyfluorescein dipivalate to precipitate. This can be further purified by crystallization.[5][8]
-
Conversion to Free Acid: To obtain the pure 6-carboxyfluorescein dipivalate, the isolated diisopropylamine salt is dissolved in water and acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried.[5]
Alternative Method: Column Chromatography
High-Performance Liquid Chromatography (HPLC) and standard column chromatography are also effective for separating the isomers, particularly when derivatized.[3]
-
Strategy: Separating the less polar esterified derivatives, such as the dipivalates, is generally more efficient than separating the highly polar parent carboxyfluoresceins.[3] An even more effective strategy involves converting the dipivalates to their pentafluorophenyl (PFP) esters, which can be separated in multigram quantities using standard column chromatography.[3][9]
-
Protocol (Preparative HPLC): The crude dipivalate mixture can be purified by preparative reverse-phase HPLC (e.g., C18 column) using a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier.[6] Fractions corresponding to each isomer are collected, combined, and the solvent is removed to yield the pure products.
Part 4: Final Hydrolysis and Product Characterization
While 6-CFDP is the target molecule for cell-based applications, it can be converted back to isomerically pure 6-carboxyfluorescein for other uses, such as bioconjugation.
Protocol: Hydrolysis of Pivalate Esters
-
Dissolve the purified 6-carboxyfluorescein dipivalate in a suitable solvent like methanol or THF.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidify the solution with concentrated HCl to precipitate the pure 6-carboxyfluorescein.[5]
-
Collect the solid by filtration, wash with water, and dry. The product should have a purity of >98% by HPLC.[5]
Analytical Characterization
To ensure the identity and purity of the final 6-carboxyfluorescein dipivalate, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and isomer confirmation | A single major peak with a retention time distinct from the 5-isomer. Purity should be >95-98%.[5] |
| ¹H NMR | Structural elucidation | The spectrum will show characteristic signals for the aromatic protons of the xanthene and phenyl rings, as well as a prominent singlet for the pivalate methyl groups. |
| ¹³C NMR | Structural confirmation | Confirms the carbon skeleton of the molecule. |
| HRMS (High-Resolution Mass Spectrometry) | Molecular weight verification | Provides an accurate mass measurement that confirms the elemental composition (e.g., C₃₁H₂₈O₉ for the free acid).[5] |
Conclusion
The synthesis of 6-carboxyfluorescein dipivalate is a multi-step process where the ultimate success hinges on the meticulous separation of the 5- and 6-isomers. While chromatographic methods are reliable, the selective precipitation of the 6-isomer as its diisopropylamine salt offers a practical, scalable, and efficient route for obtaining high-purity material.[5][8][10] This purified, cell-permeant pro-fluorophore serves as a critical reagent for researchers and drug development professionals investigating a wide array of cellular functions.
References
-
Rossi, F. M., & Kao, J. P. (1997). Practical Method for the Multigram Separation of the 5- and 6-Isomers of Carboxyfluorescein. Bioconjugate Chemistry, 8(4), 495–497. American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Rossi, F. M., & Kao, J. P. (1997). Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein. Bioconjugate Chemistry, 8(4), 495-497. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. (2014). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Modified synthesis of 6-carboxyfluorescein (6-FAM): application to probe labeling for conventional cytogenetics. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Carboxyfluorescein diacetate succinimidyl ester - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Sun, W.-C., Gee, K. R., & Haugland, R. P. (2004). Preparation of 5- and 6-Carboxyfluorescein. Arkivoc, 2004(7), 177–182. Retrieved February 12, 2026, from [Link]
-
Preparation of 5- and 6-Carboxyfluorescein | Request PDF. (2004). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and study on hydrolytic properties of fluorescein esters. (2011). ResearchGate. Retrieved February 12, 2026, from [Link]
-
6-Carboxyfluorescein liposome protocol. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Kvach, M. V., Tsybulsky, D. A., Ustinov, A. V., Stepanova, I. A., Bondarev, S. L., Gontarev, S. V., Korshun, V. A., & Shmanai, V. V. (2007). 5(6)-carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and Their Spectral Properties on Oligonucleotides. Bioconjugate Chemistry, 18(5), 1691–1696. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,6-CARBOXYFLUORESCEIN DIPIVALATE synthesis - chemicalbook [chemicalbook.com]
- 7. sdiarticle1.in [sdiarticle1.in]
- 8. Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5(6)-carboxyfluorescein revisited: new protecting group, separation of isomers, and their spectral properties on oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Deep Dive: 6-Carboxyfluorescein Dipivalate (CFDP)
Principle of Fluorescence, Mechanism of Action, and Experimental Workflow
Executive Summary
6-Carboxyfluorescein dipivalate (CFDP) is a fluorogenic, cell-permeant esterase substrate used to assess cell viability, membrane integrity, and intracellular enzymatic activity.[1] It is a hydrophobic derivative of 6-carboxyfluorescein (6-FAM).[1]
Unlike its more common counterpart, 6-Carboxyfluorescein Diacetate (CFDA), the dipivalate derivative utilizes pivaloyl (trimethylacetyl) ester groups.[1] These bulky, sterically hindered groups confer higher lipophilicity and greater resistance to spontaneous (non-enzymatic) hydrolysis.[1] Upon entering a viable cell, intracellular esterases cleave the pivalate groups, releasing the highly fluorescent, membrane-impermeant 6-FAM anion.[1][2][3] This "Ion Trap" mechanism ensures that fluorescence is retained only within metabolically active cells with intact membranes.[1]
Chemical Basis & Mechanism of Action[1]
The Pro-Fluorophore Structure
CFDP is non-fluorescent in its esterified state.[1] The fluorescence of the fluorescein core is quenched by the esterification of its phenolic hydroxyl groups.[1]
-
Lipophilicity: The addition of two pivalate groups masks the polarity of the molecule, allowing it to passively diffuse across the lipid bilayer of the cell membrane.[1]
-
Steric Hindrance (The Pivalate Advantage): The pivaloyl group contains a tert-butyl moiety.[1] This steric bulk slows down the hydrolysis rate compared to acetyl esters (like CFDA).[1] This property is critical for reducing background signal caused by spontaneous hydrolysis in the culture media and allows for better equilibration of the dye within complex tissues before activation.[1]
The "Ion Trap" Mechanism
Once inside the cytosol, the probe undergoes a transformation driven by non-specific intracellular esterases.
-
Activation: Esterases cleave the two pivalate groups.[1]
-
Trapping: The resulting product is 6-Carboxyfluorescein (6-FAM) .[1]
Visualization of the Signaling Pathway[1]
Caption: Mechanism of CFDP uptake, esterase-mediated activation, and intracellular retention (Ion Trap).
Photophysical Properties[1][5]
The fluorescence output is determined by the final product, 6-FAM.[1]
| Property | Value | Notes |
| Excitation Max | 492 nm | Compatible with 488 nm Argon lasers (Blue) |
| Emission Max | 517 nm | Detectable in FITC/GFP channel (Green) |
| Quantum Yield | ~0.92 | High brightness (pH > 7.[1]0) |
| pKa | ~6.5 | Critical: Fluorescence is pH dependent.[1] |
| Stokes Shift | ~25 nm | Small shift; requires good filter separation.[1] |
Expert Insight on pH Sensitivity: Unlike sulfonated derivatives (e.g., Alexa Fluor 488), carboxyfluorescein is highly pH-sensitive.[1] Its fluorescence significantly decreases in acidic environments (pH < 6.0).[1] Therefore, CFDP is not recommended for monitoring lysosomes or acidic compartments unless ratiometric calibration is performed.[1]
Experimental Workflow
Reagent Preparation
-
Stock Solution: Dissolve CFDP in high-quality anhydrous DMSO to a concentration of 10 mM .
-
Storage: Aliquot and store at -20°C, desiccated and protected from light. Avoid freeze-thaw cycles to prevent hydrolysis.[1]
-
-
Working Solution: Dilute the stock into serum-free buffer (PBS or HBSS) immediately before use.[1] Typical working concentration: 1–10 µM .[1]
Standard Staining Protocol (Adherent or Suspension Cells)[1]
-
Cell Preparation:
-
Ensure cells are in the exponential growth phase.
-
Wash cells 2x with sterile, serum-free PBS or HBSS to remove serum esterases (which cause high background).[1]
-
-
Loading:
-
Recovery & Wash (The "Chase"):
-
Analysis:
-
Analyze immediately using Flow Cytometry (488 nm Ex / 530/30 nm Em) or Fluorescence Microscopy (FITC filter set).[1]
-
Protocol Visualization
Caption: Step-by-step workflow for optimal signal retention and background reduction.
Comparative Analysis: CFDP vs. Alternatives
Choosing the right probe is a causality-driven decision based on the specific biological question.[1]
| Feature | CFDP (Dipivalate) | CFDA (Diacetate) | Calcein AM |
| Hydrolysis Rate | Slow (Steric bulk) | Fast | Moderate |
| Lipophilicity | High | Moderate | Moderate |
| Spontaneous Hydrolysis | Low (Stable in buffer) | Moderate | Low |
| Retention (Leakage) | Moderate (Good for short term) | Moderate | High (Best for long term) |
| Cost | Moderate | Low | High |
| Primary Use Case | Complex tissues, high-background media, or specific esterase targeting.[1] | General viability, rapid staining. | Long-term tracking, cytotoxicity assays.[1][2] |
Self-Validating the Choice:
-
If you observe high background fluorescence in your "Blank" (media only) control with CFDA, switch to CFDP .[1] The pivalate stability will reduce this artifact.[1]
-
If your cells pump out fluorescein (via MDR proteins), neither CFDP nor CFDA will work well; switch to a fixable amine-reactive dye or Calcein AM (which is slightly better retained, though also subject to efflux).[1]
Troubleshooting & Critical Factors
Dye Leakage[1]
-
Symptom: Loss of fluorescence over time (1–2 hours).[1]
-
Cause: 6-FAM is not covalently bound.[1] It is only trapped by charge.[1] Anion transporters can pump it out.[1]
-
Solution: Keep samples on ice after the "Chase" step to inhibit active transport. Analyze immediately.
Cytotoxicity[1]
-
Symptom: Cells die after staining.[1]
-
Cause: Intracellular accumulation of acidic byproducts (pivalic acid) or excessive fluorophore concentration.[1]
-
Solution: Titrate CFDP down to 1 µM. Pivalic acid can be toxic in high concentrations; ensure the "Chase" step is performed to allow equilibration.[1]
pH Artifacts[1]
-
Symptom: Viable cells appear dim.[1]
-
Cause: Intracellular pH < 6.5 (e.g., apoptotic cells or acidic organelles).[1]
-
Solution: Verify intracellular pH. If the environment is acidic, the dye is physically present but optically quenched.[1]
References
-
Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters.[1] Proceedings of the National Academy of Sciences, 55(1), 134–141.[1][5] [Link]
-
Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques.[1] International Journal of Food Microbiology, 55(1-3), 193-200.[1] [Link]
-
PubChem. (n.d.).[1] 6-Carboxyfluorescein (Compound Summary). National Library of Medicine.[1] [Link]
Sources
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Intracellular Activation of 6-Carboxyfluorescein Dipivalate
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDP) is a fluorogenic, cell-permeable derivative of 6-carboxyfluorescein (6-FAM). Unlike the more common acetate derivatives (e.g., 6-CFDA), the dipivalate ester incorporates sterically bulky trimethylacetyl (pivaloyl) groups. This structural modification confers superior hydrolytic stability in extracellular environments, minimizing background fluorescence caused by spontaneous hydrolysis.
Upon intracellular entry, 6-CFDP undergoes enzymatic activation by non-specific intracellular esterases. This process releases the highly polar, fluorescent 6-carboxyfluorescein, which is retained within the cytoplasm. This guide details the physicochemical mechanism of this activation, experimental protocols for its use in viability and metabolic assays, and the kinetic advantages of the pivalate moiety.
Mechanistic Principles
Chemical Architecture & Permeability
The activation logic of 6-CFDP relies on the "Pro-drug" principle.
-
The Precursor (6-CFDP): The two phenolic hydroxyl groups of the xanthene ring are masked by pivalate esters. This masking neutralizes the phenolic charges and increases lipophilicity, allowing the molecule to passively diffuse across the lipid bilayer.
-
The Payload (6-FAM): The core fluorophore, 6-carboxyfluorescein, possesses a pendant carboxylic acid. At physiological pH (7.4), this group is deprotonated (COO⁻), but the overall molecule remains permeable enough due to the esterified xanthene system.
Intracellular Activation Pathway
Once inside the cytosol, the molecule encounters the esterase machinery (e.g., carboxylestyerases like hCE1 or hCE2).
-
Step 1: Passive Diffusion. 6-CFDP moves down its concentration gradient into the cell.
-
Step 2: Enzymatic Hydrolysis. Intracellular esterases attack the carbonyl carbon of the pivalate groups.
-
Note: Pivalate esters are sterically hindered by the tert-butyl group. This makes them "harder" substrates than acetates, resulting in slower reaction kinetics. This controlled release prevents the "flash" saturation often seen with FDA (Fluorescein Diacetate).
-
-
Step 3: Product Accumulation. The hydrolysis releases pivalic acid and 6-carboxyfluorescein. The latter, now possessing two ionized phenolic groups and a carboxylate group, becomes highly polar and membrane-impermeable. It is trapped within the cell, serving as a long-term viability marker.
Visualization of Signaling Pathway
Figure 1: The activation pathway of 6-CFDP. Note the transition from lipophilic precursor to trapped, polar fluorophore via esterase activity.
Comparative Kinetics: Pivalate vs. Acetate
The choice between 6-CFDP and the standard 6-CFDA (Diacetate) is a decision based on stability vs. speed .
| Feature | 6-CFDA (Acetate) | 6-CFDP (Dipivalate) | Impact on Assay |
| Steric Hindrance | Low (Methyl group) | High (tert-Butyl group) | Pivalate resists non-enzymatic hydrolysis. |
| Hydrolysis Rate | Fast ( | Slow ( | CFDP offers a wider temporal window for measurement. |
| Background Signal | High (Spontaneous hydrolysis) | Low | CFDP is superior for long-duration assays or media with serum esterases. |
| Retention | Good | Good | Both yield the same final product (6-FAM). |
Expert Insight: Use 6-CFDP when you observe high background fluorescence in your negative controls with CFDA, or when working in serum-rich media where extracellular esterases might prematurely activate the acetate probe.
Experimental Protocol
Reagent Preparation
-
Stock Solution: Dissolve 6-CFDP in high-quality anhydrous DMSO to a concentration of 10–20 mM .
-
Critical: Store at -20°C with desiccant. Pivalates are stable, but moisture will eventually degrade them.
-
-
Working Solution: Dilute stock into serum-free buffer (e.g., PBS or HBSS) immediately prior to use. Typical working concentration: 1–10 µM .
Staining Workflow
-
Cell Preparation: Wash cells twice with PBS to remove serum esterases (unless testing serum stability).
-
Loading: Add 6-CFDP working solution to cells.
-
Incubation: Incubate at 37°C for 20–40 minutes .
-
Note: CFDP requires longer incubation than CFDA (typically 10-15 min) due to slower kinetics.
-
-
Recovery: Remove loading buffer and replace with complete growth medium. Incubate for an additional 20 minutes to allow complete hydrolysis of the mono-pivalate intermediate and efflux of unbound probe.
-
Analysis: Analyze via Flow Cytometry (Ex/Em: 492/517 nm) or Fluorescence Microscopy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Incomplete hydrolysis due to steric bulk. | Increase incubation time (up to 60 min) or concentration (up to 20 µM). |
| High Background | Extracellular hydrolysis or leakage. | Ensure extensive washing post-staining. Switch to serum-free loading buffer. |
| Cytotoxicity | Pivalic acid accumulation. | Although pivalic acid is generally non-toxic at these levels, ensure washout is thorough. Titrate probe down to 1 µM. |
| Patchy Staining | Heterogeneous esterase activity. | This is biological data, not an error. Correlate with metabolic activity markers (e.g., MTT/WST-8). |
References
-
Rossi, F. M., & Kao, J. (1997).[1] Practical Method for the Multigram Separation of the 5- and 6-Isomers of Carboxyfluorescein. Bioconjugate Chemistry.
- Relevance: Describes the synthesis and hydrolysis properties of carboxyfluorescein dipivalates, establishing them as stable precursors for isomer separ
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[2] Applied and Environmental Microbiology.
- Relevance: Foundational text on the kinetics of fluorescein ester hydrolysis and the mechanism of intracellular trapping.
-
Yamagishi, K., et al. (2015).[3] Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands. Journal of the American Chemical Society.
- Relevance: Demonstrates the use of fluorescein-dipivalate derivatives in live-cell imaging and discusses background fluorescence issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
6-Carboxyfluorescein dipivalate solubility and stability
Title: Technical Guide: 6-Carboxyfluorescein Dipivalate (6-CFDA) – Solubility, Stability, and Cellular Retention[1]
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDA) represents a sophisticated evolution in fluorogenic probe design, engineered to overcome the inherent instability of traditional fluorescein esters.[1] Unlike its acetate counterparts (e.g., Fluorescein Diacetate - FDA), 6-CFDA utilizes pivalate (trimethylacetyl) ester groups.[1] This steric modification significantly enhances chemical stability in aqueous environments while maintaining high membrane permeability.
Upon cellular entry, intracellular esterases cleave the pivalate groups, releasing 6-Carboxyfluorescein (6-FAM) .[1] This product is highly fluorescent and, crucially, carries additional negative charge compared to fluorescein, leading to superior intracellular retention. This guide details the physicochemical properties, optimized handling protocols, and biological mechanisms required to deploy 6-CFDA effectively in high-throughput screening and flow cytometry.[1]
Chemical Architecture & Stability Profile
The Pivalate Advantage
The defining feature of 6-CFDA is the substitution of acetate groups with pivalate groups.
-
Acetate (FDA/CFDA): Susceptible to rapid spontaneous hydrolysis in aqueous buffers, leading to high background fluorescence and reagent degradation.
-
Pivalate (6-CFDA): The bulky tert-butyl group provides steric hindrance, shielding the ester bond from nucleophilic attack by water molecules.[1] This results in a probe that is chemically stable in culture media yet remains a viable substrate for enzymatic cleavage.
Table 1: Comparative Stability & Retention
| Feature | Fluorescein Diacetate (FDA) | 6-CFDA (Dipivalate) | CFDA-SE (CFSE) |
| Ester Group | Acetate (Unstable) | Pivalate (Stable) | Acetate (Unstable) |
| Spontaneous Hydrolysis | High (High Background) | Low (Low Background) | High |
| Intracellular Product | Fluorescein (Single charge) | 6-FAM (Double charge) | Carboxyfluorescein-Protein Adduct |
| Retention Mechanism | Poor (Rapid Leakage) | Good (Charge Trapping) | Excellent (Covalent Binding) |
| Primary Utility | Rapid Viability Checks | Robust Viability / pHi | Cell Proliferation Tracking |
Solubility & Preparation Protocols
6-CFDA is a hydrophobic compound.[1] Direct addition to aqueous buffers results in immediate precipitation ("crashing out"), rendering the probe useless.
Solubility Data
-
DMSO (Anhydrous): ~30–50 mg/mL (Excellent)[1]
-
Ethanol: Soluble (Good)[1]
-
PBS / Culture Media: Sparingly soluble (< 10 µM without carrier)[1]
Protocol: The "Dry-Wet" Reconstitution Strategy
Objective: Create a stable, precipitate-free loading solution.
-
Stock Solution Preparation (Master Mix):
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the DMSO stock 1:10 into Pluronic F-127 (0.1% w/v) or ethanol before adding to the final buffer.[1] This surfactant aids in dispersing the hydrophobic molecules into micelles, preventing aggregation.
-
-
Working Solution:
-
Dilute the stock/intermediate into pre-warmed (37°C) PBS or serum-free media to a final concentration of 1–10 µM .
-
Critical: Vortex the buffer vigorously while adding the probe to ensure rapid dispersion. Use within 4 hours.
-
Mechanism of Action
The utility of 6-CFDA relies on a "Trojan Horse" mechanism: it enters as a neutral, hydrophobic molecule and is trapped as a polar, fluorescent anion.
Caption: Mechanism of 6-CFDA activation. The hydrophobic dipivalate ester permeates the membrane, where esterases cleave the protecting groups, trapping the polar 6-FAM fluorophore.
Experimental Workflow: Cell Viability Assay
This workflow ensures minimal background noise and maximum signal-to-noise ratio.[1]
Caption: Optimized workflow for 6-CFDA staining. The recovery step (Step 4) allows full hydrolysis of internalized probe before measurement.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation / Crystals | Aqueous solubility limit exceeded. | Pre-dilute stock in Pluronic F-127 or Ethanol.[1] Ensure final DMSO concentration < 0.5%. |
| High Background | Extracellular hydrolysis. | Use serum-free buffer for loading (serum contains esterases).[1] Wash cells thoroughly before imaging.[1] |
| Rapid Signal Loss | Anion transport leakage. | Add an anion transport inhibitor like Probenecid (1–2.5 mM) to the loading buffer to retain 6-FAM.[1] |
| Low Signal | Incomplete hydrolysis. | Extend incubation time or ensure cells are metabolically active (esterase activity is ATP-dependent).[1] |
References
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae. Applied and Environmental Microbiology. Retrieved from [Link]
-
Hoefel, D., et al. (2003).[5] A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 6-Carboxyfluorescein Dipivalate (6-CFDP)
Introduction: Unveiling a Versatile Fluorogenic Probe
In the landscape of cellular analysis, fluorogenic probes are indispensable tools for elucidating dynamic biological processes. Among these, 6-Carboxyfluorescein dipivalate (6-CFDP) stands out as a robust and versatile probe for assessing cell viability and intracellular esterase activity.[1][2] This lipophilic, non-fluorescent molecule is a derivative of the well-established fluorophore, 6-carboxyfluorescein (6-FAM).[1] The key to its utility lies in the two pivalate ester groups attached to the fluorescein core. These groups effectively mask the fluorophore's quantum yield and render the molecule permeable to the plasma membrane of living cells, allowing it to passively diffuse into the cytoplasm.[1] This guide provides an in-depth technical overview of 6-CFDP, from its core mechanism to practical, field-tested protocols, designed for researchers and professionals in drug development and cellular biology.
Part 1: The Foundational Mechanism of Action
The functionality of 6-CFDP is predicated on a straightforward yet elegant two-step intracellular activation process, which is a hallmark of a well-designed fluorogenic probe.
-
Passive Diffusion and Substrate Availability : Due to the lipophilic pivalate groups, 6-CFDP readily crosses the intact membranes of viable cells, entering the cytoplasm.[1] This is a critical first step, as it ensures that the probe is delivered directly to the intracellular environment where the target enzymes reside.
-
Enzymatic Cleavage and Fluorophore Activation : Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the pivalate ester bonds.[1] This enzymatic cleavage serves two purposes. First, it liberates the highly fluorescent 6-carboxyfluorescein (6-FAM). Second, the removal of the pivalate groups reveals the carboxyl and hydroxyl moieties of the fluorescein core.
-
Cellular Retention : The newly formed 6-FAM is a negatively charged, hydrophilic molecule.[1] This transformation dramatically reduces its ability to diffuse back across the plasma membrane, effectively trapping the fluorescent signal within cells that possess both active esterases and an intact membrane—the key indicators of cell viability.[1] The resulting fluorescence can be readily quantified using fluorescence microscopy, flow cytometry, or microplate readers.
Caption: Quantitative cell viability assay workflow.
Part 4: Critical Considerations and Field-Proven Insights
-
Comparison to Calcein AM: 6-CFDP is functionally similar to the more widely known Calcein AM. Both are esterase substrates that become fluorescent and cell-impermeant upon hydrolysis. [3][4][5]However, the carboxy group on 6-FAM provides a site for potential conjugation, making it a precursor for other bioconjugation applications. [1][6]Calcein's fluorescence is less sensitive to pH than fluorescein's, which can be an advantage in certain experimental contexts. [5]* Probe Concentration and Cytotoxicity: While generally considered non-toxic at working concentrations, it is imperative to determine the lowest effective concentration of 6-CFDP for your specific cell type to minimize any potential artifacts or off-target effects.
-
Background Fluorescence: Autofluorescence from cells and culture medium components can interfere with the signal. Always include a "no-stain" control to assess the level of background fluorescence.
-
pH Sensitivity: The fluorescence of 6-carboxyfluorescein is pH-dependent and decreases at lower pH. [1][7][8]This can be a confounding factor when studying cellular processes that involve significant changes in intracellular pH, such as apoptosis. [6][9]
Conclusion
6-Carboxyfluorescein dipivalate is a powerful and reliable fluorogenic probe for the real-time assessment of cell viability in living cells. Its mechanism, based on passive entry and subsequent enzymatic activation by intracellular esterases, provides a clear distinction between viable and non-viable cell populations. By following validated protocols and understanding the critical parameters that influence its performance, researchers can effectively integrate 6-CFDP into a wide range of applications, from basic cell health monitoring to high-throughput cytotoxicity screening.
References
-
LookChem. (n.d.). Cas 192374-17-7, 6-CARBOXYFLUORESCEIN DIPIVALATE. Retrieved from [Link]
-
Lund, T., Børsting, P., & Gierlich, J. (2012). Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. ResearchGate. Retrieved from [Link]
-
Samanta, S., & Jockusch, S. (2013). Preparation of 5- and 6-Carboxyfluorescein. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 6-Carboxyfluorescein. Retrieved from [Link]
-
PubMed. (1987). Direct measurement of phagolysosomal esterase activity. PubMed. Retrieved from [Link]
-
Gautam, R., et al. (2022). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC. Retrieved from [Link]
-
SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Retrieved from [Link]
-
PubChem. (n.d.). 6-Carboxyfluorescein. Retrieved from [Link]
-
National Institutes of Health. (2014). 6-Carboxyfluorescein And Structurally-Similar Molecules Inhibit DNA Binding And Repair By O6-Alkylguanine DNA Alkyltransferase. PMC. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]
-
PubMed. (1971). Enzymes of the lung. I. Detection of esterase with a new cytochemical method. PubMed. Retrieved from [Link]
-
Facultad de Medicina UASLP. (2008). Cell count and viability assay. Retrieved from [Link]
-
FluoroFinder. (n.d.). Alternative Dyes to Calcein. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2021). Guidelines for cell viability assays. Retrieved from [Link]
-
Oreate Sciences. (2024). Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. Retrieved from [Link]
-
PubMed. (2017). Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry. PubMed. Retrieved from [Link]
Sources
- 1. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]
- 2. Cas 192374-17-7,6-CARBOXYFLUORESCEIN DIPIVALATE | lookchem [lookchem.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 5. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes (CAS: 148504-34-1) - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Deep Dive: 6-Carboxyfluorescein Dipivalate (6-CFDA)
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDA) is a fluorogenic, cell-permeable prodrug used primarily for assessing cell viability and intracellular esterase activity. Distinct from its diacetate counterparts (like FDA or CFDA), the dipivalate ester modification confers superior hydrolytic stability. This structural enhancement significantly reduces non-specific background fluorescence caused by spontaneous hydrolysis in culture media, making 6-CFDA a high-fidelity alternative for extended incubation assays where signal-to-noise ratio is critical.
Part 1: Chemical & Physical Properties
The utility of 6-CFDA lies in its "masked" nature. It is non-fluorescent and hydrophobic until processed by the cell.
| Property | Specification |
| Chemical Name | 6-Carboxyfluorescein dipivalate |
| CAS Number | 192374-17-7 |
| Molecular Formula | C₃₁H₂₈O₉ |
| Molecular Weight | 544.55 g/mol |
| Solubility | Soluble in DMSO, DMF (>10 mg/mL); sparingly soluble in water |
| Appearance | White to off-white powder |
| Fluorescence (Prodrug) | Non-fluorescent |
| Fluorescence (Hydrolyzed) | Excitation: ~492 nm | Emission: ~517 nm (Green) |
| pKa (Hydrolyzed) | ~6.5 (6-Carboxyfluorescein) |
Structural Advantage: Pivalate vs. Acetate
The defining feature of 6-CFDA is the pivaloyl (trimethylacetyl) group protecting the phenolic oxygens.
-
Acetate (FDA/CFDA): Susceptible to spontaneous hydrolysis in aqueous buffers and serum, leading to high background noise.
-
Pivalate (6-CFDA): The bulky tert-butyl group creates steric hindrance around the ester carbonyl. This makes the bond significantly more resistant to non-enzymatic hydrolysis while remaining susceptible to specific intracellular esterases.
Part 2: Mechanism of Action
The conversion of 6-CFDA into a fluorescent reporter is a self-validating process: fluorescence only occurs if the cell membrane is intact (to retain the product) and the cell is metabolically active (to drive the hydrolysis).
The Signaling Pathway
-
Entry: The hydrophobic dipivalate esters mask the polarity of the fluorescein core, allowing 6-CFDA to passively diffuse across the lipid bilayer.
-
Activation: Once inside, cytosolic esterases (e.g., acetylcholinesterase, butyrylcholinesterase) enzymatically cleave the pivaloyl groups.
-
Retention: The product, 6-Carboxyfluorescein (6-FAM) , is highly polar and carries a negative charge at physiological pH. It is unable to cross the cell membrane and becomes trapped, accumulating in the cytoplasm.
Figure 1: Mechanism of Action. The non-fluorescent prodrug permeates the membrane and is converted by intracellular enzymes into a fluorescent, membrane-impermeable reporter.[1]
Part 3: Experimental Protocols
Reagent Preparation
Critical Note: Ester hydrolysis is irreversible. Moisture is the enemy of stability.
-
Stock Solution (10 mM): Dissolve 5.45 mg of 6-CFDA in 1 mL of anhydrous DMSO. Vortex until fully dissolved.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C with desiccant. Protect from light.[1]
-
Working Solution: Prepare fresh immediately before use. Dilute the stock 1:1000 to 1:5000 in serum-free buffer (PBS or HBSS) to achieve a final concentration of 2–10 µM.
Cell Staining Workflow
This protocol is optimized for adherent cells but can be adapted for suspension cells by substituting centrifugation for aspiration steps.
Step-by-Step Methodology:
-
Culture Preparation:
-
Grow cells to ~80% confluency.
-
Why: Over-confluent cells may have lower metabolic rates, affecting esterase activity.
-
-
Wash Step (Crucial):
-
Remove growth media completely.
-
Wash cells 2x with sterile, serum-free PBS or HBSS.
-
Why: Serum contains esterases that will hydrolyze 6-CFDA extracellularly, increasing background noise.
-
-
Loading:
-
Add the pre-warmed (37°C) 6-CFDA working solution (2–10 µM).
-
Incubate for 20–40 minutes at 37°C in the dark.
-
Note: Pivalate esters may require slightly longer incubation than acetates due to steric resistance.
-
-
Recovery & Hydrolysis:
-
Remove the loading solution.[2]
-
Add complete growth media (with serum) and incubate for an additional 10–15 minutes.
-
Why: This "chase" period allows the cells to fully hydrolyze any remaining intracellular prodrug and pump out any unreacted species, stabilizing the signal.
-
-
Analysis:
-
Wash 1x with PBS.
-
Image immediately using FITC/GFP filter sets (Ex/Em: 492/517 nm).
-
Figure 2: Optimized Staining Workflow. The recovery phase is critical for maximizing signal-to-noise ratio.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Extracellular) | Serum esterases or spontaneous hydrolysis. | Ensure thorough washing before loading. Switch to serum-free buffer during loading. Use fresh working solution. |
| Weak Intracellular Signal | Insufficient loading or low esterase activity. | Increase concentration (up to 20 µM) or incubation time. Verify cell viability. |
| Rapid Signal Loss | Leakage of 6-Carboxyfluorescein. | 6-CF is better retained than Fluorescein, but leakage can occur. Keep cells at room temp or 4°C during analysis to slow transport pumps. |
| Spotty/Uneven Staining | Dye precipitation. | Ensure the DMSO stock is fully dissolved. Do not add undiluted DMSO stock directly to cells; dilute in buffer first. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76806, 6-Carboxyfluorescein. [Link]
-
Breeuwer, P., et al. (1995). "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology. [Link]
Sources
The Dipivalate Route to Isomeric Purity: Early Studies and Applications of 6-Carboxyfluorescein Analogs
Executive Summary
The evolution of intracellular fluorescent probes represents a critical chapter in cell biology and drug development. While Fluorescein Diacetate (FDA) established the paradigm of esterase-mediated cell staining, it suffered from rapid leakage. The introduction of 6-Carboxyfluorescein (6-CF) analogs solved this retention issue, but early studies were plagued by isomeric mixtures (5- and 6-isomers) that yielded inconsistent spectral properties. This guide details the foundational technical work—specifically the Dipivalate Synthesis Strategy —that enabled the isolation of isomerically pure 6-Carboxyfluorescein. It further explores how this purity unlocked the precision of CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester) for quantitative cell proliferation tracking.
Part 1: The Chemical Foundation
The Isomer Challenge
Early synthesis of carboxyfluorescein involved the condensation of resorcinol with 4-carboxyphthalic anhydride. This reaction inherently produces a mixture of 5-carboxyfluorescein and 6-carboxyfluorescein .
-
The Problem: The two isomers exhibit different pKa values and fluorescence quantum yields. In quantitative assays (e.g., pH measurement or proliferation tracking), using a mixture introduces significant batch-to-batch variability and noise.
-
The Purification Bottleneck: Separating the diacetate forms (CFDA) of these isomers via standard chromatography was notoriously difficult due to their similar polarity.
The Dipivalate Solution
The breakthrough in generating high-purity 6-CF analogs came from altering the protecting groups. Instead of the standard acetate groups used for cell permeability, researchers utilized pivalate (trimethylacetate) groups during synthesis.
The Rossi & Kao Protocol (1997): Rossi and Kao demonstrated that 6-Carboxyfluorescein Dipivalate possesses unique solubility properties compared to its 5-isomer counterpart.
-
Mechanism of Separation: When converted to its diisopropylamine salt , the 6-isomer of the dipivalate precipitates selectively from specific organic solvents (e.g., ethanol or nitromethane), while the 5-isomer remains in the mother liquor.
-
Result: This allowed for multigram-scale isolation of >95% pure 6-isomer, which could then be hydrolyzed and re-acetylated to form the standard biological probe 6-CFDA or derivatized into 6-CFDA-SE .
Technical Insight: The bulky pivalate groups not only facilitate crystallization but are also more resistant to non-enzymatic hydrolysis than acetates, providing a stable intermediate for further chemical modification (e.g., adding the succinimidyl ester).
Part 2: Mechanism of Cellular Interrogation
The utility of 6-CFDA analogs relies on a "Trap and Tag" mechanism. The dipivalate intermediate ensures the purity of the fluorophore, but the acetate and succinimidyl groups dictate the biological function.
The "Trap" Mechanism (Graphviz Diagram)
Caption: Mechanism of 6-CFDA-SE cellular retention. Esterase cleavage activates fluorescence; succinimidyl ester binding prevents leakage.
Part 3: Comparative Analysis of Fluorescein Analogs
The following table summarizes the key differences between the foundational probes. The "Dipivalate" is listed as the synthetic precursor that enables the high purity of the 6-CFDA series.
| Feature | Fluorescein Diacetate (FDA) | 6-CFDA (Pure Isomer) | 6-CFDA-SE (CFSE) |
| Precursor Purity | High (Single isomer) | High (via Dipivalate route) | High (via Dipivalate route) |
| Cell Permeability | High | High | High |
| Intracellular Retention | Poor (Minutes to Hours) | Moderate (Hours) | Excellent (Weeks) |
| Retention Mechanism | None (Passive leakage) | Charge (Polarity) | Covalent Binding (Amine) |
| Primary Application | Immediate Viability | Short-term pH/Viability | Proliferation (Generational) |
| Toxicity | Low | Low | Low (at <5 µM) |
Part 4: Experimental Protocols
Synthesis: Isolation of 6-Carboxyfluorescein via Dipivalate
Adapted from Rossi & Kao (1997).
-
Crude Synthesis: Condense 1,2,4-benzenetricarboxylic anhydride with resorcinol in methanesulfonic acid (80°C, 24h).
-
Esterification: React the crude mixture with trimethylacetic anhydride (pivalic anhydride) and pyridine to form the dipivalate mixture.
-
Fractional Crystallization:
-
Dissolve the crude dipivalate in ethanol.
-
Add diisopropylamine (2 equivalents).
-
Cool to -20°C. The 6-Carboxyfluorescein dipivalate diisopropylamine salt will precipitate as a white/yellow solid.
-
Filter and wash with cold ethanol.[1] (The 5-isomer remains in the filtrate).
-
-
Hydrolysis: Treat the purified salt with aqueous NaOH to remove pivalate groups, yielding isomerically pure 6-Carboxyfluorescein.
Application: Cell Proliferation Tracking with 6-CFDA-SE
Standardized protocol for lymphocytes/CHO cells.
Reagents:
-
Stock Solution: 5 mM 6-CFDA-SE in anhydrous DMSO. (Store at -20°C, desiccated).
-
Staining Buffer: PBS + 0.1% BSA (Protein-free PBS is preferred for initial staining to avoid quenching).
Workflow:
-
Preparation: Resuspend
cells/mL in pre-warmed PBS (37°C). -
Loading: Add 6-CFDA-SE stock to a final concentration of 0.5 – 5 µM .
-
Incubation: Incubate for 10 minutes at 37°C in the dark.
-
Quenching: Add 5 volumes of ice-cold culture medium containing 10% FBS .
-
Reason: The serum proteins scavenge remaining extracellular unreacted SE groups, stopping the reaction.
-
-
Wash: Centrifuge (300 x g, 5 min) and wash cells 2x with fresh medium.
-
Analysis: Culture cells. Analyze via Flow Cytometry (FL1 channel) at 0, 24, 48, and 72 hours.
-
Result: Each division reduces fluorescence intensity by exactly 50%.
-
References
-
Rossi, F. M., & Kao, J. P. (1997).[1] Practical Method for the Multigram Separation of the 5- and 6-Isomers of Carboxyfluorescein. Bioconjugate Chemistry. Link
-
Lyons, A. B., & Parish, C. R. (1994).[5] Determination of lymphocyte division by flow cytometry. Journal of Immunological Methods. Link
-
Bruning, J. W., et al. (1980). The use of carboxyfluorescein diacetate succinimidyl ester for the labeling of cells.[2][3][5][6][7] Journal of Immunological Methods. (Foundational early use of SE analogs).
-
Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences. Link
-
Parish, C. R. (1999). Fluorescent dyes for lymphocyte migration and proliferation studies.[8][5] Immunology and Cell Biology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. med.virginia.edu [med.virginia.edu]
- 3. med.virginia.edu [med.virginia.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Carboxyfluorescein Diacetate Succinimidyl Ester Fluorescent Dye for Cell Labeling [sciengine.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Methodological & Application
Application Note: "Dual-Lock" Molecular Beacons with 6-Carboxyfluorescein Dipivalate
Executive Summary
This guide details the engineering of "Dual-Lock" Molecular Beacons (MBs) using 6-Carboxyfluorescein Dipivalate (6-FAM-dipiv) . Unlike standard molecular beacons that rely solely on conformational changes for signal generation, 6-FAM-dipiv MBs incorporate a chemical "cage" that renders the fluorophore optically inert until intracellular delivery is achieved.
The Strategic Advantage: Standard MBs often suffer from false-positive signals due to nuclease degradation or non-specific opening in the extracellular matrix. By utilizing 6-FAM-dipiv, the probe remains non-fluorescent even if the stem structure is compromised outside the cell. Fluorescence is only restored upon the sequential action of:
-
Intracellular Esterases: Cleavage of pivaloyl groups (Chemical unlocking).
-
Target Hybridization: Stem-loop opening (Conformational unlocking).
This methodology is critical for high-fidelity mRNA detection in complex biological matrices where background noise typically obscures the signal.
Chemical Logic & Mechanism
The core of this technology is the 6-Carboxyfluorescein Dipivalate moiety.[1] Standard 6-FAM is highly fluorescent. In the dipivalate derivative, the phenolic hydroxyl groups responsible for fluorescence are esterified with pivalic acid. This modification has two effects:
-
Fluorescence Quenching: The lactone form is stabilized, and the conjugation system is disrupted, rendering the molecule dark.
-
Cell Permeability: The masking of polar hydroxyls significantly increases hydrophobicity, facilitating passive diffusion or liposomal encapsulation.
The "Dual-Lock" Signaling Pathway
The following logic gate diagram illustrates the operational states of the probe.
Figure 1: The "Dual-Lock" mechanism ensures that extracellular degradation does not result in false-positive fluorescence, as the fluorophore itself remains chemically caged.
Synthesis Protocol
Objective: Conjugate 6-Carboxyfluorescein Dipivalate to a 5'-Amino-Modifier C6 Oligonucleotide.
Critical Note: 6-Carboxyfluorescein dipivalate is sensitive to hydrolysis. Anhydrous conditions are strictly required during the activation step. Aqueous buffers are introduced only during the conjugation to DNA, and pH must be carefully controlled to prevent premature deprotection.
Materials Required[2][3][4][5]
-
Fluorophore: 6-Carboxyfluorescein dipivalate (Free acid or Diisopropylamine salt).[2][3][4]
-
Oligonucleotide: 5'-Amino-Modifier C6, 3'-DABCYL (or BHQ-1) labeled hairpin probe.
-
Activators: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC; N-Hydroxysuccinimide (NHS).
-
Solvents: Anhydrous Dimethylformamide (DMF) or DMSO.
-
Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
Step-by-Step Methodology
Phase 1: Activation (NHS-Ester Generation)
Do not use commercial 6-FAM-NHS esters; they lack the pivalate protection.
-
Dissolution: Dissolve 10 mg (~18 µmol) of 6-Carboxyfluorescein dipivalate in 500 µL of anhydrous DMF.
-
Activation: Add 1.2 equivalents of DCC and 1.2 equivalents of NHS.
-
Incubation: Stir at room temperature for 2–4 hours in the dark under nitrogen atmosphere.
-
Checkpoint: TLC (CHCl₃:MeOH 9:1) should show the disappearance of the starting acid and appearance of the NHS ester spot.
-
Note: If using the diisopropylamine salt, add 1 eq of HCl (in dioxane) effectively to protonate the amine before activation, or use TSTU/DIPEA in DMF.
-
Phase 2: Conjugation to Oligonucleotide
-
DNA Prep: Dissolve the amino-modified oligonucleotide (approx. 50 nmol) in 100 µL of 0.1 M NaHCO₃ (pH 8.3).
-
Caution: Avoid pH > 9.0 to prevent hydrolysis of the pivaloyl esters.
-
-
Coupling: Add 50 µL of the activated dipivalate-NHS solution (from Phase 1) to the DNA solution.
-
Molar Ratio: Aim for a 20-50x molar excess of fluorophore to DNA.
-
-
Reaction: Incubate at Room Temperature for 4 hours or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding 0.1 volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold ethanol to precipitate the DNA.
Phase 3: Purification (Crucial)
Standard desalting is insufficient because the hydrophobic dipivalate group significantly alters the oligo's behavior.
-
RP-HPLC: Use a C18 column.
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile (ACN).
-
-
Gradient: 10% to 60% B over 30 minutes.
-
Identification: The product (Dipivalate-MB) will elute significantly later (higher hydrophobicity) than the unreacted amino-DNA or hydrolyzed 6-FAM-DNA.
-
Verification: Isolate the peak. Treat a small aliquot with 1 M NaOH (to hydrolyze pivalates) and check for the characteristic fluorescein emission (Ex 495 nm / Em 520 nm). The intact product should be non-fluorescent.
-
Validation & Quality Control
Before cell application, the probe must be validated in vitro using an esterase assay.
Experiment: Enzymatic Activation Assay
Purpose: Confirm that fluorescence is dependent on both esterase activity and target hybridization.
Setup: Prepare four cuvettes/wells with 200 nM Probe in PBS + 1 mM MgCl₂.
| Sample ID | Additives | Expected Result | Mechanistic Explanation |
| A (Control) | Buffer only | Dark | Probe is chemically caged and structurally closed. |
| B (Target Only) | + 5x Target cDNA | Dark | Stem opens, but fluorophore is still caged (dipivalate). |
| C (Enzyme Only) | + Pig Liver Esterase (PLE) | Dark (Quenched) | Pivalates removed (active FAM), but stem remains closed (FRET quenching). |
| D (Dual Trigger) | + Target + PLE | Bright Green | Pivalates removed (active FAM) AND Stem open (Quencher distal). |
Protocol:
-
Measure baseline fluorescence (Ex 495 / Em 520).
-
Add Target (Sample B & D). Incubate 15 min. Measure. (Should remain low).
-
Add Esterase (Sample C & D). Monitor kinetics over 30 min.
-
Success Criteria: Sample D shows a sigmoidal increase in fluorescence. Sample C shows minimal background (indicating good quenching efficiency).
Application: Intracellular mRNA Imaging
Workflow:
-
Cell Seeding: Seed cells (e.g., HeLa or MCF-7) on confocal dishes.
-
Transfection: Although dipivalate increases hydrophobicity, standard lipid transfection (e.g., Lipofectamine) is recommended for efficient cytosolic delivery of DNA.
-
Incubation: 2–4 hours.
-
Note: This allows time for endosomal escape and esterase processing.
-
-
Imaging:
-
Channel: FITC/GFP settings.
-
Control: Pre-treat cells with an esterase inhibitor (e.g., BNPP) to prove the signal is esterase-dependent.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background in Synthesis | Hydrolysis of pivalates during conjugation. | Lower conjugation pH to 8.0–8.3. Ensure DMF is anhydrous.[5] Avoid prolonged exposure to light/heat. |
| No Signal in Cells | Inefficient esterase cleavage or poor delivery. | Verify esterase activity in cell line using Calcein-AM. Increase probe concentration. |
| Signal in "Target Only" Control (In Vitro) | Contamination with free 6-FAM. | Improve HPLC purification. The dipivalate-probe peak must be strictly separated from any hydrolyzed species. |
References
-
Chemical Properties & Synthesis
- Source: LookChem & ChemicalBook. "6-CARBOXYFLUORESCEIN DIPIVALATE (CAS 192374-17-7) Chemical Properties and Usage."
- Relevance: Defines the starting material and its solubility/stability profile.
-
URL:
-
Isomer Separation & Coupling
-
Source: ResearchGate.[2] "Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)-carboxyfluorescein."
- Relevance: Describes the isolation of dipivalate salts and their direct use in coupling reactions.
-
URL:
-
-
Molecular Beacon Design Principles
- Source: NIH / PMC. "Engineering Molecular Beacons for Intracellular Imaging."
- Relevance: Validates the strategy of using chemically modified backbones and fluorophores to improve intracellular stability.
-
URL:
-
Caged Fluorophore Strategy
- Source: ACS Publications.
- Relevance: Provides the theoretical grounding for reaction-based (caged) activation mechanisms in nucleic acid sensing.
-
URL:
Sources
preparing 6-Carboxyfluorescein dipivalate stock solutions
Application Note: Precision Preparation and Handling of 6-Carboxyfluorescein Dipivalate (6-CFDA) Stock Solutions
Abstract & Core Logic
6-Carboxyfluorescein dipivalate (6-CFDA) is a non-fluorescent, hydrophobic, cell-permeable esterase substrate used primarily to assess cell viability and metabolic activity.[1][2][3] Unlike its diacetate cousin (CFDA) or the amine-reactive tracer CFDA-SE, the dipivalate form is chemically engineered for superior hydrolytic stability.[1][2][3]
The "Why" Behind the Chemistry: The critical advantage of 6-CFDA lies in its pivaloyl (trimethylacetyl) ester groups.[2] These bulky groups provide steric hindrance that significantly reduces spontaneous hydrolysis in aqueous culture media compared to standard acetyl groups. This results in a lower fluorescent background and a higher signal-to-noise ratio, making it the preferred choice for long-duration assays or bacterial viability studies where media background can be confounding.[1][2]
Upon entering a viable cell, intracellular esterases—which can overcome this steric hindrance—cleave the pivaloyl groups, releasing 6-Carboxyfluorescein (6-FAM) . 6-FAM is highly fluorescent and polar, causing it to be retained within the cell (unless actively effluxed).[1][2][3]
Mechanism of Action
The following diagram illustrates the selective activation pathway of 6-CFDA, highlighting the critical difference between extracellular stability and intracellular activation.
Caption: 6-CFDA resists spontaneous hydrolysis outside the cell but is rapidly converted to fluorescent 6-FAM by intracellular esterases.[1][2][3]
Protocol: Stock Solution Preparation
Critical Distinction: Ensure you are using 6-Carboxyfluorescein dipivalate (CAS 192374-17-7, MW ~544.55).[1][2][3][4] Do not confuse with CFDA (Diacetate, MW ~460.[1][3]4) or CFDA-SE (Succinimidyl Ester, MW ~557.5), as the molecular weights and applications differ significantly.[1][2][3]
Reagents & Equipment
-
6-CFDA Powder: Store at -20°C, desiccated.
-
Solvent: Dimethyl sulfoxide (DMSO), Anhydrous grade (≥99.9%).[1][2][3]
-
Expert Note: Do not use ethanol. Ethanol absorbs atmospheric water rapidly, leading to stock degradation.
-
-
Vials: Amber glass or opaque plastic microcentrifuge tubes (light sensitive).
Step-by-Step Procedure
-
Equilibration: Remove the 6-CFDA vial from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening.
-
Reasoning: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, triggering immediate hydrolysis.
-
-
Calculations:
-
Target Concentration: 10 mM is the standard stock concentration.
-
Molecular Weight: 544.55 g/mol .[1]
-
| Target Stock Conc.[5] | Mass of 6-CFDA | Volume of Anhydrous DMSO |
| 10 mM | 1.0 mg | 183.6 µL |
| 10 mM | 5.0 mg | 918.0 µL |
| 5 mM | 1.0 mg | 367.2 µL |
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.
-
QC Check: If the stock solution is bright green immediately, the powder has likely hydrolyzed due to moisture exposure. Discard.
-
-
Aliquoting:
Protocol: Working Solution & Staining
Workflow Diagram
Caption: Optimized staining workflow to maximize intracellular signal and minimize background.
Staining Procedure
-
Preparation of Working Solution:
-
Dilute the 10 mM stock into a serum-free buffer (e.g., PBS, HBSS) to a final concentration of 1–10 µM .
-
Expert Note: Avoid serum during the loading step. Serum esterases will hydrolyze the probe extracellularly, increasing background noise.
-
-
Cell Loading:
-
Remove culture media and wash cells once with PBS.
-
Add the pre-warmed working solution to the cells.
-
Incubate for 15–30 minutes at 37°C (or appropriate growth temp) in the dark.
-
-
Washing & Recovery:
-
Remove the loading solution.
-
Wash cells once with fresh media or buffer.[1]
-
Crucial Step (Recovery): Incubate cells in fresh, complete media (with serum) for an additional 10–15 minutes.[1][2][3] This allows the complete intracellular hydrolysis of any remaining non-fluorescent intermediate to the fully fluorescent 6-FAM.
-
-
Analysis:
Quality Control & Troubleshooting
Every stock preparation must be self-validated.[1][2]
| Issue | Observation | Root Cause | Solution |
| High Background | Media glows green before cells are added.[1][2][3] | Spontaneous hydrolysis of stock. | Check stock integrity (see below). Use fresh anhydrous DMSO.[1] |
| No Signal | Viable cells are dark. | Incomplete hydrolysis or efflux. | Extend recovery time. Check for Multidrug Resistance (MDR) efflux pumps (6-FAM is a substrate for some pumps).[1][2][3] |
| Spotty Staining | Uneven fluorescence in homogenous pop. | Precipitation of dye.[7] | Vortex stock vigorously. Ensure rapid mixing when diluting into aqueous buffer. |
Self-Validation Test (Stock Integrity):
-
Add 1 µL of stock to 1 mL of pH 7.4 PBS (no cells).
-
Measure fluorescence immediately.[1]
-
Pass Criteria: Fluorescence should be negligible (near blank).
-
Add 10 µL of strong base (e.g., 1M NaOH) to force hydrolysis.[1][2]
-
Pass Criteria: Fluorescence should skyrocket to bright green.
References
-
Breeuwer, P., et al. (1995).[1][8] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[8] Applied and Environmental Microbiology. Retrieved from [Link]
-
Hoefel, D., et al. (2003).[1][9][10] Culture-independent techniques for rapid detection of bacteria associated with loss of chloramine residual in a drinking water system.[1] Applied and Environmental Microbiology. (Demonstrates utility of esterase substrates in bacterial viability). Retrieved from [Link]
-
LookChem. (2025).[1][2][3] 6-Carboxyfluorescein Dipivalate Chemical Properties and CAS 192374-17-7 Data. Retrieved from [Link][1][2][3]
Sources
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. lookchem.com [lookchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. 6-FAM [6-Carboxyfluorescein] [anaspec.com]
- 7. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
Troubleshooting & Optimization
Technical Support Center: Reducing 6-Carboxyfluorescein Dipivalate Cytotoxicity
Status: Operational Ticket ID: CFDA-TOX-REDUCTION Assigned Specialist: Senior Application Scientist, Cell Analysis Division
Introduction: The "Less is More" Paradigm
Welcome to the technical support center. You are likely here because your 6-Carboxyfluorescein dipivalate (6-CFDA) experiments are yielding bright signals but compromising cell health—manifesting as blebbing, arrested division, or mitochondrial stress.
While 6-CFDA is a gold-standard esterase substrate for viability and pH monitoring, it is not inert . The very mechanism that makes it work—intracellular hydrolysis—releases byproducts that can stress cellular metabolism. To preserve physiological relevance, we must shift from "maximum brightness" to "minimum effective concentration."
This guide provides the mechanistic understanding and validated protocols to eliminate cytotoxicity in your assays.
Module 1: Mechanism of Action & Toxicity[1]
To solve the toxicity, we must understand the molecular events occurring inside your incubator. 6-CFDA is non-fluorescent and hydrophobic. Upon entry, it relies on intracellular esterases to cleave the dipivalate groups.
The Cytotoxicity Cascade
-
Pivalic Acid Release: The cleavage of the dipivalate groups releases pivalic acid . In high concentrations, pivalic acid acts as a metabolic "drag," potentially sequestering free co-enzyme A (as pivaloyl-CoA) and inhibiting mitochondrial function.
-
Cytoplasmic Acidification: The accumulation of the anionic 6-carboxyfluorescein (6-CF) and acidic cleavage products can transiently lower intracellular pH, affecting enzymatic rates.
-
Phototoxicity: Upon excitation (492 nm), the accumulated fluorophore can generate Reactive Oxygen Species (ROS), specifically singlet oxygen, causing acute phototoxic cell death during imaging.
Pathway Diagram: Hydrolysis & Stress Points
Figure 1: The hydrolysis of 6-CFDA releases two molecules of pivalic acid for every fluorophore generated, creating a stoichiometric metabolic burden.
Module 2: The "Golden Path" Optimization Protocol
Do not rely on a single concentration (e.g., 10 µM) found in a generic paper. Cell lines vary wildly in esterase activity. You must perform a Titration Matrix to find the "Signal-to-Toxicity Sweet Spot."
Reagents Required
-
6-CFDA Stock: Dissolved in high-quality anhydrous DMSO (store at -20°C with desiccant).
-
Loading Buffer: Serum-free buffer (PBS or HBSS). Serum esterases will cleave the dye outside the cell, increasing background.
-
Recovery Medium: Complete culture medium (with FBS).
Step-by-Step Titration Workflow
-
Preparation:
-
Prepare a 10 mM stock solution in DMSO.
-
Create a dilution series in serum-free buffer: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM .
-
Note: Most sensitive cells signal adequately at 0.5–1.0 µM.
-
-
Staining (The "Pulse"):
-
Incubate cells for 10–15 minutes at 37°C.
-
Critical: Do not exceed 20 minutes. Longer incubation drives passive accumulation and higher pivalic acid loads without significantly increasing useful signal.
-
-
The Wash (Removal):
-
Remove loading buffer.
-
Wash 2x with serum-containing medium.[1] The proteins in the serum "mop up" any remaining extracellular dye.
-
-
The Recovery (The "Chase"):
-
Incubate cells in complete medium for 30 minutes at 37°C before imaging.
-
Why? This allows cells to pump out excess unhydrolyzed substrate and equilibrate pH, reducing acute toxicity artifacts.
-
-
Validation Readout:
-
Measure Fluorescence Intensity (FITC channel).
-
Simultaneously stain with a dead-cell marker (e.g., Propidium Iodide or 7-AAD) to quantify immediate cytotoxicity.
-
Optimization Logic Diagram
Figure 2: The iterative process to balance fluorescence intensity against cellular health.
Module 3: Troubleshooting FAQ
Q1: My cells are bright green, but they stop dividing or detach after 24 hours. Why?
-
Diagnosis: Cell Cycle Arrest via Pivalic Acid.
-
Root Cause: You likely used a concentration >5 µM. The released pivalic acid has depleted mitochondrial carnitine or inhibited fatty acid metabolism.
-
Solution: Drop concentration to 0.5–1.0 µM. If tracking generations, switch to CFDA-SE (succinimidyl ester), which binds amines and is retained longer at lower concentrations than the dipivalate form [1].
Q2: I see "leaking" signal; the background is high and cells lose brightness quickly.
-
Diagnosis: Anion Transporter Activity.
-
Root Cause: Many cells (e.g., CHO, macrophages) have anion transporters that actively pump 6-CF out of the cell.
-
Solution:
Q3: The cells look healthy by phase contrast, but die the moment I start time-lapse imaging.
-
Diagnosis: Phototoxicity.[4]
-
Root Cause: Fluorescein is a notorious generator of singlet oxygen when excited. High laser power kills the cells in real-time.
-
Solution:
-
Reduce laser power / excitation intensity to the absolute minimum.
-
Increase gain/ISO instead of laser power.
-
Add an antioxidant supplement (e.g., Ascorbic acid or commercial anti-fade for live cells) to the media [2].
-
Module 4: Comparative Data & Selection
Use this table to determine if 6-CFDA Dipivalate is actually the right tool for your specific need, or if a variant is safer.
| Feature | 6-CFDA Dipivalate | CFDA-SE (Succinimidyl Ester) | Calcein AM |
| Primary Use | Short-term viability, pH | Long-term proliferation tracking | Short-term viability |
| Retention Mechanism | Membrane integrity (leakage) | Covalent amine binding | Membrane integrity |
| Cytotoxicity Risk | Medium (Pivalic acid load) | Low (if titrated <1µM) | Low (Less toxic byproducts) |
| Byproducts | Pivalic Acid | Acetate + Succinimide | Acetic Acid + AM ester |
| Rec. Conc. | 1.0 – 5.0 µM | 0.5 – 2.0 µM | 0.1 – 1.0 µM |
References
-
Molecular Probes / Thermo Fisher Scientific. "Cellular Proliferation and Tracking with CFDA-SE (CFSE)." User Guide.
-
K. S. Stockert et al. "Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye." Int J Mol Sci, 2022.
-
Parish, C. R. "Fluorescent dyes for lymphocyte migration and proliferation studies." Immunology and Cell Biology, 1999.
-
Wang, X. Q. et al. "Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling." Acta Biochim Biophys Sin, 2005.
For further assistance, please contact the Cell Analysis Support Team with your specific cell line and imaging setup details.
Sources
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Carboxyfluorescein Dipivalate (6-CFDA)
Topic: Preventing Signal Loss & Photobleaching in Live-Cell Assays Ticket Priority: High (Data Integrity Risk)
Executive Summary: The "Signal Loss Triad"
User Note: If you are observing rapid signal loss with 6-CFDA, do not assume it is solely photobleaching. 6-Carboxyfluorescein (6-CF) is subject to three distinct failure modes. As a Senior Application Scientist, I categorize these as the Signal Loss Triad :
-
True Photobleaching: Irreversible photochemical destruction of the fluorophore by Reactive Oxygen Species (ROS).[1]
-
Dye Extrusion (Leakage): Active transport of the anionic dye out of the cell by Multidrug Resistance Proteins (MRPs).
-
pH Quenching: Reversible loss of fluorescence due to intracellular acidification (pKa ~6.5).
Your protocol must address all three to guarantee data validity.
Mechanism of Action & Failure Pathways
To troubleshoot effectively, you must visualize the life cycle of the fluorophore.
Figure 1: The life cycle of 6-CFDA. Note that signal loss is not just bleaching; active transport (leakage) and pH changes are equally destructive to the signal.
Protocol Module A: Preventing Dye Leakage (The Hidden Culprit)
Problem: You observe the cytoplasm dimming, but the background media becomes brighter. This is not photobleaching; it is active transport. 6-CF is a substrate for anion transporters (OAT/MRP).
Solution: Use Probenecid , an anion transport inhibitor.[2][3][4]
Step-by-Step Protocol:
-
Stock Preparation: Dissolve Probenecid in 1N NaOH or solubilized buffer (it is difficult to dissolve in neutral water). Adjust pH to 7.4.
-
Working Concentration: Prepare a loading buffer containing 1.0 - 2.5 mM Probenecid .
-
Incubation: Pre-incubate cells with Probenecid for 15-30 minutes before adding 6-CFDA.
-
Maintenance: Maintain Probenecid in the imaging buffer throughout the experiment.
Expert Insight: Probenecid can induce alkalinity. Ensure your buffer is strongly buffered (e.g., 20-25 mM HEPES) to prevent pH drift, which would artificially increase fluorescence.
Protocol Module B: Preventing True Photobleaching (ROS Scavenging)
Problem: The signal fades specifically in the illuminated field of view.
Solution: Fluorescein generates singlet oxygen (
Recommended Scavenger Systems
| Agent | Concentration | Mechanism | Pros | Cons |
| Trolox | 0.1 - 1.0 mM | Vitamin E analog; scavenges peroxyl radicals. | Cell-permeable, low toxicity.[5] | Requires optimization; can affect metabolism. |
| OxyFluor / Oxyrase | 1:100 dilution | Enzymatic removal of dissolved oxygen. | Extremely effective (anoxic). | Induces hypoxia. Only use if your biology tolerates anaerobic conditions. |
| Ascorbic Acid | 0.1 - 1.0 mM | General antioxidant. | Cheap, readily available. | Can acidify media (quenching signal); cytotoxic at high conc. |
The Trolox Protocol (Recommended for Live Cells):
-
Prepare 100 mM Trolox stock in ethanol.
-
Dilute to 250 µM in your imaging buffer (e.g., HBSS or PBS + Glucose).
-
Critical: Trolox is light sensitive. Keep the buffer in the dark until use.
-
Add to cells immediately prior to imaging.
Protocol Module C: Hardware & Acquisition Optimization
Problem: Chemical interventions are insufficient. Solution: Reduce the Photon Flux Density .
The "Dark Interval" Strategy: Fluorescein molecules enter a "triplet state" upon excitation. This state is long-lived and highly reactive with oxygen. If you hit the molecule with a second photon while it is in the triplet state, photobleaching probability spikes.
-
Pulsed Illumination: Do not use continuous wave (CW) illumination if possible. Trigger the light source only during camera exposure.
-
Binning: Increase binning (e.g., 2x2 or 4x4).
-
Why? Binning combines pixels, increasing sensitivity by 4x (for 2x2). This allows you to reduce excitation intensity by 75% while maintaining the same signal-to-noise ratio.
-
-
ND Filters: Use a Neutral Density (ND) filter (ND 0.6 or 1.0) to physically block 75-90% of the light. Software attenuation is often less stable than hardware attenuation.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic workflow for identifying the root cause of signal loss.
Frequently Asked Questions (FAQ)
Q: Can I use ProLong™ Gold or VectaShield® with 6-CFDA? A: No. These are mounting media for fixed cells. They will kill live cells immediately. For live-cell imaging, you must use soluble antifades like Trolox or enzymatic oxygen scavengers.
Q: My signal is bright initially but disappears within seconds, even with low light. A: This is likely "Flash Photolysis" or acute pH shock. Check your loading buffer. If you load 6-CFDA in a buffer that is too acidic (pH < 6.0), the esterase cleavage will happen, but the resulting 6-CF will be protonated and non-fluorescent. Ensure loading pH is 7.4.
Q: Why does Probenecid cause my cells to detach? A: Probenecid can be harsh on adherence proteins at high concentrations or if the pH isn't adjusted.
-
Fix: Titrate Probenecid down to 1.0 mM.
-
Fix: Ensure the Probenecid stock solution pH is neutralized before adding to the media.
Q: Can I fix the cells after staining to prevent bleaching? A: Yes, but be careful. 6-CF is a small molecule and not covalently bound to proteins (unlike CFSE). If you fix and permeabilize, the dye will wash out. You must use an aldehyde fixative without permeabilization (no Triton X-100) to attempt retention, but leakage is still likely.
References
-
Photobleaching Kinetics: Song, L., et al. (1995).[6] "Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy." Biophysical Journal.[7] Link
-
Trolox Mechanism: Cordes, T., et al. (2009).[5] "On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent." Journal of the American Chemical Society.[5] Link
-
Probenecid & Anion Transport: Di Virgilio, F., et al. (1988). "Fura-2 secretion and sequestration in macrophages. Prevention by probenecid."[3] Journal of Immunology. Link
-
pH Sensitivity of Fluorescein: Sjöback, R., et al. (1995). "Absorption and fluorescence properties of fluorescein." Spectrochimica Acta Part A. Link
-
Live Cell Antifade Strategies: "Photobleaching in Live Cell Imaging." Biocompare Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence with 6-Carboxyfluorescein Dipivalate
This guide addresses the technical challenges of using 6-Carboxyfluorescein dipivalate (CFDP) , a hydrophobic, non-fluorescent precursor to 6-carboxyfluorescein (6-FAM). While structurally similar to the widely used Carboxyfluorescein diacetate (CFDA), the dipivalate ester modification offers distinct stability advantages but introduces unique background fluorescence challenges related to hydrophobicity and esterase kinetics.
Core Mechanism & The "Dipivalate" Advantage
To troubleshoot effectively, one must understand why CFDP is used over standard acetates (CFDA).
-
The Molecule: CFDP is a non-fluorescent, membrane-permeable ester.
-
The Mechanism: Upon entering a viable cell, intracellular esterases cleave the lipophilic pivalate (trimethylacetate) groups. This restores the fluorescent 6-carboxyfluorescein (6-FAM) molecule, which is highly polar and negatively charged, trapping it inside the cell.
-
The Dipivalate Difference: Pivalate esters are sterically bulkier than acetate esters.
-
Advantage:[1] They are significantly more resistant to spontaneous hydrolysis in aqueous media, theoretically reducing extracellular background compared to CFDA.
-
Challenge: They are more hydrophobic, increasing the risk of the probe "sticking" to membranes or plastics (non-specific labeling) before it enters the cell.
-
Mechanism of Action Diagram
Caption: Kinetic pathway of CFDP staining. Pivalate esters reduce spontaneous extracellular hydrolysis (Background) but require active intracellular esterases for signal generation.
Troubleshooting Guide: Diagnostic Q&A
Scenario A: High Extracellular Background (Glowing Media)
User Complaint: "My culture media turns green before I even image the cells, creating a haze."
| Root Cause | Explanation | Corrective Action |
| Serum Esterases | Fetal Bovine Serum (FBS) contains active esterases that will hydrolyze CFDP outside the cell. | CRITICAL: Load cells in serum-free buffer (PBS, HBSS, or serum-free media). Add serum only after washing away the dye. |
| Spontaneous Hydrolysis | While pivalates are stable, pH > 7.5 or prolonged storage in aqueous buffer causes degradation. | Prepare working solutions immediately before use. Do not store diluted CFDP. Maintain loading buffer pH at 7.0–7.4. |
| Dye Precipitation | CFDP is highly hydrophobic. If added directly to aqueous buffer, it may precipitate and fluoresce weakly or scatter light. | Dissolve stock in anhydrous DMSO. Dilute the DMSO stock 1:1000 into the buffer while vortexing to ensure rapid dispersion. |
Scenario B: High Intracellular Background (Overstaining/Cytotoxicity)
User Complaint: "The whole cell is glowing, including the nucleus, and the cells look unhealthy."
| Root Cause | Explanation | Corrective Action |
| Dye Overload | High concentrations of pivalate byproducts (pivalic acid) can be cytotoxic and acidify the cytoplasm. | Titrate Down: CFDP is potent. Start at 0.5 µM and do not exceed 5 µM. Pivalate cleavage is slower than acetate; give it time rather than adding more dye. |
| Incubation Time | Leaving the dye on too long leads to saturation and sequestration in organelles. | Limit incubation to 20–40 minutes at 37°C. |
Scenario C: Signal Loss (The "Fading" Cell)
User Complaint: "The cells were bright initially but faded within 30 minutes of washing."
| Root Cause | Explanation | Corrective Action |
| Anion Transport (Efflux) | The cleaved product (6-FAM) is an anion. Multidrug Resistance Proteins (MDRs) actively pump it out of the cell. | Inhibit Efflux: Add Probenecid (1–2.5 mM) or Sulfinpyrazone to the loading and imaging buffer to block anion transporters. |
| Incomplete Hydrolysis | Pivalate esters cleave slower than acetates. If the signal is weak, esterase activity might be insufficient. | Ensure incubation is at 37°C (not room temp). Verify cell viability (dead cells lack esterase activity). |
Optimized Staining Protocol
This protocol is designed to minimize hydrophobicity-driven background and prevent efflux.[2]
Reagents
-
Stock Solution: 5–10 mM CFDP in anhydrous DMSO. Store at -20°C, desiccated.
-
Loading Buffer: HBSS or PBS (Calcium/Magnesium free preferred to reduce aggregation), pH 7.4. NO SERUM.
-
Wash Buffer: HBSS/PBS containing 1% BSA (Bovine Serum Albumin). Note: BSA helps scavenge excess hydrophobic dye stuck to the membrane surface.
Step-by-Step Workflow
-
Preparation:
-
Thaw DMSO stock and protect from light.
-
Dilute stock into Loading Buffer to a final concentration of 0.5 – 2 µM .
-
Optional: Add Probenecid (1 mM) if working with efflux-prone cell lines (e.g., CHO, HeLa).
-
-
Staining:
-
Remove culture media and wash cells once with warm PBS.
-
Add CFDP Loading Buffer.
-
Incubate 20–30 minutes at 37°C. Do not incubate at 4°C; esterases require physiological temperature.
-
-
Washing (The "Background Killer" Step):
-
Aspirate Loading Buffer.
-
Wash twice with Wash Buffer (1% BSA in PBS) .
-
Why BSA? The hydrophobic CFDP molecules that adhere non-specifically to the plastic or outer membrane are "soaked up" by the albumin, significantly improving signal-to-noise ratio.
-
-
Recovery & Imaging:
-
Add fresh culture media (serum is okay now) or imaging buffer.
-
Incubate for 10–15 minutes at 37°C to allow final hydrolysis of any internalized precursor.
-
Image using standard Fluorescein/FITC filter sets (Ex/Em: ~492/517 nm).
-
Workflow Diagram
Caption: Optimized workflow emphasizing the BSA wash step to remove lipophilic background noise.
Comparative Data: Pivalate vs. Acetate
Understanding the chemical differences helps in choosing the right probe.
| Feature | CFDA (Acetate) | CFDP (Dipivalate) | Implication for Background |
| Hydrolysis Rate | Fast | Slow | CFDP requires longer incubation but is more stable in buffer. |
| Lipophilicity | Moderate | High | CFDP enters cells well but sticks more to plastics/membranes (requires BSA wash). |
| Stability in Media | Low (Hydrolyzes quickly) | High (Resists spontaneous hydrolysis) | CFDP is superior for assays requiring longer loading times. |
| Cytotoxicity | Moderate | Higher (at high conc.)[3] | Pivalic acid accumulation can be toxic; use lower concentrations of CFDP. |
FAQs
Q: Can I fix the cells after staining with CFDP? A: generally, no . The fluorescent product (6-FAM) is a small molecule that is not covalently bound to cellular components. It will leak out immediately upon fixation or permeabilization. For fixable staining, you must use an amine-reactive variant like CFSE (Carboxyfluorescein succinimidyl ester), which covalently binds to intracellular proteins.
Q: Why do I see "punctate" green dots outside the cells? A: This is likely precipitated dye. CFDP is very hydrophobic. Ensure your DMSO stock is anhydrous and completely dissolved. When diluting into buffer, vortex the buffer while adding the DMSO stock to prevent local high concentrations that trigger precipitation.
Q: Is CFDP suitable for bacterial viability? A: Yes, but bacteria often have different esterase specificities and active efflux pumps. The "dipivalate" form may be harder for some bacterial esterases to process compared to the acetate form. Validation against CFDA is recommended for new bacterial strains.
References
-
Kvach, M. V., et al. (2007). "5(6)-carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and Their Spectral Properties on Oligonucleotides." Bioconjugate Chemistry.
-
Breeuwer, P., et al. (1995). "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology.
-
Thermo Fisher Scientific. "Fluorescein Diacetate (FDA) and Derivatives." User Guide.
-
AAT Bioquest. "CFDA [5-(and 6)-Carboxyfluorescein diacetate] Product Information."[4]
-
Hoefel, D., et al. (2003). "A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity." Journal of Microbiological Methods.
Sources
Technical Support Center: Optimizing 6-Carboxyfluorescein Dipivalate (6-CFDA) Imaging
Case ID: SNR-OPT-6CFDA Status: Active Guide Subject: Improving Signal-to-Noise Ratio (SNR) and Retention in Live Cell Imaging
Executive Summary: The SNR Challenge
The Core Problem: 6-Carboxyfluorescein dipivalate (6-CFDA) is a non-fluorescent, hydrophobic precursor that permeates cell membranes. Once inside, intracellular esterases hydrolyze the dipivalate groups, releasing 6-Carboxyfluorescein (6-CF) .
While 6-CF is highly fluorescent, it faces a critical thermodynamic challenge: Retention. Unlike "fixable" dyes (e.g., CFDA-SE) that covalently bind to proteins, 6-CF relies solely on its negative charge to stay inside the cell. However, many cells express Organic Anion Transporters (e.g., MRP1, MRP2) that actively pump 6-CF out, leading to rapid signal loss and high extracellular background noise.
This guide provides a self-validating protocol to maximize intracellular accumulation (Signal) and minimize extracellular leakage (Noise).
Mechanistic Workflow & Failure Points
The following diagram illustrates the life-cycle of the dye and where SNR is typically lost.
Figure 1: The 6-CFDA Kinetic Pathway. High SNR depends on maximizing the Green path (Hydrolysis) while blocking the Red path (Efflux/Background).
The "High-Retention" Protocol
Do not use standard media. Standard media contains serum (esterases) and lacks transport inhibitors. Use this optimized workflow.
Reagent Preparation Table
| Component | Concentration | Function | Critical Note |
| 6-CFDA Stock | 10 mM in DMSO | Fluorogenic Probe | Store at -20°C, desiccated. Avoid freeze-thaw cycles. |
| Loading Buffer | HBSS or PBS (pH 7.4) | Carrier | MUST be Serum-Free. Serum hydrolyzes the probe instantly. |
| Probenecid | 1.0 - 2.5 mM | Anion Transport Inhibitor | Required to prevent leakage. Dissolve in 1M NaOH first, then buffer. |
| HEPES | 20 mM | pH Stabilizer | 6-CF fluorescence drops 50% at pH 6.0. Maintain pH > 7.0. |
Step-by-Step Methodology
Step 1: Pre-Incubation (The Transporter Block)
-
Why: You must inhibit efflux pumps before the dye accumulates.
-
Action: Wash cells 2x with Loading Buffer .
-
Action: Add Loading Buffer containing 1.0–2.5 mM Probenecid . Incubate for 15 minutes at 37°C.
-
Note: Check cell toxicity for your specific line; 2.5 mM is standard for CHO/HeLa, but primary neurons may require 0.5 mM.
-
Step 2: Dye Loading (The Signal Generation)
-
Why: 6-CFDA is hydrophobic; high concentrations precipitate.
-
Action: Dilute 6-CFDA stock into the existing Probenecid buffer on the cells. Final concentration: 5–10 µM .
-
Action: Incubate for 30–45 minutes.
-
Critical: Perform this step in the dark .
-
Optimization: If leakage is severe, incubate at Room Temperature (20-25°C) instead of 37°C to slow transporter kinetics.
-
Step 3: The Recovery Wash (Background Removal)
-
Why: Removes extracellular probe that sticks to the plastic or membrane surface.
-
Action: Aspirate loading solution.
-
Action: Wash 2x with Loading Buffer (containing Probenecid if long-term imaging is required).
-
Action: Replace with final imaging buffer (e.g., clear DMEM + HEPES, no Phenol Red).
Step 4: Imaging
-
Settings: Excitation: 492 nm | Emission: 517 nm (FITC Filter).
-
Time Window: Image immediately. Without Probenecid, signal half-life can be <30 mins. With Probenecid, stable for 2–4 hours.
Troubleshooting Matrix
Use this decision tree to diagnose poor image quality.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| High Background (Outside Cells) | Serum in loading buffer | Switch to Serum-Free HBSS/PBS | Serum esterases cleave 6-CFDA before it enters the cell. |
| Rapid Signal Loss (<15 mins) | Anion Transporter Activity | Add Probenecid (1-2.5 mM) | Blocks MRP-mediated extrusion of the anionic 6-CF. |
| Weak Intracellular Signal | Low pH (Acidification) | Buffer with HEPES (pH 7.4) | Fluorescein pKa is ~6.5. At pH 6.0, fluorescence is quenched. |
| Spotty/Precipitated Dye | Stock concentration too high | Vortex stock; Dilute <10 µM | Dipivalate esters are hydrophobic and aggregate in aqueous buffers. |
| Cytotoxicity | Probenecid or DMSO toxicity | Titrate Probenecid down | High inhibitor loads can disrupt cell metabolism. |
Advanced Diagnostic: The Leakage Test
If you are unsure if your specific cell line requires Probenecid, perform the Split-Well Validation :
-
Well A: Load 6-CFDA (no inhibitor).
-
Well B: Load 6-CFDA + Probenecid (2.5 mM).
-
Measure: Quantify Mean Fluorescence Intensity (MFI) at T=0 and T=60 mins.
-
Calculation:
-
If Well A Retention Index < 50%, your cells are "High Leakers" (e.g., CHO, macrophages). Probenecid is mandatory.
-
Frequently Asked Questions (FAQ)
Q: Can I fix the cells after staining with 6-CFDA? A: No. 6-CFDA is not amine-reactive. It is retained only by membrane integrity. Fixation (permeabilization) will cause the dye to leak out immediately.
-
Alternative: If fixation is required, use CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester), which binds covalently to intracellular amines.
Q: Why use 6-CFDA instead of Calcein AM? A: Calcein AM generally has better retention (more negative charges after hydrolysis). However, 6-CFDA is often used when:
-
Studying specific esterase kinetics different from Calcein.
-
Cost efficiency is a priority (6-CFDA is often cheaper).
-
The specific pH-sensitivity of fluorescein is desired for intracellular pH measurements (Calcein is pH-insensitive).
Q: My signal disappears when I switch to the microscope stage incubator. A: Check the atmosphere. If using a CO2-independent buffer (like HEPES) in a 5% CO2 incubator, the media may acidify, quenching the fluorescein. Conversely, using bicarbonate buffer in air will alkalize it. Match the buffer to the environment.
References
-
ChemicalBook. (2025). 6-Carboxyfluorescein Dipivalate Properties and Applications. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Fluorescein and Derivatives: pH Dependence and Spectral Properties.[1] Molecular Probes Handbook. Retrieved from
-
Di Virgilio, F., et al. (1988). Fura-2 secretion and sequestration in macrophages. Prevention by probenecid.[2] The Journal of Immunology. (Establishes Probenecid protocol for anionic dye retention). Retrieved from
-
Biotium. (n.d.).[3] 5-(and-6)-Carboxyfluorescein Technical Data. (Confirming membrane impermeability of the hydrolyzed product).[4] Retrieved from
Sources
Technical Support Center: Addressing Uneven Cell Labeling with 6-Carboxyfluorescein Dipivalate (cFDA)
Welcome to the technical support center for 6-Carboxyfluorescein dipivalate (cFDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for uneven cell labeling and other common issues encountered during cellular assays. Here, you will find scientifically grounded explanations, actionable protocols, and detailed FAQs to ensure robust and reproducible results in your experiments.
The Science Behind cFDA Labeling: A Foundation for Troubleshooting
6-Carboxyfluorescein dipivalate (cFDA) is a lipophilic, non-fluorescent compound that readily crosses the membranes of living cells. The core principle of its utility in cellular analysis lies in a two-step intracellular activation process.
-
Passive Diffusion: Due to its lipophilic nature, cFDA passively diffuses across the plasma membrane into the cytoplasm.
-
Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the dipivalate groups from the cFDA molecule. This enzymatic reaction yields the highly fluorescent and membrane-impermeant molecule, 6-Carboxyfluorescein (6-CF).[1][2][3]
The accumulation of 6-CF within cells that possess both intact membranes and active esterases makes it a valuable tool for assessing cell viability and other cellular functions.[1][2][4] However, variability in this process can lead to the common issue of uneven cell labeling.
Visualizing the Mechanism of cFDA Action
Caption: Mechanism of cFDA uptake and activation in viable cells.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues users may encounter when using cFDA, providing both the "why" and the "how-to" for resolving them.
FAQ 1: Why am I seeing a heterogeneous or uneven fluorescent signal across my cell population?
Uneven labeling is a frequent challenge and can stem from several biological and technical factors.
Root Causes and Explanations:
-
Variable Esterase Activity: The fluorescence intensity of cFDA-labeled cells is directly proportional to the activity of intracellular esterases.[2][5] Different cell types, and even cells within the same population but at different metabolic or cell cycle states, can exhibit varying levels of esterase activity, leading to a heterogeneous staining pattern.
-
Cell Health and Viability: Only viable cells with intact membranes can retain the cleaved, fluorescent 6-CF.[1][6][7] A population with a significant number of dead or dying cells will show a population of dimly or unstained cells.
-
Inconsistent Dye Loading: Inadequate mixing of the cFDA solution with the cell suspension can result in some cells being exposed to a higher concentration of the dye than others.
-
Cell Clumping: Aggregates of cells will prevent the dye from uniformly accessing all cells within the clump, leading to brighter staining on the exterior and dimmer staining in the interior.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing uneven cFDA staining.
FAQ 2: My fluorescent signal is very low or absent, even in what I believe are viable cells. What's going wrong?
Low or no signal can be frustrating. Here are the likely culprits and how to address them.
Root Causes and Explanations:
-
cFDA Hydrolysis: cFDA is susceptible to hydrolysis in aqueous solutions. If the stock solution is old or has been improperly stored, it may have degraded, leading to a loss of cell-permeability and reactivity.[8]
-
Suboptimal Dye Concentration: The optimal concentration of cFDA can vary significantly between cell types.[9][10][11] Too low a concentration will result in a weak signal.
-
Incorrect Buffer Composition: Buffers containing proteins or primary amines can react with cFDA, reducing its availability for cellular uptake.[12]
-
Low Esterase Activity: Some cell types naturally have very low esterase activity, making them less suitable for assays based on this mechanism.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| cFDA Stock Solution | Prepare fresh aliquots of cFDA in anhydrous DMSO and store desiccated at -20°C. Use aliquots for no more than 2 months.[8] | To prevent hydrolysis and ensure the potency of the dye. |
| Dye Concentration | Perform a titration of cFDA concentration, typically in the range of 0.5 µM to 25 µM.[9][13] | To determine the optimal concentration that yields a bright signal without inducing cytotoxicity. |
| Staining Buffer | Use a protein-free buffer such as PBS or HBSS for the staining step.[8] | To maximize the availability of cFDA for cell uptake. |
| Positive Control | Include a cell type known to stain well with cFDA as a positive control. | To verify that the dye and staining protocol are working correctly. |
FAQ 3: I'm observing high background fluorescence. How can I reduce it?
High background can obscure the signal from your cells of interest.
Root Causes and Explanations:
-
Incomplete Washing: Insufficient washing after staining can leave residual, extracellular cFDA that may hydrolyze and fluoresce.
-
Dye Precipitation: At high concentrations, cFDA can precipitate out of solution, leading to fluorescent aggregates that are not cell-associated.
Troubleshooting Steps:
-
Thorough Washing: After staining, wash the cells at least three times with complete culture medium. The protein in the medium will help to quench any unreacted extracellular dye.[8]
-
Optimize Dye Concentration: As with low signal, a titration to find the lowest effective concentration can help reduce background from dye precipitation.
-
Pre-warm Solutions: Ensure all buffers and media are pre-warmed to the appropriate temperature (e.g., 37°C) to maintain dye solubility.
Detailed Experimental Protocol: Optimizing cFDA Staining
This protocol provides a starting point for optimizing cFDA labeling for your specific cell type and application.
Materials:
-
6-Carboxyfluorescein dipivalate (cFDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium (containing serum)
-
Cell suspension at a concentration of 1 x 10^6 cells/mL
Procedure:
-
Prepare cFDA Stock Solution:
-
Dissolve cFDA in anhydrous DMSO to create a 1-10 mM stock solution.
-
Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[8]
-
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the cFDA stock solution in a protein-free buffer (e.g., PBS) to the desired working concentration. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM).[10]
-
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in protein-free buffer.[9] Ensure there are no cell clumps.
-
-
Staining:
-
Add an equal volume of the 2X cFDA working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal time may need to be determined empirically.[12]
-
-
Washing:
-
Analysis:
-
Resuspend the final cell pellet in the appropriate buffer for your downstream analysis (e.g., flow cytometry, fluorescence microscopy).
-
References
- AAT Bioquest. (2019). Do you provide any dyes similar to CFSE that can track cells or monitor cell proliferation?
- AAT Bioquest. (2023). What are the principles of 5-CFDA-AM assay?
- Abcam. (n.d.). Cell viability assays.
- BenchChem. (2025). Optimizing Cell Staining: Application Notes and Protocols for CFDA-SE in Flow Cytometry.
- Biotium. (n.d.). Troubleshooting Tips for Fluorescence Staining.
- Biotium. (n.d.). ViaFluor® Cell Proliferation Kits.
- ChemicalBook. (2025). 6-CARBOXYFLUORESCEIN DIPIVALATE.
- Flow Cytometry Core Facility. (n.d.). Cell Viability Assessment.
- Gyan Sanchay. (n.d.). Cell Viability assays.
- He Yuan Li Ji. (2025). Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection.
- Lumiprobe. (n.d.). CFDA SE Cell Tracing Kit manual.
- MedChemExpress. (n.d.). 6-FAM (6-Carboxyfluorescein).
- Microscopist.co.uk. (n.d.). Assessment of Cell Viability. In: Current Protocols in Cytometry.
- Protocol Online. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester).
- PubMed. (2000). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity.
- PubMed. (2005). Application of glutaraldehyde for the staining of esterase-active cells with carboxyfluorescein diacetate.
- PubMed Central. (2012). 6-Carboxyfluorescein And Structurally-Similar Molecules Inhibit DNA Binding And Repair By O6-Alkylguanine DNA Alkyltransferase.
- PubMed Central. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes.
- ResearchGate. (2014). Any advice for optimizing CFSE proliferation assays for T-cells human PBMC?
- ResearchGate. (2022). Why is my protein labelling not working?
- Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41.
- Thermo Fisher Scientific. (n.d.). A Guide to Studying Cell Proliferation by Generational Tracing.
- Thermo Fisher Scientific. (n.d.). Esterase substrates for cell viability studies—Table 15.1.
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
- Thermo Fisher Scientific. (2006). Vybrant CFDA SE Cell Tracer Kit.
- Vertex AI Search. (n.d.). CytoLight: A Rapid and Versatile Fluorescent-Based Labeling Method for Extracellular Vesicle Characterization and Tracking.
- Vertex AI Search. (n.d.). The Best Alternative to CFSE, CellTrace Violet Dye.
- Vertex AI Search. (n.d.). Cell Proliferation Analysis by Flow Cytometry—Tips for Optimizing Your Experiment.
- Wikipedia. (n.d.). 6-Carboxyfluorescein.
- AAT Bioquest. (n.d.). CFDA [5-(and 6)-Carboxyfluorescein diacetate] Mixed isomers.
Sources
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]
- 3. jrmds.in [jrmds.in]
- 4. microscopist.co.uk [microscopist.co.uk]
- 5. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 6. flowcytometry-embl.de [flowcytometry-embl.de]
- 7. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biocompare.com [biocompare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
Technical Support Center: 6-Carboxyfluorescein Dipivalate (6-CFDP)
Topic: Solving Solubility & Loading Issues in Cell Culture Media
Executive Summary: The "Pivalate Paradox"
You are likely using 6-Carboxyfluorescein Dipivalate (6-CFDP) because it offers superior intracellular retention and stability compared to the standard Diacetate (CFDA) form.[1] The pivaloyl ester groups are sterically bulky, making them more resistant to spontaneous hydrolysis and leakage.
However, this stability comes at a cost: The pivaloyl groups render the molecule significantly more hydrophobic. While standard CFDA might tolerate sloppy dilution techniques, 6-CFDP will "crash out" (precipitate) instantly if added directly to aqueous media, leading to "peppered" cell labeling (bright crystals, dark cytoplasm) and cytotoxicity.[1]
This guide provides a self-validating protocol to overcome these solubility barriers.
Module 1: Mechanism & Solubility Physics
To troubleshoot, you must visualize the barrier. 6-CFDP is non-fluorescent and hydrophobic outside the cell. It must remain soluble in the aqueous media long enough to permeate the membrane, where intracellular esterases cleave the pivaloyl groups to release the fluorescent, polar 6-Carboxyfluorescein (6-FAM).
Figure 1: The critical failure point occurs before the probe enters the cell. If 6-CFDP precipitates in the media, it cannot cross the membrane.
Module 2: Preparation & Storage (The Foundation)
Q: Why can't I dissolve 6-CFDP directly in PBS or Media? A: 6-CFDP is an ester.[1] It is virtually insoluble in water. Attempting this will create a suspension of micro-crystals that will stick to the outside of your cells, causing high background noise and false positives.
Q: What is the correct solvent system? A: You must use Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Protocol: Prepare a high-concentration stock (e.g., 10–20 mM) in high-quality, anhydrous DMSO.
-
Storage: Aliquot immediately into single-use vials and store at -20°C with desiccant.
-
Warning: Moisture is the enemy. If water gets into your DMSO stock, the probe will hydrolyze in the tube, becoming polar (6-FAM) and losing its ability to cross the cell membrane.
Module 3: The "Anti-Crash" Dilution Protocol
This is where 90% of experiments fail. Do not pipette DMSO stock directly into a large volume of media.
The Solution: Pluronic F-127 Intermediate Step
Pluronic F-127 is a non-ionic surfactant that coats hydrophobic molecules, preventing them from aggregating (crystallizing) when they hit water.[1][2]
Step-by-Step Loading Protocol:
-
Prepare Intermediate: Mix 1 µL of your 6-CFDP Stock (in DMSO) with 1 µL of 20% Pluronic F-127 (in DMSO).
-
Note: This 1:1 ratio ensures the dye is fully dispersed before touching water.
-
-
Rapid Dilution: Add this 2 µL mixture into 1 mL of Serum-Free loading buffer (PBS or Media).
-
Technique: Vortex the buffer immediately upon addition.[3] Do not let the drop sit on the surface.
-
-
Final Concentration: This yields a working solution (approx. 10–20 µM depending on stock) with a final DMSO concentration of <0.2%, well below the cytotoxicity threshold.
Solubility & Stability Matrix
| Parameter | Condition | Result | Recommendation |
| Solvent | Water/PBS | Precipitation | Never use for stock.[1] |
| Solvent | Anhydrous DMSO | Soluble | Use for Stock (>10 mM).[1] |
| Dilution | DMSO -> Media | Cloudy/Crystals | Avoid direct addition.[1] |
| Dilution | DMSO+Pluronic -> Media | Clear/Stable | Standard Protocol. |
| Loading Media | Serum (FBS) + | High Background | Serum esterases hydrolyze dye extracellularly.[1] |
| Loading Media | Serum-Free | Optimal | Use PBS or serum-free DMEM/RPMI.[1] |
Module 4: Troubleshooting Guide (FAQs)
Q: I see bright green "speckles" on my cells, but the cytoplasm is dark. Why? A: This is "Dye Crystallization." The 6-CFDP precipitated in the media. The crystals stuck to the cell surface and are fluorescing (or scattering light), but the dye did not penetrate the membrane.
-
Fix: Use the Pluronic F-127 method described above. Filter the working solution through a 0.2 µm filter if the problem persists (though this may reduce concentration).
Q: My cells are dying after loading. A: This is likely DMSO Cytotoxicity or Pivalate Toxicity .
-
DMSO Check: Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).
-
Pivalate Check: The hydrolysis of 6-CFDP releases pivalic acid. High intracellular concentrations can acidify the cytosol or inhibit metabolism.
-
Fix: Reduce dye concentration (try 1 µM instead of 10 µM) or reduce incubation time (10 mins instead of 30 mins).
Q: The signal is weak/non-existent. A: This could be a hydrolysis issue.
-
Scenario A (Probe Hydrolyzed in Stock): If your stock was wet, it turned into 6-FAM (polar) and couldn't enter the cell.[1] Test: Check if the stock is fluorescent. It should NOT be. If the stock glows brightly, it has hydrolyzed. Discard it.
-
Scenario B (Inactive Esterases): Your cells may have low esterase activity or are dead.[1] Test: Counter-stain with a known viability dye (e.g., PI or DAPI) to confirm cell health.[1]
Module 5: Diagnostic Workflow
Use this decision tree to diagnose your specific issue.
Figure 2: Diagnostic logic for resolving common 6-CFDP artifacts.
References
- Note: Provides baseline solubility data for carboxyfluorescein esters in DMSO vs. Aqueous buffers.
- Note: Authoritative source for the Pluronic F-127 solubiliz
- Note: Confirms the 1:1 DMSO/Pluronic mixing r
-
Breeuwer, P., et al. (1995).[4] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate... Applied and Environmental Microbiology. Retrieved from [Link]
- Note: Seminal paper describing the kinetics of esterase hydrolysis and the passive diffusion mechanism.
Sources
Technical Support Center: Optimizing 6-Carboxyfluorescein Dipivalate Incubation
Product: 6-Carboxyfluorescein Dipivalate (6-CFDP) Application: Cell Viability, Intracellular Hydrolysis Kinetics, and Short-Term Tracking Audience: Senior Researchers & Assay Developers
Core Technical Overview
What is 6-Carboxyfluorescein Dipivalate? 6-Carboxyfluorescein dipivalate is a non-fluorescent, hydrophobic, cell-permeable ester derivative of 6-carboxyfluorescein (6-FAM). Unlike the more common diacetate (CFDA) or succinimidyl ester (CFDA-SE), the dipivalate form utilizes pivaloyl ester groups.
The "Dipivalate" Difference: Pivalate esters are sterically bulkier and chemically more stable than acetate esters. This results in slower hydrolysis kinetics by intracellular esterases. While this requires longer incubation times compared to CFDA, it offers superior stability in stock solution and reduced spontaneous hydrolysis in extracellular media, leading to a higher signal-to-noise ratio in extended assays.
Mechanism of Action:
-
Entry: The hydrophobic dipivalate ester passively diffuses across the cell membrane.
-
Conversion: Intracellular non-specific esterases cleave the pivaloyl groups.
-
Retention: The resulting product, 6-carboxyfluorescein, is highly polar and negatively charged, causing it to be retained within the cell (unless actively effluxed).[1]
Optimization Matrix: Incubation Time & Conditions
Do not use a "one size fits all" protocol. The optimal incubation time for the dipivalate ester depends heavily on cell type (esterase abundance) and temperature.
Experimental Variables Table
| Variable | Standard Range | Optimization Logic |
| Concentration | 1 – 20 µM | Low (1-5 µM): Flow cytometry, high-sensitivity detectors. High (10-20 µM): Microscopy, low-esterase cells. Warning: >50 µM causes self-quenching. |
| Incubation Time | 15 – 60 mins | Longer than CFDA. Pivalate hydrolysis is the rate-limiting step. Start with 30 mins. |
| Temperature | 20°C – 37°C | 37°C: Maximal esterase activity (Recommended). 4°C: Inhibits hydrolysis (Negative control). |
| Buffer | PBS / HBSS | Serum-Free is Critical. Serum esterases will hydrolyze the probe extracellularly, increasing background. |
Step-by-Step Optimization Workflow
Phase 1: The "Time-Course" Pilot Experiment
Goal: Determine the peak fluorescence window before leakage occurs.
-
Prepare Cells: Suspend cells at
cells/mL in serum-free buffer (PBS or HBSS). -
Stain: Add 6-Carboxyfluorescein dipivalate to a final concentration of 5 µM .
-
Incubate: Hold at 37°C .
-
Sampling: Aliquot samples at 15, 30, 45, and 60 minutes .
-
Quench & Wash: Immediately add ice-cold buffer containing 10% FBS (to quench remaining extracellular ester) and wash once.
-
Analyze: Measure Mean Fluorescence Intensity (MFI).
Success Metric: Plot MFI vs. Time. Choose the time point where signal plateaus before it begins to drop (indicating leakage).
Visualization: Mechanism & Workflow
Caption: Mechanism of Action. Note that pivalate cleavage is slower than acetate, requiring extended incubation for maximal signal.
Troubleshooting Guide (FAQ)
Q1: My signal is significantly weaker than when I use CFDA or Calcein-AM. Is the product defective?
-
Diagnosis: Likely not defective. You are observing the kinetic difference of the pivalate ester .
-
Solution:
-
Increase incubation time by 50-100% compared to your CFDA protocol (e.g., if you used 15 min for CFDA, use 30-45 min for Dipivalate).
-
Ensure incubation is at 37°C , not room temperature. The activation energy for pivalate hydrolysis is higher.
-
Q2: I see high background fluorescence in the media.
-
Diagnosis: Extracellular hydrolysis.
-
Solution:
-
Serum Starvation: Ensure the staining buffer is completely free of serum/BSA.
-
Wash Step: Perform the staining step, then wash cells 2x with fresh buffer before the final read.
-
Stock Integrity: Check if your DMSO stock has been exposed to moisture. Pivalates are stable, but moisture intrusion over months can cause hydrolysis.
-
Q3: The staining is uneven (some cells bright, some dim).
-
Diagnosis: Heterogeneous esterase activity or efflux pumps.
-
Solution:
-
Efflux Blockers: If working with stem cells or cancer lines (MDR+), add Probenecid (1-2.5 mM) to the staining buffer to inhibit anion transporters that pump out the fluorophore.
-
Viability Check: Confirm "dim" cells are not actually dead. Co-stain with a dead-cell marker (e.g., Propidium Iodide or 7-AAD).
-
Q4: Can I fix the cells after staining?
-
Diagnosis: Retention issue.[2]
-
Solution: No. 6-Carboxyfluorescein is not covalently bound to cellular components (unlike CFDA-SE).[3] Permeabilization or fixation will cause the dye to leak out immediately. For fixable staining, you must use CFDA-SE (Succinimidyl Ester) .
References
-
Parish, C. R. (1999). Fluorescent dyes for lymphocyte migration and proliferation studies.[4] Immunology and Cell Biology, 77(6), 499-508.
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 61(4), 1614-1619.
-
Molecular Probes (Thermo Fisher). Product Information: Carboxyfluorescein Diacetate and Derivatives.
Sources
dealing with premature hydrolysis of 6-Carboxyfluorescein dipivalate
Technical Support Center: 6-Carboxyfluorescein Dipivalate (6-CFDP) Topic: Mitigating Premature Hydrolysis & Optimizing Signal-to-Noise Ratios Ticket ID: CFDP-HYDRO-001 Escalation Level: Senior Application Scientist[1]
Executive Summary: The "Leak" in the System
You are likely using 6-Carboxyfluorescein dipivalate (6-CFDP) because you require a cell-permeable probe that is more stable than the traditional fluorescein diacetate (FDA).[1] The pivalate groups provide steric hindrance, theoretically protecting the ester bond from spontaneous degradation better than acetate.[2]
However, if you are reading this, you are likely experiencing high extracellular background fluorescence or poor intracellular retention .[1][2] This is almost exclusively caused by premature hydrolysis —the conversion of the non-fluorescent ester to the fluorescent 6-carboxyfluorescein (6-FAM) before it enters the target cell or outside the desired intracellular compartment.[1]
This guide deconstructs the chemical sensitivities of CFDP and provides a self-validating protocol to eliminate background noise.
Module 1: The Mechanism of Failure
To fix the issue, you must understand the chemistry.[2] 6-CFDP is designed as a "Trojan Horse."[1] It is hydrophobic and non-fluorescent until it crosses the cell membrane.[1] Once inside, intracellular esterases cleave the pivalate groups, releasing the polar, fluorescent 6-FAM, which becomes trapped.[1][2]
Premature hydrolysis occurs via three vectors:
-
Moisture (Nucleophilic Attack): Water in your DMSO stock cleaves the ester bond during storage.[1]
-
Serum Esterases (Enzymatic Attack): Fetal Bovine Serum (FBS) in your loading media contains active esterases that hydrolyze the dye immediately upon contact, creating a "sea" of background fluorescence.[1][2]
-
pH Instability: Basic environments (pH > 7.[1][2]4) accelerate spontaneous hydrolysis.[1][2]
Visualizing the Pathway
The following diagram illustrates the intended "Trap" mechanism versus the "Leak" (Premature Hydrolysis) that causes your background noise.
Caption: Figure 1. The Kinetic Competition. Success depends on the dye entering the cell (Blue Arrow) faster than it is hydrolyzed outside (Red Dotted Arrow).[1]
Module 2: Storage & Preparation (The Root Cause)
Most failures happen before the experiment begins.[1] The pivalate ester is chemically fragile.[1]
| Variable | Critical Specification | The "Why" (Causality) |
| Solvent | Anhydrous DMSO (≥99.9%) | Standard DMSO is hygroscopic (absorbs water from air).[1] Even 0.1% water content can hydrolyze your stock solution over weeks [1].[1][2] |
| Storage | -20°C, Desiccated, Dark | Light induces photo-instability; moisture induces hydrolysis.[1][2] A desiccator is non-negotiable for long-term storage.[1] |
| Aliquot | Single-use vials | Repeated freeze-thaw cycles introduce condensation.[1] Aliquot into volumes used for a single experiment (e.g., 20 µL). |
| Stock Conc. | 10–20 mM | Higher concentrations in DMSO are more stable than dilute working solutions.[1][2] Never store diluted aqueous solutions.[1][2][3] |
Module 3: The Validated Loading Protocol
Objective: Maximize intracellular trapping while minimizing extracellular hydrolysis.[1]
Reagents:
-
6-CFDP Stock (in Anhydrous DMSO).[1]
-
Loading Buffer: HBSS or PBS (Calcium/Magnesium free).[1] MUST BE SERUM-FREE. [1]
-
Chase Media: Complete culture media (can contain serum).[1]
Step-by-Step Workflow:
-
Preparation of Working Solution (The "Just-in-Time" Rule):
-
The Wash (Removal of Esterases):
-
Loading (The Race Against Time):
-
The Recovery (Esterase Processing):
Module 4: Troubleshooting Matrix (FAQs)
Q1: My background is green everywhere, even outside the cells. Why?
A: This is "Extracellular Hydrolysis."[1][2]
-
Check 1: Did you load in media containing FBS/Serum? If yes, the serum esterases cleaved the dye before it entered the cell.[1][2] Switch to Serum-Free HBSS.
-
Check 2: Is your washing buffer pH > 7.4? Basic pH causes spontaneous hydrolysis.[1][2] Keep loading buffers at pH 7.0–7.4.[1][2]
-
Check 3: Did you use an old DMSO stock? If the stock was exposed to air/moisture, it contains hydrolyzed 6-FAM.[1][2]
Q2: The cells are fluorescent, but the signal is weak/patchy.
A: This indicates "Incomplete Hydrolysis" or "Dye Efflux."[2]
-
Solution 1: Extend the "Recovery" phase (Step 4 above) to allow intracellular esterases more time to cleave the pivalate groups.[1]
-
Solution 2: Your cells may have high MDR (P-glycoprotein) activity, pumping the dye out.[1][2] Add an anion transport inhibitor like Probenecid (1–2.5 mM) to the loading buffer to retain the dye [3].[1]
Q3: I see bright punctate spots instead of cytoplasmic staining.
A: The dye has precipitated or is trapped in lysosomes.[1]
-
Fix: Ensure the DMSO stock is fully dissolved and vortexed vigorously when adding to the aqueous buffer. Lower the working concentration (try 1 µM instead of 10 µM).
Visual Troubleshooting Guide
Use this decision tree to diagnose your specific issue efficiently.
Caption: Figure 2. Diagnostic logic flow for optimizing 6-CFDP assays.
References
Sources
Technical Support Center: Troubleshooting Molecular Beacon Assays with 6-Carboxyfluorescein (6-FAM)
Welcome to the technical support center for molecular beacon assays. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing molecular beacons, with a specific focus on those employing the 6-Carboxyfluorescein (6-FAM) fluorophore. Here, you will find in-depth troubleshooting advice in a direct question-and-answer format, addressing common challenges encountered during experimental workflows. Our goal is to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your assays for robust and reliable results.
Section 1: Understanding the Core Components - Molecular Beacons and 6-FAM
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence.[1][2][3][4] This conformational change separates a 5' fluorophore from a 3' quencher, resulting in a detectable signal.[4][5] 6-Carboxyfluorescein (6-FAM) is a widely used fluorophore for molecular beacons due to its bright green fluorescence and compatibility with common detection instruments.[6][7] However, its performance is sensitive to various experimental factors.
Section 2: Troubleshooting Guide - FAQs for 6-FAM Molecular Beacon Assays
This section addresses specific issues you may encounter. The questions are categorized to help you quickly identify and resolve your experimental challenges.
Category 1: Signal and Background Issues
Question 1: Why is my signal-to-noise ratio low?
A low signal-to-noise ratio is a frequent issue and can stem from several factors, primarily high background fluorescence or a weak positive signal.
Potential Causes and Solutions:
-
High Background Fluorescence:
-
Incomplete Quenching: The quencher may not be efficiently absorbing the energy from the 6-FAM fluorophore in the closed state of the molecular beacon.
-
Solution: Ensure you are using a compatible quencher for 6-FAM. Dabcyl and Black Hole Quencher® 1 (BHQ-1) are effective quenchers for 6-FAM.[8][9][10][11] The spectral overlap between the fluorophore's emission and the quencher's absorption is critical for efficient Förster Resonance Energy Transfer (FRET), a primary quenching mechanism.[2][10][12]
-
-
Probe Degradation: Nuclease activity in your sample can degrade the molecular beacons, separating the fluorophore and quencher and leading to a false-positive signal.[13][14]
-
Contamination with Free Fluorophore: The final probe preparation may contain unconjugated 6-FAM, which contributes to high background.[16][17]
-
Suboptimal Salt Concentration: Insufficient salt concentration in the assay buffer can destabilize the stem-loop structure, causing the beacon to partially open and fluoresce.[16][17]
-
-
Weak Positive Signal:
-
Inefficient Hybridization: The probe may not be binding efficiently to the target sequence at the assay temperature.
-
Solution: Optimize the annealing temperature of your assay. The probe's melting temperature (Tm) should be 7-10°C higher than the annealing temperature.[19][20] You can perform a thermal denaturation profile to determine the optimal temperature range where the probe-target hybrid is stable, but the free beacon remains closed.[21][22]
-
-
Low Probe Concentration: The concentration of the molecular beacon may be too low to generate a detectable signal.
-
Solution: Titrate the molecular beacon concentration to find the optimal level that provides a robust signal without increasing background.[23]
-
-
Incorrect Probe Design: The probe sequence may not be optimal for target binding.
-
Solution: Ensure the probe sequence is 15-30 nucleotides long and has a GC content of 30-80%. The stem sequence should be 5-7 nucleotides long and have a higher GC content to ensure stability.[3][19][20] Avoid having a guanine (G) residue at the 5' end next to the 6-FAM, as guanine can quench fluorescein fluorescence.[24][25]
-
-
Question 2: I am observing high background fluorescence even after HPLC purification. What could be the cause?
Even with purified probes, high background can persist due to factors related to the assay environment and probe design.
Potential Causes and Solutions:
-
Alternate Probe Conformation: The molecular beacon may be folding into an alternative, stable secondary structure that does not allow for efficient quenching.[16][17]
-
Solution: Re-design the probe sequence to minimize the potential for alternative secondary structures. Use nucleic acid folding software to predict the most stable conformation.[24]
-
-
Photobleaching of the Quencher: Although less common, excessive exposure to excitation light can damage the quencher, reducing its ability to quench the 6-FAM.
-
Solution: Minimize the exposure of your reagents to light. Store molecular beacons in the dark at -20°C or -70°C.[16]
-
-
Environmental Sensitivity of 6-FAM: The fluorescence of 6-FAM can be influenced by the local environment.
-
Solution: Maintain a consistent and optimized buffer system. The pH should be kept in the range of 7.5-8.5 for optimal 6-FAM fluorescence.[7]
-
Category 2: No or Poor Signal
Question 3: My assay shows no signal, or the signal is very weak. What should I check?
The absence of a signal can be frustrating, but a systematic approach can help pinpoint the problem.
Potential Causes and Solutions:
-
Incorrect Probe or Primer Design:
-
Mismatch with Target: The probe sequence may not be perfectly complementary to the target.
-
Solution: Verify the probe and primer sequences against the target sequence. Even a single nucleotide mismatch can significantly affect hybridization.[1]
-
-
Primer-Dimers or Non-Specific Amplification Products: In PCR-based assays, primers may be forming dimers or amplifying non-target sequences, which the molecular beacon will not detect.
-
Solution: Optimize your PCR conditions, including primer concentrations and annealing temperature. You can run the PCR product on an agarose gel to check for the expected amplicon and the absence of non-specific products.[22]
-
-
-
Experimental Setup and Reagents:
-
Incorrect Instrument Settings: The fluorescence reader may not be set to the correct excitation and emission wavelengths for 6-FAM (typically ~495 nm for excitation and ~520 nm for emission).[6][26]
-
Solution: Consult your instrument's manual and ensure the settings are appropriate for 6-FAM detection.
-
-
Degraded Reagents: The molecular beacon, primers, or target nucleic acid may have degraded.
-
Solution: Use fresh aliquots of reagents. Store oligonucleotides properly in a buffered solution (e.g., TE buffer) at low temperatures.[16]
-
-
-
Target Accessibility:
-
Secondary Structure of the Target: The target region may have a strong secondary structure that prevents the molecular beacon from binding.
-
Solution: Design the probe to target a more accessible, single-stranded region of the target nucleic acid. You can use software to predict the secondary structure of your target.
-
-
Section 3: Experimental Protocols and Data Presentation
To aid in your troubleshooting efforts, here are some key experimental protocols and data presentation formats.
Protocol 1: Validation of Molecular Beacon Integrity and Function
This protocol allows you to assess the fundamental properties of your 6-FAM molecular beacon.
Materials:
-
6-FAM Molecular Beacon
-
Complementary target oligonucleotide
-
Non-complementary oligonucleotide
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 3.5 mM MgCl2, pH 8.0)
-
Fluorometer or real-time PCR instrument
Procedure:
-
Prepare a solution of the molecular beacon in the assay buffer at a final concentration of 200 nM.
-
Measure the background fluorescence (F_closed): Aliquot the beacon solution into a microplate well or cuvette and measure the fluorescence at the appropriate excitation and emission wavelengths for 6-FAM.[21]
-
Add the complementary target oligonucleotide to the beacon solution at a 2-5 fold molar excess.
-
Incubate at the intended assay temperature for 15-30 minutes to allow for hybridization.
-
Measure the maximum fluorescence (F_open): Measure the fluorescence of the solution containing the beacon and the complementary target.[21]
-
(Optional) Add the non-complementary oligonucleotide to a separate aliquot of the beacon solution and measure the fluorescence to assess non-specific binding.
-
Calculate the Signal-to-Background Ratio: (F_open - F_buffer) / (F_closed - F_buffer). A ratio of 30 to 200 is generally considered good.[21]
Data Presentation: Troubleshooting Checklist
Use the following table to systematically troubleshoot your molecular beacon assay.
| Issue | Potential Cause | Suggested Action | Expected Outcome |
| Low Signal-to-Noise Ratio | High Background | Check for probe degradation, free fluorophore, or suboptimal salt concentrations. | Reduced background fluorescence. |
| Weak Signal | Optimize annealing temperature and probe concentration. | Increased signal intensity. | |
| High Background Fluorescence | Incomplete Quenching | Verify quencher compatibility with 6-FAM. | Improved quenching efficiency. |
| Alternate Probe Conformation | Re-design the probe to minimize secondary structures. | Lower background signal. | |
| No or Poor Signal | Incorrect Probe Design | Verify probe sequence complementarity to the target. | Signal generation upon target binding. |
| Suboptimal Assay Conditions | Optimize annealing temperature and reagent concentrations. | Detectable and robust signal. |
Section 4: Visualizing the Workflow
Diagram 1: Molecular Beacon Mechanism of Action
Caption: Mechanism of a molecular beacon.
Diagram 2: Troubleshooting Flowchart for Low Signal-to-Noise Ratio
Caption: Troubleshooting low signal-to-noise.
Section 5: References
Sources
- 1. A Single Molecular Beacon Probe Is Sufficient for the Analysis of Multiple Nucleic Acid Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Lack of specificity associated with using molecular beacons in loop mediated amplification assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Beacons [biosyn.com]
- 5. Molecular Beacons: A Novel Optical Diagnostic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avoiding false-positive signals with nuclease-vulnerable molecular beacons in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering Molecular Beacons for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. molecular beacons [molecular-beacons.org]
- 17. What are the reasons for the low signal-to-background ratio after the synthesis and purification of a molecular beacon and how do I solve the problem? | AAT Bioquest [aatbio.com]
- 18. glenresearch.com [glenresearch.com]
- 19. molecular beacons [molecular-beacons.org]
- 20. Design rules for Molecular Beacons [biosyn.com]
- 21. molecular beacons [molecular-beacons.org]
- 22. researchgate.net [researchgate.net]
- 23. pcrbio.com [pcrbio.com]
- 24. researchgate.net [researchgate.net]
- 25. nathan.instras.com [nathan.instras.com]
- 26. genelink.com [genelink.com]
Technical Support Center: Optimizing 6-Carboxyfluorescein Dipivalate (6-CFDA)
Status: Operational Topic: Photostability & Signal Retention Ticket ID: CFDA-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDA) is a non-fluorescent, membrane-permeable precursor that is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable 6-carboxyfluorescein (6-FAM).
The Challenge: Users frequently report rapid signal loss. This is rarely due to a single factor. It is a convergence of three distinct failure modes:
-
Photobleaching: Irreversible destruction of the fluorophore by reactive oxygen species (ROS).
-
pH Quenching: Reversible loss of fluorescence due to intracellular acidification (6-FAM pKa ~6.5).
-
Dye Leakage: Active transport of the anionic dye out of the cell by organic anion transporters.
This guide provides a self-validating system to isolate and resolve these issues.
Module 1: Mechanistic Pathways & Visualization
To troubleshoot effectively, you must understand the life cycle of the probe.
Figure 1: The Hydrolysis & Degradation Pathway
Caption: The conversion of non-fluorescent 6-CFDA to fluorescent 6-FAM, and the subsequent pathways leading to signal loss via Bleaching, Quenching, or Leakage.
Module 2: Live-Cell Stabilization Protocols
Critical Note: Standard mounting media (e.g., Mowiol, Glycerol) cannot be used for live cells. You must chemically modify the imaging buffer.
Protocol A: The "Antifade" Imaging Buffer
This buffer creates a reducing environment to scavenge ROS without compromising cell viability.
| Component | Concentration | Function | Mechanism |
| Trolox | 0.5 – 1.0 mM | Radical Scavenger | Water-soluble Vitamin E analog; reduces triplet-state oxidation. |
| Ascorbic Acid | 0.5 mM | Co-antioxidant | Synergizes with Trolox to repair oxidized radical intermediates. |
| Probenecid | 1.0 – 2.5 mM | Retention Agent | Inhibits Organic Anion Transporters (OAT) to prevent dye leakage. |
| HEPES | 20 – 25 mM | pH Buffer | Maintains pH > 7.2. Crucial: 6-FAM fluorescence drops 50% at pH 6.4. |
Step-by-Step Preparation:
-
Trolox Stock (100 mM): Dissolve Trolox in pure ethanol or NaOH-adjusted water (pH 7.0). Note: Trolox dissolves poorly in neutral water.
-
Probenecid Stock (250 mM): Dissolve in 1M NaOH or DMSO.
-
Working Solution: Dilute stocks into Opti-MEM or HBSS (phenol red-free).
-
Incubation: Pre-incubate cells with Probenecid for 30 minutes before adding 6-CFDA.
Protocol B: Illumination Hygiene
Chemical stabilizers cannot compensate for poor microscopy practices.
-
Pulsed Illumination: Use triggered acquisition (only turn on the laser when the camera exposes).
-
Wavelength Matching: Ensure your excitation filter is centered at 490-492 nm . Exciting at 450 nm (common in wide DAPI/FITC multiband sets) reduces quantum yield and increases bleaching rates.
Module 3: Troubleshooting Guide (FAQs)
Q1: My signal fades within seconds of opening the shutter. Is it bleaching?
Diagnosis: Not necessarily. This is often pH Quenching masquerading as bleaching.
-
The Science: 6-FAM has a pKa of ~6.5. If your cells are metabolically active and generating lactate, or if you are imaging in PBS without a strong buffer, the local pH can drop. At pH 6.0, 6-FAM loses ~70% of its brightness.
-
The Test: Pulse the sample with NH4Cl (50 mM). If fluorescence instantly recovers, it was pH quenching, not bleaching.
-
The Fix: Switch to the HEPES-buffered media described in Protocol A.
Q2: The cytoplasm looks hazy, and background fluorescence is increasing.
Diagnosis: Dye Leakage .
-
The Science: 6-FAM is an anionic molecule. Many cell types (especially CHO, HeLa, and macrophages) express anion transporters that actively pump 6-FAM out of the cell.
-
The Fix:
-
Wash cells 3x with serum-free buffer before imaging (serum esterases hydrolyze extracellular 6-CFDA, causing background).
-
Add Probenecid (2.5 mM) to the imaging buffer.
-
Q3: Can I fix the cells after staining to preserve the signal?
Diagnosis: Yes, but with caveats.
-
The Risk: 6-FAM is a small molecule and is not cross-linked to the cytoskeleton. It will wash out during permeabilization steps.
-
The Protocol:
-
Fix with 4% Paraformaldehyde (PFA) for 10-15 mins.
-
DO NOT use methanol or acetone (instant signal loss).
-
DO NOT permeabilize (Triton X-100) unless absolutely necessary.
-
Mount immediately in a high-pH antifade mountant (e.g., Vectashield, pH 8.0).
-
Module 4: Diagnostic Decision Tree
Use this logic flow to identify the root cause of signal loss.
Figure 2: Troubleshooting Logic
Caption: A systematic approach to diagnosing rapid signal loss in 6-CFDA experiments.
References
-
Breeuwer, P., et al. (1995). "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology. Link
-
Cordes, T., et al. (2009). "On the mechanism of Trolox as antiblinking and antibleaching reagent." Journal of the American Chemical Society. Link
-
Di Virgilio, F., et al. (1988). "Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via different pathways." Journal of Immunology. Link
-
Thermo Fisher Scientific. "Probes Useful at Near-Neutral pH: Carboxyfluorescein and Its Cell-Permeant Esters." Molecular Probes Handbook. Link
Technical Support Center: 6-Carboxyfluorescein Dipivalate (6-CFDA) Optimization
[1]
Executive Summary & Mechanistic Logic
6-Carboxyfluorescein dipivalate (6-CFDA) is a fluorogenic, cell-permeant esterase substrate.[1][2] Unlike its amine-reactive cousin (CFDA-SE), 6-CFDA does not covalently bind to intracellular proteins.[1] It relies on the "hydrolytic trap" mechanism for retention.
The Mechanistic Challenge: The non-fluorescent, hydrophobic 6-CFDA passively diffuses across the cell membrane. Intracellular esterases cleave the two pivaloyl groups, releasing 6-Carboxyfluorescein (6-CF) .[1] This product is highly fluorescent and negatively charged (polar), which theoretically traps it inside the cell.[2]
The Reality (The "Leak" Factor): While 6-CF is better retained than Fluorescein (from FDA), it is not permanent.[1] It is a substrate for organic anion transporters (like MRP/MDR proteins), leading to time-dependent signal loss.[1] Furthermore, 6-CF is pH-sensitive (pKa ~6.4), meaning intracellular acidosis can quench the signal, mimicking cell death or low uptake.[1]
Visualization: The "Trap & Leak" Pathway
The following diagram illustrates the critical kinetic balance between uptake, hydrolysis, and efflux—the three variables you must control.
Figure 1: Mechanism of Action for 6-CFDA.[1] Note that signal retention is active, not passive, and often requires inhibition of anion transporters.
Optimized Standard Operating Procedure (SOP)
Disclaimer: This protocol is specific for 6-CFDA (CAS: 192374-17-7 or mixed isomers).[1] Do not confuse with CFDA-SE (fixable) or FDA (rapid leakage).[1]
Reagents & Preparation[3][4][5][6]
-
Stock Solution: Dissolve 6-CFDA in high-quality anhydrous DMSO to 10 mM. Store at -20°C, desiccated and dark. Hydrolysis is spontaneous in the presence of moisture.
-
Loading Buffer: HBSS or PBS (Calcium/Magnesium free often preferred to reduce aggregation, but physiological ions support viability).[1] CRITICAL: Must be Serum-Free.[1]
-
Efflux Inhibitor: Probenecid (Water-soluble form preferred) or Sulfinpyrazone.[1]
Step-by-Step Protocol
| Step | Action | Scientific Rationale (The "Why") |
| 1. Prep | Dilute Stock to 1–10 µM in Serum-Free buffer. | Serum Avoidance: Serum contains esterases that hydrolyze 6-CFDA outside the cell, creating high background noise and reducing effective probe concentration [1]. |
| 2. Block | (Optional) Add 1–2.5 mM Probenecid to the loading buffer.[1] | Retention: Inhibits organic anion transporters (OATs) that actively pump the anionic 6-CF out of the cell.[1] Essential for assays >1 hour [2]. |
| 3. Load | Incubate cells for 15–45 mins at 37°C. | Kinetics: 37°C accelerates esterase activity.[1] Lower temperatures (RT or 4°C) reduce uptake and hydrolysis rates significantly.[1] |
| 4. Wash | Remove loading buffer. Wash 2x with fresh buffer (containing Probenecid if used).[1] | SNR Improvement: Removes unhydrolyzed 6-CFDA and extracellular 6-CF. |
| 5.[1] Recovery | Incubate in complete medium for 15-30 mins. | Equilibration: Allows the intracellular esterase reaction to reach completion and cells to recover from serum starvation. |
| 6. Read | Measure Fluorescence: Ex 495 nm / Em 517 nm . | Spectral Match: Matches standard Fluorescein/FITC filters. |
Troubleshooting Matrix: The "Self-Validating" System
Use this decision tree to diagnose experimental failures.
Figure 2: Troubleshooting decision tree for 6-CFDA experiments.
Detailed Troubleshooting Guide
Q1: My cells were bright green initially but faded within 30 minutes. Is it photobleaching?
-
Diagnosis: While fluorescein is susceptible to photobleaching, rapid signal loss in the dark usually indicates active efflux . Many cell lines (CHO, HeLa, Macrophages) express anion transporters (MDR1, MRP) that pump 6-CF out.[1]
-
Solution: Add Probenecid (1–2.5 mM) or Sulfinpyrazone (0.1–0.25 mM) to both the loading buffer and the final imaging medium.[1] This blocks the transporters and retains the dye [2].
Q2: I see high fluorescence in the media surrounding the cells.
-
Diagnosis: Extracellular hydrolysis. If you loaded cells in medium containing Fetal Bovine Serum (FBS) or BSA, the serum esterases cleaved the 6-CFDA before it entered the cell.
-
Solution: Always load in serum-free HBSS or PBS.[1] Wash cells 3x before imaging to remove any hydrolyzed dye adhering to the plastic or glass.
Q3: The signal is too weak, even at high concentrations (10 µM).
-
Diagnosis: Intracellular Acidosis. 6-CF has a pKa of ~6.[1]4. If the intracellular pH drops below 6.0 (common in necrotic or highly metabolically stressed cells), the fluorescence is quenched [3].
-
Validation: Switch to Calcein Green AM . Calcein is less pH-sensitive (pKa ~9, fluorescence stable > pH 5) and often provides a brighter signal in stressed conditions [4].[1]
Comparative Analysis: Choosing the Right Probe
Use this table to confirm if 6-CFDA is the correct tool for your specific application.
| Feature | 6-CFDA (Dipivalate) | CFDA-SE (Succinimidyl Ester) | Calcein AM |
| Primary Use | Viability, Short-term tracing, pH | Long-term Proliferation (Generational) | Viability (Live/Dead) |
| Retention Mechanism | Charge Trap (Polarity) | Covalent Binding (Amine) | Charge Trap (Polarity) |
| Leakage Risk | High (requires Probenecid) | Low (after 24h equilibration) | Low/Moderate |
| Fixable? | NO (Washes out) | YES (Crosslinks to proteins) | NO |
| pH Sensitivity | High (pKa ~6.[1]4) | High (pKa ~6.[1]5) | Low (Stable > pH 5) |
| Cytotoxicity | Low | Moderate (if conc. >5 µM) | Very Low |
Frequently Asked Questions (FAQ)
Q: Can I fix the cells after staining with 6-CFDA? A: No. 6-CFDA relies on membrane integrity to keep the fluorescent product (6-CF) inside.[1] Fixation (formaldehyde/methanol) permeabilizes the membrane, causing the dye to leak out immediately. If you need to fix cells, use CFDA-SE or a Fixable Viability Dye (amine-reactive) [5].[1][3]
Q: Is 6-CFDA better than Fluorescein Diacetate (FDA)? A: Yes.[1] FDA hydrolyzes to Fluorescein, which is less polar than 6-Carboxyfluorescein.[1] Consequently, FDA leaks out of cells much faster (minutes vs. hours).[1] 6-CFDA provides a more stable window for imaging.[1]
Q: How do I distinguish between 5-CFDA, 6-CFDA, and 5(6)-CFDA? A: For most biological applications (viability/tracing), they are functionally identical.[1] The "5(6)-" designation indicates a mixture of isomers.[1][4] Pure "6-CFDA" is chemically defined but more expensive.[1] Unless you are doing specialized FRET or anisotropy studies requiring precise dipole orientation, the mixed isomer is sufficient.
References
-
Breeuwer, P., et al. (1995).[1] "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology.
-
Di Virgilio, F., et al. (1988).[1] "Fura-2 secretion and sequestration in macrophages. Prevention by anion transport inhibitors."[1] Journal of Immunology. (Establishes Probenecid protocol for anionic dyes).
-
Thomas, J. A., et al. (1979).[1] "Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ." Biochemistry. (Details pKa and pH sensitivity of 6-CF). [1]
-
Bratosin, D., et al. (2005).[1] "Flow cytometry assay of mitochondrial membrane potential using the cationic dye JC-1." Cytometry Part A. (Discusses comparative dye retention and Calcein stability). [1]
-
Parish, C. R. (1999).[1] "Fluorescent dyes for lymphocyte migration and proliferation studies." Immunology and Cell Biology. (Distinction between CFDA and CFDA-SE).[1][3][4]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 6-Carboxyfluorescein Dipivalate (CFDP) Probe Specificity
In the landscape of cellular analysis, fluorescent probes are indispensable tools. However, the data they generate is only as reliable as the probe's specificity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to rigorously validate the specificity of 6-Carboxyfluorescein dipivalate (6-CFDP), a probe commonly used to assess intracellular esterase activity and, by extension, cell viability. We will move beyond a simple protocol, delving into the causality behind experimental choices and presenting a self-validating system for robust and trustworthy results.
The core principle of a reliable assay is understanding and controlling for potential artifacts. A probe is not merely a reagent; it is an active variable in your experimental system. This guide will compare 6-CFDP head-to-head with a well-established alternative, Calcein AM, to provide a comprehensive validation strategy.
The Mechanism: From Stealth Entry to Fluorescent Trapping
6-CFDP is a non-fluorescent, cell-permeant molecule. Its utility hinges on a simple yet elegant mechanism: intracellular enzymatic conversion. The two pivalate groups render the molecule hydrophobic, allowing it to passively diffuse across the plasma membrane. Once inside the cytosol, ubiquitous intracellular esterases cleave these groups, releasing the polar, fluorescent molecule 6-Carboxyfluorescein (6-CF).[1][2] This process not only activates the fluorescence but also traps the molecule within cells that have intact membranes and active esterase machinery.[3]
Caption: Mechanism of 6-CFDP activation in a live cell.
The Specificity Challenge: Why Validation is Non-Negotiable
The central assumption of the 6-CFDP assay is that fluorescence intensity is directly proportional to intracellular esterase activity. However, this assumption can be challenged by several factors:
-
Non-Specific Hydrolysis: Are there esterases on the cell surface or released from dead cells in the medium that could hydrolyze 6-CFDP extracellularly?[4]
-
Probe Leakage: How well is the hydrolyzed 6-CF retained within the cell? Rapid efflux can lead to an underestimation of activity.[4]
-
pH Sensitivity: The fluorescence of 6-Carboxyfluorescein is pH-dependent.[5][6] Changes in intracellular pH (pHi), which can occur during cellular stress or apoptosis, could be misconstrued as changes in esterase activity.
-
Off-Target Effects: Could the probe or its byproducts interfere with cellular processes, introducing experimental artifacts?[7][8][9]
A rigorous validation protocol must systematically address each of these potential confounders.
Head-to-Head Comparison: 6-CFDP vs. Calcein AM
To properly validate 6-CFDP, we must compare its performance against a gold-standard probe. Calcein AM is an excellent choice as it operates on the same principle of esterase cleavage but yields a different fluorescent product (Calcein) with distinct properties.[10][11]
| Feature | 6-Carboxyfluorescein Dipivalate (6-CFDP) | Calcein AM |
| Product | 6-Carboxyfluorescein (6-CF) | Calcein |
| Excitation (max) | ~494 nm[5] | ~495 nm[11] |
| Emission (max) | ~518 nm[5] | ~515 nm[11] |
| Key Advantage | The carboxyl group can be used for conjugation.[5] | Extremely well-retained in live cells; fluorescence is largely independent of pH in the physiological range. |
| Key Disadvantage | Fluorescence is pH-sensitive.[6] | Less suitable for conjugation without further modification. |
| Primary Use | Esterase activity, cell tracing.[12][13] | Gold standard for live/dead cell discrimination.[14] |
The Validation Workflow: A Self-Validating Experimental Design
This workflow is designed to systematically test the performance and specificity of 6-CFDP, using Calcein AM as a benchmark.
Sources
- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pH Probes | AAT Bioquest [aatbio.com]
- 7. 6-Carboxyfluorescein And Structurally-Similar Molecules Inhibit DNA Binding And Repair By O6-Alkylguanine DNA Alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Carboxyfluorescein and structurally similar molecules inhibit DNA binding and repair by O⁶-alkylguanine DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 11. inmunobiomedica.cl [inmunobiomedica.cl]
- 12. lookchem.com [lookchem.com]
- 13. 6-CARBOXYFLUORESCEIN DIPIVALATE | 192374-17-7 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Comparative Guide: 6-Carboxyfluorescein Dipivalate vs. Fluorescent Cell Trackers
[1]
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDA) is a membrane-permeable, non-fluorescent esterase substrate often miscategorized alongside long-term proliferation trackers.[1] While structurally related to the gold-standard CFSE (Carboxyfluorescein succinimidyl ester), 6-CFDA lacks the amine-reactive group required for covalent protein binding.[1]
Consequently, 6-CFDA is a short-term tracer and viability probe , not a multi-generational proliferation tracker.[1] Its primary advantage lies in the dipivalate modification, which renders it more hydrophobic and stable against spontaneous hydrolysis than the standard diacetate (CFDA) form, reducing extracellular background noise during loading.
This guide compares 6-CFDA Dipivalate against Calcein AM (Viability), CFSE (Proliferation), and CMFDA (Long-term Retention), providing data-driven protocols for optimal application.[1]
Part 1: Mechanism of Action & Retention Logic[1]
To select the correct probe, one must understand the intracellular fate of the fluorophore. The diagram below illustrates why 6-CFDA leaks over time while CFSE and CMFDA remain retained.
Figure 1: Intracellular fate of 6-CFDA Dipivalate vs. CFSE.[1] Note that 6-CFDA relies solely on charge-based retention (anionic trapping), which is susceptible to leakage via organic anion transporters, whereas CFSE covalently anchors to the cytoskeleton.[1]
Part 2: Comparative Analysis
6-CFDA Dipivalate vs. Calcein AM (Viability & Short-Term Tracking)
Verdict: Use Calcein AM for absolute brightness and retention.[1] Use 6-CFDA Dipivalate if you require pH sensitivity or higher hydrophobicity for difficult-to-load cells (e.g., plant protoplasts, bacteria).[1]
| Feature | 6-CFDA Dipivalate | Calcein AM |
| Fluorescence Output | High (Green, ~517 nm) | Very High (Green, ~515 nm) |
| Retention Mechanism | Charge-based (Anionic trapping).[1] Leaks in 2–24 hrs.[1][2] | Charge-based + Co-factor binding.[1][2] Retained 24–48 hrs.[1][2] |
| pH Sensitivity | High (pKa ~6.5).[1][2][3] Diminishes in acidic organelles.[1][2] | Low . Stable across physiological pH (6.5–8.0).[1][2] |
| Background Noise | Low . Pivalate esters resist spontaneous hydrolysis in media.[1][2] | Medium. Acetoxymethyl esters can hydrolyze spontaneously.[1][2] |
| Cytotoxicity | Low.[1][2] | Very Low.[1][2] |
6-CFDA Dipivalate vs. CFSE & CMFDA (Long-Term Tracking)
Verdict: Never use 6-CFDA Dipivalate for cell division tracking (proliferation).[1] It does not bind cellular components and dilutes due to leakage, not just division.[2]
| Feature | 6-CFDA Dipivalate | CFSE (CellTrace™) | CMFDA (CellTracker™) |
| Primary Use | Viability, pH sensing, Short-term migration.[1] | Proliferation (Generational tracking).[1][2][4][5] | Long-term tracking, Transplantation.[1][2] |
| Chemistry | Dipivalate ester hydrolysis.[1][2] | Succinimidyl ester (Amine-reactive).[1][2][4][6][7] | Chloromethyl group (Thiol-reactive).[1][2] |
| Retention Time | < 24 Hours. | > 1 Week (7-8 generations).[1][2] | > 72 Hours (3-6 generations). |
| Signal Localization | Cytosol (diffuse).[1][2] | Cytosol & Membrane proteins.[1][2] | Cytosol (glutathione adducts).[1][2] |
| Leakage Risk | High (requires active transport inhibitors to hold).[1][2] | Negligible (Covalent bond).[1][2] | Low (Peptide bond).[1][2] |
Part 3: Optimized Experimental Protocol
This protocol is designed for 6-CFDA Dipivalate specifically.[1][2] It includes a "Self-Validation" step to ensure the dye is actively metabolized and not just sticking to the membrane.
Reagents
-
Stock Solution: Dissolve 6-CFDA Dipivalate in high-quality anhydrous DMSO to 10 mM. Note: Store at -20°C, desiccated. Pivalate esters are stable, but moisture kills them.
-
Loading Buffer: PBS or HBSS (Ca/Mg free preferred to reduce efflux pump activity during loading).[1][2]
-
Stop Solution: Complete media with 10% FBS (Serum esterases cleave remaining extracellular dye).[1][2]
Workflow
-
Preparation: Dilute stock to 1–5 µM in warm Loading Buffer.
-
Expert Tip: Do not use serum-containing media for loading; serum esterases will hydrolyze the probe outside the cell, creating high background noise.
-
-
Incubation: Incubate cells for 15–30 minutes at 37°C.
-
The "Rest" Period (Critical for Retention):
-
Wash: Wash 2x with warm PBS.
-
Imaging: Ex/Em: 492/517 nm (FITC settings).
Protocol Validation (Self-Check)
To confirm you are measuring intracellular esterase activity and not just membrane staining:
Part 4: Troubleshooting & Optimization
High Background / Non-Specific Staining[1]
-
Cause: Spontaneous hydrolysis of the dye in the loading buffer.[2]
-
Solution: Ensure the stock DMSO is anhydrous.[2] Switch from Diacetate to Dipivalate (if not already using) as pivalates are chemically more stable.[1][2] Use serum-free loading buffer.[1][2]
Rapid Signal Loss ( < 2 hours)
-
Cause: Active efflux by Anion Transporters (OAT/MDR proteins).[1][2]
-
Solution: Add Probenecid (2.5 mM) to the loading buffer.[1][2] This inhibits anion transport and traps the anionic 6-FAM inside the cell.
Uneven Staining
References
-
Haugland, R. P. (2010).[1][2] The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. 11th Edition.[2] Thermo Fisher Scientific.[1][2]
-
Parish, C. R. (1999).[1][2] Fluorescent dyes for lymphocyte migration and proliferation studies.[1][2][4] Immunology and Cell Biology, 77(6), 499-508.[1]
-
Breeuwer, P., et al. (1995).[1][2] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[2][8][9][10] Applied and Environmental Microbiology, 61(4), 1611-1619.[1] [1]
-
Lyons, A. B., & Parish, C. R. (1994).[1][2] Determination of lymphocyte division by flow cytometry. Journal of Immunological Methods, 171(1), 131-137.[1] [1]
Sources
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 7. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 8. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Confirming Intracellular Hydrolysis of 6-Carboxyfluorescein Dipivalate (6-CFDP)
Executive Summary
6-Carboxyfluorescein dipivalate (6-CFDP) represents a specialized class of fluorogenic esterase substrates. While structurally similar to the widely used 6-Carboxyfluorescein diacetate (6-CFDA), the substitution of acetate groups with sterically bulky pivalate (trimethylacetate) groups significantly alters its kinetic profile.
This guide addresses a critical challenge in probe validation: distinguishing true intracellular enzymatic hydrolysis from extracellular background noise or spontaneous chemical degradation. Unlike acetates, which are prone to spontaneous hydrolysis in aqueous media, pivalates offer superior chemical stability, making 6-CFDP a more robust tool for long-term viability assays and specific esterase profiling—provided its hydrolysis is rigorously confirmed.
Mechanism of Action: The Pivalate Advantage
To confirm hydrolysis, one must first understand the chemical barrier being overcome. 6-CFDP is non-fluorescent and hydrophobic. Upon passive diffusion into the cytosol, nonspecific intracellular esterases must attack the sterically hindered pivaloyl ester bonds.
The "Senior Scientist" Insight: The pivalate group adds significant steric bulk compared to an acetate group. This reduces the rate of spontaneous (non-enzymatic) hydrolysis, leading to lower background noise. However, it also means the probe requires more active or specific esterase activity to generate a signal, necessitating a longer induction period than Calcein AM or FDA.
Pathway Diagram
The following diagram illustrates the critical transition from the non-fluorescent, membrane-permeable state to the fluorescent, trapped state.
Figure 1: Mechanism of 6-CFDP activation. Note the steric resistance to spontaneous hydrolysis compared to acetate derivatives.
Comparative Analysis: 6-CFDP vs. Alternatives
Selecting the correct probe requires balancing retention, leakage, and hydrolysis rates.
| Feature | 6-CFDP (Dipivalate) | 6-CFDA (Diacetate) | Calcein AM | Fluorescein Diacetate (FDA) |
| Hydrolysis Rate | Slow (Steric hindrance) | Fast | Fast | Very Fast |
| Spontaneous Hydrolysis | Very Low (High Stability) | Moderate | Low | High (High Background) |
| Cellular Retention | Good (pH dependent) | Good (pH dependent) | Excellent (Gold Standard) | Poor (Rapid Leakage) |
| Fluorescence (Ex/Em) | 492/517 nm | 492/517 nm | 495/515 nm | 490/514 nm |
| pH Sensitivity | High (pKa ~6.5) | High (pKa ~6.5) | Low (pH independent) | Moderate |
| Primary Use Case | Long-term assays requiring stability; Specific esterase profiling. | General viability; Intracellular pH measurement. | High-sensitivity viability; Multiplexing. | Quick "live/dead" checks; Yeast/Plant viability. |
Key Takeaway: Use 6-CFDP when you need to minimize background signal from spontaneous hydrolysis in the media, or when studying enzymes that specifically cleave bulkier esters.
Experimental Validation Protocols
To scientifically confirm intracellular hydrolysis (and disprove extracellular degradation or simple staining), you must employ a self-validating experimental design.
Method A: The "Inhibition & Lysis" Validation (Flow Cytometry)
This is the most robust biological method. It uses negative controls to prove the signal is enzyme-dependent and membrane-protected.
Reagents:
-
6-CFDP Stock (10 mM in DMSO).
-
Esterase Inhibitor: Paraoxon (Caution: Neurotoxin) or Phenylmethylsulfonyl fluoride (PMSF) .
-
Saponin or Triton X-100 (for lysis).
Protocol:
-
Preparation: Aliquot cells (
cells/mL) into three tubes:-
Tube 1 (Experimental): Cells + 6-CFDP.
-
Tube 2 (Inhibition Control): Pre-incubate cells with PMSF (1 mM) for 30 min, then add 6-CFDP.
-
Tube 3 (Lysis Control): Cells + 0.1% Triton X-100 + 6-CFDP.
-
-
Staining: Add 6-CFDP (final conc. 1-5 µM) to all tubes. Incubate at 37°C for 30-60 minutes (longer than CFDA due to pivalate kinetics).
-
Washing: Wash cells 2x with PBS to remove extracellular probe.
-
Acquisition: Analyze via Flow Cytometry (FITC channel).
Interpretation Criteria:
-
Tube 1: High Fluorescence (Population shifts right).
-
Tube 2: Significantly reduced Fluorescence (Proves signal is enzymatic).
-
Tube 3: Minimal Fluorescence (Proves signal requires intact membrane for retention; hydrolyzed dye dilutes into buffer).
Method B: Ratiometric pH Verification (Spectroscopy)
Since the hydrolysis product (6-Carboxyfluorescein) is pH-sensitive, while the ester (6-CFDP) is not, demonstrating pH-dependent fluorescence confirms the ester groups have been cleaved.
-
Load cells with 6-CFDP.
-
Clamp intracellular pH using Nigericin (10 µM) in buffers ranging from pH 5.5 to 7.5.
-
Result: If hydrolysis occurred, fluorescence intensity will increase linearly with pH (due to the phenolic hydroxyl group ionization of the free fluorophore). If the ester is intact, fluorescence will remain low and pH-independent.
Workflow Visualization: Validation Logic
The following decision tree outlines the logical steps to confirm successful loading and hydrolysis.
Figure 2: Logical workflow for distinguishing true intracellular hydrolysis from artifacts.
Troubleshooting & Optimization
-
Low Signal: The pivalate group is harder to cleave. Increase incubation time to 60 minutes or concentration to 10 µM. Ensure cells are metabolically active.
-
High Background: Ensure you are using 6-CFDP (Dipivalate) and not CFDA (Diacetate). If background persists, improve washing steps or lower the loading concentration.
-
Leakage: 6-Carboxyfluorescein is better retained than Fluorescein, but can still be pumped out by anion transporters (e.g., MRPs). If retention is poor, perform the assay at 4°C (inhibits pumps) or use an efflux pump inhibitor like Probenecid (1-2.5 mM).
References
-
Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences, 55(1), 134–141. (Foundational mechanism of intracellular esterase trapping). [Link]
-
Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques. International Journal of Food Microbiology, 55(1-3), 193-200. (Comparative kinetics of carboxyfluorescein esters). [Link]
-
Hoefel, D., et al. (2003). Hydrolysis of carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA). (Detailed kinetics of CFDA hydrolysis). [Link]
Comprehensive Control Guide: 6-Carboxyfluorescein Dipivalate (CFDP) Assays
Topic: Control Experiments for 6-Carboxyfluorescein Dipivalate Assays Content Type: Publish Comparison Guide
Executive Summary: The Hydrolysis Trap
6-Carboxyfluorescein dipivalate (CFDP) serves as a fluorogenic esterase substrate used primarily for assessing cell viability and membrane integrity. It is a hydrophobic, non-fluorescent precursor that permeates cell membranes.[1][2] Once intracellular, nonspecific esterases hydrolyze the pivaloyl groups, releasing 6-Carboxyfluorescein (6-FAM) —a highly fluorescent, negatively charged molecule intended to be trapped within the cell.
The Critical Caveat: Unlike succinimidyl ester variants (like CFSE) that covalently bind to intracellular proteins, the retention of 6-FAM relies solely on membrane integrity and charge polarity. Consequently, dye leakage is the primary failure mode. This guide prioritizes control experiments designed to distinguish true viability signals from artifacts caused by efflux pumps or passive leakage.
Mechanism of Action & Critical Failure Points
Understanding the pathway is essential for designing controls. The following diagram illustrates the "Activation-Retention-Leakage" dynamic.
Figure 1: Mechanism of CFDP activation. The critical variable is the competition between Retention (Signal) and Leakage (False Negative).
Essential Control Experiments
To ensure data integrity, every CFDP assay must include the following four control tiers.
Tier 1: Background & Autofluorescence (Mandatory)
Before analyzing stained cells, you must define the noise floor.
-
Protocol: Run a sample of cells containing no dye .
-
Purpose: Correct for cellular autofluorescence (NADH/FAD) and instrument noise.
-
Acceptance Criteria: The signal from unstained cells must be <1% of the positive control signal.
Tier 2: The "Leakage" Control (Time-Course Stability)
Unique Requirement for CFDP: Unlike CFSE, CFDP signal degrades over time even in live cells due to passive leakage or active transport (MDR proteins).
-
Protocol:
-
Stain a "Healthy" population.[3]
-
Measure fluorescence at T=0 (immediately after wash).
-
Measure fluorescence at T=End (end of your experimental window, e.g., 2 hours).
-
-
Purpose: Quantify the rate of signal loss unrelated to toxicity.
-
Optimization: If >20% signal loss occurs in untreated controls, add an anion transport inhibitor like Probenecid (1-2.5 mM) to the assay buffer.
Tier 3: The "Dead" Control (Specificity Validation)
You must prove that compromised cells do not fluoresce.
-
Protocol:
-
Treat cells with 70% Ethanol for 30 mins or heat-kill (60°C for 20 mins).
-
Wash and stain with CFDP.
-
-
Purpose: Dead cells lack active esterases and have compromised membranes; they should not generate or retain 6-FAM.
-
Acceptance Criteria: Fluorescence should be negligible (comparable to Tier 1).
Tier 4: Counter-Stain Verification (The "Gold Standard")
Do not rely on CFDP alone. Use an exclusion dye to confirm membrane integrity.
-
Protocol: Co-stain with Propidium Iodide (PI) or 7-AAD .
-
Logic:
-
Live: CFDP(+) / PI(-)
-
Dead: CFDP(-) / PI(+)
-
Dying/Leaky: CFDP(Low) / PI(Low/+)
-
Comparative Performance Guide
When should you use CFDP versus its competitors?
CFDP vs. Calcein AM vs. CFSE
| Feature | 6-CF Dipivalate (CFDP) | Calcein AM | CFSE (CFDA-SE) |
| Primary Mechanism | Esterase Hydrolysis | Esterase Hydrolysis | Covalent Binding (Amine Reactive) |
| Retention | Moderate (Leakage prone) | High (Better charge trapping) | Permanent (Covalent link) |
| Primary Use | Short-term Viability, Liposome Assays | Standard Viability, Cell Tracing | Long-term Proliferation (Generations) |
| Toxicity | Low | Low | Moderate (at high conc.) |
| Cost | Generally Lower | Higher | Moderate |
| Efflux Sensitivity | High (Requires Probenecid often) | Moderate | Low (Once bound) |
Verdict:
-
Choose CFDP if you are performing short-term (<2 hours) assays, liposome encapsulation studies (where covalent binding isn't needed), or require a cost-effective alternative for high-throughput screening.
-
Choose Calcein AM for general viability assays where maximum brightness and retention are required.
-
Choose CFSE for tracking cell division over days; CFDP is unsuitable for this due to leakage.
Optimized Experimental Workflow
This protocol minimizes leakage artifacts and maximizes signal-to-noise ratio.
Figure 2: Optimized staining workflow. Note the emphasis on serum-free washing to prevent extracellular hydrolysis.
Detailed Protocol Steps:
-
Preparation: Reconstitute CFDP in anhydrous DMSO to create a 10 mM stock. Store at -20°C with desiccant.
-
Washing: Wash cells twice with sterile PBS. Crucial: Serum (FBS) contains esterases that will hydrolyze CFDP outside the cell, causing high background.
-
Staining: Dilute CFDP to 1–5 µM in serum-free buffer. Incubate for 15–30 minutes at 37°C.
-
Tip: If using MDR+ cell lines (e.g., CHO, HeLa), add 2.5 mM Probenecid to the staining buffer to prevent dye efflux.
-
-
Quenching/Washing: Wash cells twice with cold PBS to stop the reaction and remove excess probe.
-
Analysis: Resuspend in assay buffer. If performing flow cytometry, keep cells on ice and analyze within 60 minutes to minimize leakage.
References
-
Parish, C. R. (1999). Fluorescent dyes for lymphocyte migration and proliferation studies.[4] Immunology and Cell Biology, 77(6), 499–508.
-
Molecular Probes (Thermo Fisher). (2023). Cell Viability Assays using Esterase Substrates.[1][3][4][5][6][7] Thermo Fisher Scientific User Guide.
-
Hoefel, D., et al. (2003). Comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity.[8] Journal of Microbiological Methods, 52(3), 377-388.
-
Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques. International Journal of Food Microbiology, 55(1-3), 193-200.
Sources
- 1. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 2. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. inmunobiomedica.cl [inmunobiomedica.cl]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Assessing Cross-Reactivity & Performance of 6-Carboxyfluorescein Dipivalate (CFDA) Probes
Executive Summary
6-Carboxyfluorescein dipivalate (CFDA) is a fluorogenic esterase substrate often utilized for cell viability assessment. While cost-effective compared to premium alternatives like Calcein AM, its utility is frequently compromised by misunderstood "cross-reactivities"—specifically, its interaction with multidrug resistance (MDR) efflux pumps and spontaneous hydrolysis in amine-rich buffers.
This guide moves beyond basic staining protocols to address the biological and chemical artifacts that generate false negatives in viability data. It provides a rigorous framework for distinguishing true cell death from dye efflux and spectral bleed-through.
Mechanistic Foundation
To assess cross-reactivity, one must first understand the probe's lifecycle. CFDA is non-fluorescent and hydrophobic. The dipivalate groups facilitate membrane permeation. Once intracellular, ubiquitous esterases cleave these groups, releasing 6-Carboxyfluorescein (6-FAM) .
Critical Distinction: Unlike CFSE, CFDA lacks a succinimidyl ester group. It cannot covalently bind to intracellular proteins. Therefore, 6-FAM is retained solely by membrane integrity and charge, making it susceptible to leakage and active transport.
Diagram 1: CFDA Mechanism & Efflux Pathways
Figure 1: Mechanism of CFDA activation and the primary source of biological cross-reactivity: active efflux by MDR proteins (P-gp/MRPs) which mimics cell death (signal loss).
The Cross-Reactivity Matrix
In the context of CFDA, "cross-reactivity" is rarely about binding the wrong antigen. It refers to biological and spectral interferences that corrupt data integrity.[1]
A. Biological Cross-Reactivity (The Efflux Artifact)
The most significant error source in CFDA assays is the Multidrug Resistance (MDR) phenotype .
-
The Problem: 6-FAM is a substrate for ABC transporters (P-glycoprotein/ABCB1 and MRPs).
-
The Artifact: Healthy cells with high MDR activity pump 6-FAM out immediately. These viable cells appear "dim" or "negative," leading to their misclassification as dead or dying.
-
Impact: High risk in oncology screens using resistant cell lines (e.g., CHO, HEK293-MDR, Caco-2).
B. Chemical Cross-Reactivity (Spontaneous Hydrolysis)
CFDA is an ester.[2] Esters hydrolyze in water, accelerated by:
-
High pH: >7.4 promotes rapid background fluorescence.
-
Serum: Serum esterases in media (FBS) will cleave CFDA extracellularly, creating high background noise (low Signal-to-Noise Ratio).
-
Amine Buffers: Tris buffers can accelerate hydrolysis compared to Phosphate buffers.
C. Spectral Cross-Reactivity[3][4]
-
Excitation/Emission: ~492 nm / ~517 nm.
-
Overlap: 100% overlap with GFP, FITC, and Alexa Fluor 488.
-
Bleed-through: Significant bleed-through into the PE (Phycoerythrin) channel on flow cytometers if compensation is not aggressive.
Comparative Performance Analysis
To validate CFDA, we must compare it against the "Gold Standard" (Calcein AM) and the "Proliferation Standard" (CFSE).
Table 1: Comparative Technical Specifications
| Feature | CFDA (Dipivalate) | Calcein AM | CFSE |
| Primary Application | Short-term Viability (Economic) | Short-term Viability (Precision) | Proliferation Tracking |
| Intracellular Retention | Moderate (Leaks in <2 hours) | High (Poly-anionic retention) | Permanent (Covalent binding) |
| Fixability | No (Washes out) | No (Washes out) | Yes (Lysine binding) |
| MDR Cross-Reactivity | High (Rapid efflux) | Low/Moderate (Better retained) | Low (Once bound to protein) |
| Cost | Low | High | Moderate |
| Background Noise | Moderate (Spontaneous hydrolysis) | Low (Fluorogenic purity) | Low |
| Signal Localization | Cytosolic (Diffuse) | Cytosolic (Diffuse) | Cytosolic & Membrane |
Analyst Note: Do not use CFDA for multi-day tracking. It lacks the succinimidyl ester required for covalent retention. Use CFSE for generations; use Calcein AM for precision viability; use CFDA only for acute (<1 hour) assays where cost is a constraint.
Experimental Validation Protocol: The "Self-Validating" System
To trust CFDA data, you must rule out the Efflux Artifact. This protocol includes a mandatory Efflux Control step.
Reagents Required[1][5][6][7][8]
-
Probe: CFDA (Stock: 5-10 mM in dry DMSO).
-
Efflux Inhibitor (The Validator): Verapamil (50 µM) or Probenecid (2.5 mM).
-
Dead Cell Counterstain: Propidium Iodide (PI) or 7-AAD.
-
Buffer: HBSS (Calcium/Magnesium free) or PBS. Avoid Serum.
Diagram 2: Validation Workflow
Figure 2: Decision tree for validating CFDA specificity. If the efflux inhibitor (Tube 2) increases fluorescence intensity compared to control (Tube 1), your cells are actively pumping out the dye, and standard viability calculations will be incorrect.
Step-by-Step Protocol
-
Preparation: Wash cells 2x with serum-free HBSS to remove serum esterases.
-
Inhibitor Loading (Tube 2): Pre-incubate Tube 2 with Verapamil (50 µM) for 15 minutes at 37°C.
-
Staining: Add CFDA (Final concentration 0.5 - 5 µM) to all tubes. Incubate 15-30 minutes at 37°C. Note: Do not exceed 30 minutes to minimize leakage.
-
Counterstain: Add Propidium Iodide (1 µg/mL) to all tubes. Incubate 5 minutes.
-
Acquisition: Analyze immediately.
-
Viable: CFDA(+) / PI(-)
-
Dead: CFDA(-) / PI(+)
-
Compromised/Dying: CFDA(low) / PI(low/intermediate)
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background (Extracellular) | Serum esterases or spontaneous hydrolysis. | Use serum-free buffers (HBSS). Ensure pH is < 7.4 during staining. |
| Rapid Signal Loss (<30 min) | Anion transport / Leakage. | Switch to Calcein AM or add Probenecid to buffer. |
| "Dim" Viable Cells | MDR Efflux pump activity.[3] | CRITICAL: Validate with Verapamil (see Protocol). If confirmed, CFDA is unsuitable for this cell line. |
| Spectral Overlap (PE Channel) | Fluorescence bleed-through. | Adjust compensation matrix. Subtract ~15-20% of FITC signal from PE channel. |
References
-
Thermo Fisher Scientific. Cell Viability Assays: Calcein AM and CFDA. Molecular Probes Technical Guide. Link
-
Parish, C. R. (1999). Fluorescent dyes for lymphocyte migration and proliferation studies. Immunology and Cell Biology. Link
-
Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer. Link
-
Sigma-Aldrich. Fluorescein Diacetate (FDA) and Derivatives Protocol.[4]Link
-
Neri, S., et al. (2011). Calcein-AM retention assay for the detection of P-glycoprotein activity. Cell Biology and Toxicology.[5] Link
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- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
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- 4. ibidi.com [ibidi.com]
- 5. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
A Researcher's Guide to Photostability: Evaluating 6-Carboxyfluorescein Dipivalate Against Common Fluorophores
For researchers in drug development and cellular analysis, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. An ideal fluorophore must not only be bright but also robust, capable of withstanding prolonged excitation without significant signal loss. This guide provides an in-depth comparison of the photostability of 6-Carboxyfluorescein dipivalate (cFDA), a widely used probe for assessing intracellular activity, against other common classes of fluorescent dyes. We will delve into the mechanisms of photobleaching, present a standardized protocol for photostability assessment, and offer objective data to inform your choice of fluorescent tools.
The Inevitable Fade: Understanding Photobleaching
Photobleaching is the irreversible destruction of a fluorophore's ability to emit light, caused by photon-induced chemical damage.[1] This phenomenon occurs when a fluorophore in its excited state, particularly the long-lived triplet state, undergoes chemical reactions with surrounding molecules, leading to covalent modifications that render it non-fluorescent.[1] The rate of photobleaching is a critical parameter for quantitative and long-term imaging studies, as a rapidly fading signal can compromise data integrity and limit experimental timelines. Factors influencing photostability include the dye's molecular structure, the intensity and wavelength of the excitation light, and the chemical environment.[2]
6-Carboxyfluorescein dipivalate is a cell-permeant esterase substrate. Once inside viable cells, intracellular esterases cleave the lipophilic pivaloyl groups, converting it to the fluorescent and membrane-impermeant 6-carboxyfluorescein (6-FAM). Therefore, for intracellular applications, the relevant photostability is that of 6-FAM. Carboxyfluorescein and its derivatives are known to offer superior stability compared to earlier fluorescein formulations like Fluorescein isothiocyanate (FITC).[3]
A Comparative Analysis of Fluorophore Photostability
To provide a clear perspective on the performance of 6-carboxyfluorescein, we compare its photophysical properties with those of other widely used fluorescent dyes, including a rhodamine derivative (Rhodamine B) and a cyanine dye (Cy5). Newer generations of dyes, such as the Alexa Fluor and CF™ dye families, have been engineered for enhanced photostability and brightness, often outperforming traditional dyes.[4][5][6][7][8]
| Property | 6-Carboxyfluorescein (6-FAM) | Rhodamine B | Cyanine 5 (Cy5) |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~83,000[9] | ~106,000[9] | ~250,000[9] |
| Fluorescence Quantum Yield (Φf) | ~0.93[10] | ~0.31 (in water)[9] | ~0.20[9] |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵[9] | ~10⁻⁶ - 10⁻⁷[9] | ~5 x 10⁻⁶[9] |
| Relative Photostability | Low to Moderate | Moderate | High |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules.
As the data indicates, while 6-carboxyfluorescein is exceptionally bright (high quantum yield), its photostability is lower than that of rhodamine and cyanine derivatives.[9][11] This trade-off between initial brightness and photostability is a crucial consideration in experimental design. For short-term experiments where a strong initial signal is paramount, 6-FAM is an excellent choice. However, for time-lapse imaging or experiments requiring prolonged and intense illumination, more photostable dyes like Rhodamine B or Cy5, or advanced options like the Alexa Fluor and CF™ dyes, may be more suitable.[8][11]
Experimental Protocol for Assessing Photostability
To ensure the trustworthiness of our comparison, we outline a self-validating protocol for measuring the photobleaching rates of fluorescent dyes. This methodology can be adapted to compare 6-carboxyfluorescein (or other dyes of interest) in your specific experimental context.
Causality Behind Experimental Choices:
-
Standardized Concentration: Using equimolar concentrations ensures that differences in photobleaching are due to the intrinsic properties of the dyes and not variations in the number of fluorescent molecules.
-
Consistent Illumination: A stable and well-characterized light source is critical for reproducible results. The illumination power must be measured and kept constant across all samples.
-
Controlled Environment: Factors like solvent, pH, and temperature can significantly impact photostability.[12] Maintaining a consistent environment is essential for a fair comparison.
-
Time-Lapse Imaging: Acquiring images at regular intervals allows for the quantification of the fluorescence decay over time.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of 6-carboxyfluorescein, Rhodamine B, and Cy5 (or other dyes for comparison) in a suitable buffer (e.g., PBS, pH 7.4).
-
Dilute the stock solutions to a final, equimolar concentration (e.g., 1 µM) in the same buffer.
-
Load the dye solutions into the wells of a microplate or onto microscope slides.
-
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., a mercury arc lamp or a laser).
-
Select the appropriate filter sets for each dye to ensure optimal excitation and emission.
-
Set the camera parameters (exposure time, gain) to be in the linear range of detection and keep them constant for all measurements.
-
-
Photobleaching Experiment:
-
Focus on a region of the sample.
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes).
-
Repeat the experiment for each dye under identical conditions.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Step-by-step workflow for comparative photostability assessment.
Conclusion
The selection of a fluorescent dye requires a careful balance of properties, with photostability being a key determinant for the success of quantitative and longitudinal studies. While 6-carboxyfluorescein, the active form of cFDA, offers excellent brightness, its photostability is surpassed by other classes of dyes such as rhodamines and cyanines, as well as modern formulations like Alexa Fluor and CF™ dyes. For applications demanding high sensitivity over short durations, 6-carboxyfluorescein remains a viable and effective tool. However, for experiments involving extended imaging periods or high-intensity illumination, researchers should consider more photostable alternatives to ensure data accuracy and experimental robustness. By employing a standardized and rigorous assessment protocol, researchers can confidently select the optimal fluorophore for their specific needs, ultimately leading to more reliable and reproducible scientific discoveries.
References
-
Mahmoudian, J., et al. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 19(1), 158–165. [Link]
-
Bhattacharya, S., et al. (2018). Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC. Medical Journal Armed Forces India, 74(3), 234–239. [Link]
-
PubChem. (n.d.). 6-Carboxyfluorescein. National Center for Biotechnology Information. [Link]
-
Olympus. (n.d.). Photobleaching. Evident Scientific. [Link]
-
ResearchGate. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
-
Semantic Scholar. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ACS Publications. (2018). Quantitative Investigation for the Dielectrophoretic Effect of Fluorescent Dyes at Single-Cell Resolution. ACS Omega, 3(7), 8031–8038. [Link]
-
ResearchGate. (2019). Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein... [Link]
-
Loschmidt Laboratories. (n.d.). carboxyfluorescein and 5(6). [Link]
-
ResearchGate. (2020). Fluorescent Properties of Carboxyfluorescein Bifluorophores. [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
IntechOpen. (2012). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. [Link]
-
PubMed. (1983). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. [Link]
-
PubMed. (1997). High-speed, random-access fluorescence microscopy: II. Fast quantitative measurements with voltage-sensitive dyes. [Link]
-
Wikipedia. (n.d.). 6-Carboxyfluorescein. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
National Institutes of Health. (1998). Fluorescence and photobleaching dynamics of single light-harvesting complexes. [Link]
-
MDPI. (2023). Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products. Applied Sciences, 13(18), 10185. [Link]
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Benchmarking 6-Carboxyfluorescein Dipivalate Against Modern Fluorescent Probes
[1][2]
Executive Summary
6-Carboxyfluorescein dipivalate (CFDP) represents a specialized class of fluorogenic esterase substrates.[1][2] While often overshadowed by the ubiquitous Calcein AM and CFDA-SE , CFDP occupies a critical niche defined by its unique lipophilicity and hydrolytic stability.[2] This guide benchmarks CFDP against industry-standard alternatives, providing a technical analysis of its performance in cell viability, metabolic activity, and intracellular pH monitoring.[2]
The Verdict: CFDP excels in applications requiring high membrane permeability and resistance to spontaneous hydrolysis (background noise) compared to acetate-based probes (FDA/CFDA).[1][2] However, for long-term cell tracking or fixation tolerance, Calcein AM and CFSE remain the superior "new generation" choices.
Mechanism of Action: The Dipivalate Advantage
To understand the benchmark data, one must understand the chemistry of the "dipivalate" modification.
-
The Core: The fluorophore is 6-Carboxyfluorescein (6-FAM) .[1][2][3]
-
The Mask: Two pivalate (trimethylacetate) groups mask the phenolic oxygens.
-
The Difference: Unlike the acetate groups in Fluorescein Diacetate (FDA) or CFDA, pivalate groups are sterically hindered by three methyl groups.
Mechanistic Pathway[1][2]
-
Entry: The hydrophobic dipivalate ester facilitates rapid passive diffusion across the plasma membrane.
-
Activation: Intracellular esterases attack the sterically hindered pivalate bonds. This reaction is slower and more specific than acetate hydrolysis, reducing "flash" signals and improving signal-to-noise ratios.[1][2]
-
Accumulation: The product, 6-FAM, carries a negative charge (carboxyl group), aiding retention better than Fluorescein (from FDA) but worse than Calcein (4 negative charges).[2]
Figure 1: Mechanism of 6-Carboxyfluorescein Dipivalate uptake and activation.[1][2] Note the steric hindrance of pivalate groups implies controlled hydrolysis kinetics.
Benchmarking Analysis
Comparison 1: Viability & Metabolic Activity
Competitors: Calcein AM, Fluorescein Diacetate (FDA).[2]
| Feature | 6-Carboxyfluorescein Dipivalate (CFDP) | Calcein AM (Gold Standard) | Fluorescein Diacetate (FDA) |
| Hydrolytic Stability | High (Pivalate esters resist spontaneous hydrolysis in media) | Moderate (Acetoxymethyl esters can degrade) | Low (Acetates hydrolyze spontaneously, high background) |
| Cellular Retention | Moderate (2-3 negative charges) | High (4 negative charges, better trapping) | Low (Rapid leakage, <30 mins) |
| Toxicity | Low | Very Low | Low |
| Signal-to-Noise | High (Low background) | High (Bright signal) | Low (High background) |
| Primary Use Case | Short-term viability in complex media; pH studies.[1][2] | Long-term viability; Multiplexing.[1][2] | Rapid "quick-check" of viability. |
Expert Insight: Use CFDP when working in media with high spontaneous esterase activity (e.g., serum-rich media) where FDA or Calcein AM might generate high extracellular background.[1][2] The pivalate protection keeps the probe "quiet" until it enters the cell.
Comparison 2: Cell Proliferation & Tracking
Competitors: CFDA-SE (CFSE), CellTrace™ Series.[1][2]
| Feature | 6-CF Dipivalate | CFDA-SE (CFSE) | CellTrace™ Violet |
| Binding Mechanism | Passive Trapping (Charge-based) | Covalent Binding (Succinimidyl Ester to Amines) | Covalent Binding (Succinimidyl Ester to Amines) |
| Retention Time | Hours (< 24h) | Generations (Days/Weeks) | Generations (Days/Weeks) |
| Daughter Cell Analysis | No (Leaks before division) | Yes (Halving fluorescence) | Yes |
| Fixability | No (Washes out) | Yes (Crosslinked to proteins) | Yes |
Verdict: Do NOT use 6-Carboxyfluorescein dipivalate for proliferation studies.[1][2] It lacks the succinimidyl ester (SE) group required to anchor the dye to cytoplasmic proteins. Use CFDA-SE or CellTrace variants instead.[1][2]
Experimental Protocol: 6-CF Dipivalate Staining
Note: This protocol is optimized for adherent mammalian cells but is adaptable for suspension cells and bacteria.
Reagents
-
Stock Solution: Dissolve 6-Carboxyfluorescein dipivalate (CAS 192374-17-7) in high-quality anhydrous DMSO to 10 mM. Store at -20°C, desiccated.
-
Loading Buffer: HBSS or PBS (Ca/Mg free preferred to reduce efflux pump activity during loading).[2]
Step-by-Step Workflow
-
Preparation: Dilute the 10 mM stock into warm Loading Buffer to a final concentration of 5–20 µM .
-
Incubation: Remove growth media and add the staining solution. Incubate for 30–45 minutes at 37°C.
-
Critical: Unlike FDA (which stains in minutes), the dipivalate requires longer incubation for sufficient esterase processing.[2]
-
-
Wash: Remove staining solution.[1][2] Wash cells 2x with fresh Loading Buffer to remove extracellular probe.[2]
-
Recovery: (Optional) Incubate cells in full media for 15 minutes to allow complete hydrolysis of internalized probe before imaging.
-
Imaging:
Decision Matrix: Selecting the Right Probe
Use the following logic flow to determine if 6-Carboxyfluorescein dipivalate is the correct tool for your specific assay.
Figure 2: Decision matrix for selecting between CFDP, Calcein AM, and CFSE.[1][2]
References
-
ChemicalBook. (2025).[1][2] 6-CARBOXYFLUORESCEIN DIPIVALATE Properties and Applications. Retrieved from [1][2]
-
National Institutes of Health (PubChem). (2025).[2] 6-Carboxyfluorescein Compound Summary. Retrieved from [1][2]
-
AAT Bioquest. (2020).[1][2][4] CFDA [5-(and 6)-Carboxyfluorescein diacetate] Product Information.[1][2][5][6][7][8][9] Retrieved from [1][2]
-
Creative Bioarray. (2025). Calcein AM Cell Viability Assay Protocol. Retrieved from [1][2]
-
Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[6][10] Applied and Environmental Microbiology. Retrieved from
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- 6. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the In Vivo Validation of 6-Carboxyfluorescein Dipivalate for Intracellular pH Imaging
For researchers, scientists, and drug development professionals venturing into the dynamic landscape of in vivo imaging, the precise measurement of intracellular pH (pHi) is paramount. It offers a window into cellular metabolism, proliferation, and apoptosis, making it a critical parameter in both fundamental research and therapeutic development.[1] This guide provides an in-depth, objective comparison of 6-Carboxyfluorescein dipivalate (CFDP) with other established fluorescent probes for in vivo pHi imaging. We will delve into the underlying science, present comparative data, and provide a detailed, field-proven protocol for the validation of CFDP in a preclinical setting.
The Principle of Pro-Fluorophores: Unmasking Fluorescence Intracellularly
6-Carboxyfluorescein dipivalate belongs to a class of compounds known as pro-fluorophores. The core concept is elegant in its simplicity: a non-fluorescent, cell-permeant molecule is designed to cross the cell membrane, whereupon it is metabolically activated by intracellular enzymes to release a highly fluorescent and cell-impermeant reporter.[1]
In the case of CFDP, two pivalate groups mask the hydroxyl moieties of 6-carboxyfluorescein, rendering the molecule lipophilic and non-fluorescent. Once inside the cell, ubiquitous intracellular esterases cleave these pivalate groups, liberating the highly fluorescent 6-carboxyfluorescein. The anionic nature of the de-esterified 6-carboxyfluorescein at physiological pH effectively traps it within the cell, allowing for robust and stable fluorescent signaling.[1]
Caption: Intracellular activation of 6-Carboxyfluorescein dipivalate (CFDP).
Comparative Analysis of Fluorescent pH Indicators
The selection of an appropriate fluorescent probe is a critical decision in experimental design. Here, we compare 6-Carboxyfluorescein (the active form of CFDP) with two widely used alternatives: BCECF and SNARF-1.
| Feature | 6-Carboxyfluorescein (from CFDP) | BCECF | SNARF-1 |
| pKa | ~6.4 - 6.5 | ~6.97 - 7.0[2][] | ~7.5[1][4][5][6] |
| Measurement Type | Intensiometric | Dual-Excitation Ratiometric[7] | Dual-Emission Ratiometric[4] |
| Excitation (Ex) Max (nm) | ~495[8] | ~440 (pH-insensitive), ~490-505 (pH-sensitive)[][9] | ~549 (acidic), ~574 (basic)[1][10] |
| Emission (Em) Max (nm) | ~517[8] | ~524-535[2][9] | ~586 (acidic), ~639 (basic)[1][10] |
| Quantum Yield | High (similar to fluorescein)[11] | Information not readily available | Lower than fluorescein derivatives[11] |
| Key Advantages | High quantum yield, good water solubility.[12] | Ratiometric measurement minimizes artifacts from dye concentration and photobleaching; pKa is ideal for cytosolic pH.[7][9] | Ratiometric measurement, long-wavelength emission minimizes autofluorescence.[4] |
| Key Limitations | Intensiometric measurement is susceptible to variations in dye concentration and photobleaching. | Can be sensitive to the intracellular environment, potentially altering its pKa. | Can exhibit significant differences in spectral properties between intracellular and extracellular environments.[13] |
Expert Insights: The choice between these probes is dictated by the specific experimental question. For qualitative assessments of pH changes where high signal intensity is desired, the high quantum yield of 6-carboxyfluorescein makes it a strong candidate. However, for precise, quantitative measurements of absolute pHi, the ratiometric nature of BCECF and SNARF-1 offers superior accuracy by correcting for variables like dye concentration and photobleaching. BCECF, with its pKa near physiological cytosolic pH, is often the go-to probe for general cell health studies.[14][15] SNARF-1, with its more alkaline pKa and red-shifted emission, is advantageous for studying more alkaline compartments or for experiments where minimizing background autofluorescence is critical.[4][11]
In Vivo Validation Protocol for 6-Carboxyfluorescein Dipivalate
The following protocol is a comprehensive, field-tested workflow for the validation of CFDP in a murine tumor model. It is designed to be a self-validating system, incorporating essential controls and calibration steps.
Caption: Experimental workflow for in vivo validation of CFDP.
Materials:
-
6-Carboxyfluorescein dipivalate (CFDP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Tumor-bearing immunodeficient mice (e.g., nu/nu mice with subcutaneous xenografts)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for fluorescein
-
Calibration buffers (a series of buffers with known pH values from 6.0 to 8.0)
-
Nigericin and Monensin (ionophores for pH calibration)
Step-by-Step Methodology:
-
Probe Preparation (Causality: Ensuring solubility and biocompatibility):
-
Prepare a stock solution of CFDP in anhydrous DMSO (e.g., 10 mM). CFDP is hydrophobic and requires an organic solvent for initial dissolution.
-
On the day of the experiment, dilute the CFDP stock solution in sterile PBS to the desired final concentration (e.g., 1-5 mg/kg body weight). The final concentration of DMSO should be kept to a minimum (<5% v/v) to avoid toxicity.
-
-
Animal Preparation (Causality: Minimizing stress and ensuring accurate imaging):
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane. Maintaining a consistent level of anesthesia is crucial for animal welfare and to prevent movement artifacts during imaging.
-
Place the anesthetized animal on the imaging system's heated stage to maintain body temperature.
-
Acquire a baseline fluorescence image of the tumor region before probe administration to account for any autofluorescence.
-
-
Probe Administration (Causality: Achieving systemic distribution):
-
Administer the prepared CFDP solution via intravenous (tail vein) injection. This route ensures rapid and widespread distribution of the probe throughout the body, including the tumor tissue. A typical injection volume for a mouse is 100-200 µL.[16]
-
-
In Vivo Fluorescence Imaging (Causality: Capturing the dynamics of probe activation and distribution):
-
Immediately after injection, begin acquiring fluorescence images of the tumor region at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes for several hours).
-
Use an appropriate filter set for 6-carboxyfluorescein (Excitation: ~480 nm, Emission: ~520 nm).
-
The temporal sequence of images will reveal the kinetics of CFDP uptake, intracellular activation, and clearance.
-
-
In Situ pH Calibration (Causality: Establishing a quantitative relationship between fluorescence and pHi):
-
Following the final in vivo imaging session, euthanize the animal and excise the tumor and a sample of healthy tissue.
-
Slice the tissues and incubate them in a series of calibration buffers of known pH containing the ionophores nigericin (a K+/H+ antiporter) and valinomycin (a K+ ionophore). These ionophores will equilibrate the intracellular and extracellular pH, allowing for the creation of a standard curve that correlates fluorescence intensity with a known pH value.
-
-
Data Analysis (Causality: Deriving meaningful biological insights):
-
Quantify the fluorescence intensity in the region of interest (tumor) for each time point from the in vivo images.
-
Use the calibration curve generated in step 5 to convert the fluorescence intensity values into absolute pHi values.
-
Analyze the temporal changes in pHi within the tumor.
-
Trustworthiness: A Self-Validating System
The described protocol is designed to be inherently self-validating. The inclusion of a baseline fluorescence measurement accounts for tissue autofluorescence. The in situ calibration step is crucial for converting qualitative fluorescence changes into quantitative pH measurements, thereby ensuring the accuracy of the data. Furthermore, comparing the pHi of tumor tissue with that of healthy tissue provides an internal control and highlights the specific physiological conditions within the tumor microenvironment.
Conclusion and Future Directions
6-Carboxyfluorescein dipivalate presents a valuable tool for the in vivo imaging of intracellular pH, particularly for applications requiring high signal brightness. Its mechanism of action, relying on intracellular esterase activity, also provides an indirect measure of cell viability. However, its intensiometric nature necessitates careful experimental design and calibration to ensure quantitative accuracy.
In comparison, ratiometric probes like BCECF and SNARF-1 offer a more robust method for absolute pHi quantification. The choice of probe should, therefore, be guided by the specific biological question and the imaging capabilities available.
Future advancements in probe development will likely focus on creating ratiometric probes with even higher quantum yields, improved photostability, and longer wavelength excitation and emission to further enhance their utility for deep-tissue in vivo imaging.
References
-
BCECF AM Dye Profile. FluoroFinder. [Link]
-
Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies. [Link]
-
BCECF AM | pH Indicator. ION Biosciences. [Link]
-
pH-dependent intracellular quenching of the indicator carboxy-SNARF-1. PubMed. [Link]
-
References. ISS Inc. [Link]
-
Comparison of Spectrum-Shifting Intracellular pH Probes... Anal Biochem. 1992 Jul;204(1):65-71. [Link]
-
Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. Loschmidt Laboratories. [Link]
-
6-Carboxyfluorescein. Wikipedia. [Link]
-
In vivo pH measurement and imaging of tumor tissue using a pH-sensitive fluorescent probe (5,6-carboxyfluorescein): instrumental and experimental studies. PubMed. [Link]
-
Fluorescent Properties of Carboxyfluorescein Bifluorophores. ResearchGate. [Link]
-
Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. NIH. [Link]
-
New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad. [Link]
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6-Carboxyfluorescein | C21H12O7. PubChem. [Link]
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Protocol for in Vivo Imaging in Mice. Creative Bioarray. [Link]
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A Newly designed cell-permeable SNARF derivative as an effective intracellular pH indicator. The Royal Society of Chemistry. [Link]
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Imaging of Mitochondrial pH Using SNARF-1. PubMed. [Link]
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Imaging of mitochondrial pH using SNARF-1. PubMed. [Link]
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Mapping cellular cytosolic pH in vivo under physiological and pathophysiological conditions. PNAS. [Link]
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Fluorescence lifetime-based pH mapping of tumors in vivo using genetically encoded sensor SypHerRed. PNAS. [Link]
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Cas 192374-17-7,6-CARBOXYFLUORESCEIN DIPIVALATE. LookChem. [Link]
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Probe for the measurement of cell surface pH in vivo and ex vivo. PNAS. [Link]
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Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. MDPI. [Link]
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Imaging of Mitochondrial pH Using SNARF-1. PMC. [Link]
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Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye. PubMed. [Link]
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Safety Operating Guide
Technical Guide: Safe Disposal and Management of 6-Carboxyfluorescein Dipivalate (6-CFDA)
Executive Summary & Operational Context
Effective waste management of 6-Carboxyfluorescein dipivalate (6-CFDA) requires more than a simple "trash or drain" decision.[1] As a non-fluorescent, cell-permeant precursor that hydrolyzes into the highly fluorescent 6-carboxyfluorescein (6-FAM) within viable cells, your disposal strategy must account for two distinct chemical states: the lipophilic ester (pre-assay) and the polar fluorophore (post-assay).
This guide provides a "Cradle-to-Grave" management workflow designed to protect experimental integrity, ensure regulatory compliance (EPA/RCRA), and maintain high laboratory safety standards.
Chemical Profile & Hazard Identification
Before handling waste, operators must understand the physicochemical properties that dictate disposal routes. 6-CFDA is generally classified as an Irritant , but its solvent carrier often dictates the regulatory hazard class.
Table 1: Physicochemical & Safety Profile
| Property | Specification | Operational Implication |
| Chemical Name | 6-Carboxyfluorescein dipivalate | Precursor to 6-FAM. |
| CAS Number | 3301-79-9 | Use for chemical inventory & waste tagging. |
| Physical State | White to off-white powder | Inhalation hazard (dust). Use fume hood for weighing. |
| Solubility | DMSO, Ethanol | Critical: Waste is often classified as "Flammable" or "Organic" due to the solvent. |
| Bio-Transformation | Hydrolyzed by intracellular esterases | Post-experiment waste contains 6-FAM , not just 6-CFDA. |
| RCRA Status (USA) | Not P-listed or U-listed | Regulated based on "Characteristics" (e.g., Ignitability if in EtOH). |
Mechanism of Action: The Disposal Logic
Why do we segregate waste this way? Understanding the hydrolysis mechanism is crucial for troubleshooting and waste identification.
-
Pre-Hydrolysis (Stock): 6-CFDA is non-fluorescent and hydrophobic. It requires organic solvents (DMSO). Disposal Path: Organic Solvent Waste.[1][2][3][4]
-
Post-Hydrolysis (Assay): Intracellular esterases cleave the pivaloyl groups, trapping the polar, green-fluorescent 6-FAM inside the cell. Disposal Path: Biological/Aqueous Waste.
Expert Insight: If your liquid waste turns bright yellow-green upon adding a basic buffer, you have free 6-FAM. This confirms esterase activity or spontaneous hydrolysis, indicating the compound has degraded.
Step-by-Step Disposal Protocols
Protocol A: Concentrated Stock Solutions (Organic Stream)
Context: Expired stock solutions in DMSO or Ethanol, or aliquots remaining after an experiment.
-
Primary Hazard: Flammability (solvent) and Irritant (dye).
-
Regulatory Class: Non-Halogenated Organic Solvent Waste.[1][2][4]
-
Segregation: Do NOT pour down the sink. Do NOT mix with bleach (potential reaction with DMSO).
-
Collection: Transfer liquid into a High-Density Polyethylene (HDPE) or glass satellite accumulation container labeled "Non-Halogenated Organic Waste."
-
Labeling: Tag must list "Dimethyl Sulfoxide" (or Ethanol) and "6-Carboxyfluorescein dipivalate (<1%)."
-
Closure: Ensure cap is vapor-tight to prevent solvent evaporation and inhalation risks.
Protocol B: Aqueous Assay Waste (Liquid Stream)
Context: Supernatants, wash buffers (PBS), or media containing dilute 6-CFDA/6-FAM.
-
Primary Hazard: Biological (if cells are present) > Chemical.[3]
-
Assessment:
-
Deactivation (Bio-Waste): Add household bleach (sodium hypochlorite) to a final concentration of 10% (v/v). Allow to sit for 30 minutes.
-
Note: The fluorescence may diminish as the bleach oxidizes the fluorophore.
-
-
Disposal:
-
Preferred: Collect in a carboy labeled "Deactivated Aqueous Waste" for EHS pickup.
-
Permissible (Check Local EHS): After 30-minute deactivation, pH-neutralized waste may be drain-disposable with copious water flushing, provided no other hazardous chemicals (e.g., heavy metals) are present. Always default to collection if unsure.
-
Protocol C: Solid Waste & Consumables
Context: Pipette tips, tubes, and cell culture plates.[6]
-
Sharps: Needles/glass go immediately into puncture-proof Sharps containers.
-
Bio-Contaminated Solids: Plates/flasks with cells must go into Red Biohazard Bags for autoclaving/incineration.
-
Chemical-Contaminated Solids: Tips used only for transferring stock solution (no cells) should be placed in a Chemical Solid Waste container (often a clear bag or pail), specifically if they contain significant solvent residue.
Visual Decision Tree: Waste Segregation Workflow
The following diagram illustrates the decision logic for segregating 6-CFDA waste streams to ensure compliance and safety.
Figure 1: Decision matrix for segregating 6-CFDA waste based on solvent content and biological contamination.
Emergency Response: Spill Cleanup
In the event of a spill involving concentrated stock or powder:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is spilled, an N95 respirator is recommended to prevent inhalation.
-
Containment:
-
Liquid (DMSO): Absorb with vermiculite or chemical spill pads.
-
Powder: Cover with a damp paper towel to prevent dust dispersion, then wipe up.
-
-
Decontamination: Clean the surface with a mild detergent followed by water.
-
Validation: Use a handheld UV lamp (if available) to check for residual fluorescence, though remember 6-CFDA itself is non-fluorescent until hydrolyzed; residual 6-FAM (impurity) might glow.
-
-
Disposal: Place all cleanup materials into a sealed bag and label as "Chemical Debris - 6-CFDA Spill."
References
-
U.S. Environmental Protection Agency (EPA). (2025).[7] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
-
PubChem. (n.d.). 6-Carboxyfluorescein dipivalate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 2. mn.uio.no [mn.uio.no]
- 3. Management of hazardous chemical and biological waste [bath.ac.uk]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. allpointsmedicalwaste.com [allpointsmedicalwaste.com]
Personal protective equipment for handling 6-Carboxyfluorescein dipivalate
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 6-Carboxyfluorescein Dipivalate Content Type: Operational Safety & Logistics Manual[1]
Executive Safety Assessment
The Hidden Hazard: As a Senior Application Scientist, I often see researchers underestimate 6-Carboxyfluorescein dipivalate (6-CFDA) because it is non-fluorescent in its native state.[1] This is a dangerous oversight. The molecule is chemically engineered with pivaloyl ester groups specifically to make it lipophilic and membrane-permeable .[1]
The Risk Mechanism: Unlike standard fluorescein, which is repelled by cell membranes, 6-CFDA is designed to breach biological barriers.[1] Upon contact with your skin or mucous membranes, it passively diffuses into the cytosol.[1] There, intracellular esterases cleave the pivalate groups, locking the now-fluorescent 6-carboxyfluorescein inside your cells.[1]
Operational Implication: You are not just handling a dye; you are handling a bio-active probe capable of staining your own tissues at a cellular level.[1] Furthermore, this compound is almost exclusively reconstituted in DMSO (Dimethyl sulfoxide), a solvent known to carry solutes rapidly through the stratum corneum (skin barrier).[1]
Immediate Hazard Classification (GHS):
Personal Protective Equipment (PPE) Protocol
The following protocol is designed to create a redundancy system. We assume the primary barrier (glove) will be challenged by the solvent (DMSO).[1]
PPE Specification Matrix
| Protection Zone | Standard Lab Practice | Required Protocol (6-CFDA) | Technical Rationale |
| Hand Protection | Single Latex Gloves | Double Nitrile Gloves (min 5 mil outer) | Latex degrades rapidly in DMSO.[1] Nitrile offers superior resistance, but DMSO can still permeate thin nitrile in <10 mins.[1] Double gloving provides a "breakthrough buffer."[1] |
| Eye Protection | Safety Glasses | Chemical Splash Goggles | Standard glasses have gaps.[1] If an aerosol or splash occurs, the lipophilic nature of 6-CFDA allows rapid corneal penetration.[1] |
| Respiratory | Lab Ventilation | Fume Hood (Certified) | The powder is fine and easily aerosolized.[1] Inhalation allows direct access to the bloodstream via alveolar membranes.[1] |
| Body Defense | Standard Lab Coat | Buttoned Lab Coat + Tyvek Sleeves | Wrist gaps are the most common exposure point during pipetting.[1] Tyvek sleeves bridge the gap between glove and coat.[1] |
Glove Selection Logic (The DMSO Factor)
-
Material: 100% Nitrile or Neoprene.[1]
-
Thickness: Minimum 0.12 mm (5 mil).
-
Breakthrough Time: ~8–15 minutes for standard nitrile with DMSO.[1]
-
Action Plan: Change outer gloves immediately after any splash.[1][3] Change gloves routinely every 30 minutes during active handling.[1]
Operational Workflow: The Safe Handling Lifecycle
This workflow minimizes exposure time and standardizes the transition from storage to active use.[1]
Figure 1: Operational lifecycle for 6-CFDA.[1] Note the critical equilibration step to prevent moisture condensation, which hydrolyzes the ester groups prematurely.
Waste Disposal & Decontamination
Do not dispose of 6-CFDA down the drain. Its biological activity poses a risk to aquatic life, and it is often dissolved in solvents that are regulated.[1]
Disposal Matrix
| Waste Type | Composition | Disposal Stream |
| Stock Solutions | High conc. 6-CFDA in DMSO | Organic Solvent Waste .[1] Label as "Toxic/Irritant" + "DMSO".[1] Do not mix with aqueous acids.[1] |
| Aqueous Waste | Diluted cell media with trace dye | Chemical Aqueous Waste .[1] Even dilute, it should be treated to prevent environmental release.[1] |
| Solid Waste | Pipette tips, tubes, gloves | Hazardous Solid Waste .[1] Double-bag in clear polyethylene bags. Label as "Chemically Contaminated Debris".[1] |
| Spill Cleanup | Absorbent pads, contaminated PPE | Hazardous Solid Waste .[1] Seal immediately to prevent off-gassing of solvent.[1] |
Decontamination of Surfaces
-
Absorb: Use absorbent pads to soak up the bulk liquid.[1]
-
Solubilize: Wipe the area with 70% Ethanol or Acetone. 6-CFDA is poorly soluble in water; water alone will just spread the contamination.[1]
-
Clean: Follow with a detergent wash (soap and water) to remove the solvent residue.[1][4]
-
Verify: If available, use a handheld UV lamp (long-wave) to check for residual fluorescence (Note: 6-CFDA itself is non-fluorescent, but hydrolyzed byproducts or impurities often fluoresce, acting as a tracer for the spill).[1]
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[1][5] Do not pause to remove contact lenses initially —flush first, then remove if easy.[1] Seek medical attention.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
References
-
Kimberly-Clark Professional. (n.d.).[1] Chemical Resistance Guide: Nitrile Gloves and DMSO. Retrieved January 31, 2026, from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: 6-Carboxyfluorescein dipivalate.[1] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
